o-Cresol sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSXDXRHXMAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-56-5, 26590-31-8 | |
| Record name | 2-Methylphenyl hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cresolsulfonic acid (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cresolsulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CRESOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X87HHK9AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | o-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
o-Cresol Sulfate: A Key Uremic Toxin in Chronic Kidney Disease Progression and Complications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function and the accumulation of a wide range of compounds that are normally cleared by healthy kidneys. Among these are the so-called uremic toxins, which contribute significantly to the morbidity and mortality associated with CKD. This technical guide focuses on o-cresol sulfate, a prominent protein-bound uremic toxin. While the term "cresol" encompasses ortho-, meta-, and para-isomers, the vast majority of research in the context of uremic toxicity has centered on p-cresol sulfate (PCS) due to its higher concentrations and established pathological effects. Therefore, this guide will primarily discuss the generation, pathophysiology, and analytical considerations of p-cresol sulfate as a representative and clinically significant cresol isomer in CKD, with the understanding that the term "this compound" in the user's query likely refers to this well-studied toxin. We will delve into its microbial origin, metabolic pathways, and its role in driving key pathological processes in CKD, including systemic inflammation, oxidative stress, endothelial dysfunction, and cardiovascular complications. This guide provides detailed experimental protocols and summarizes quantitative data to serve as a valuable resource for researchers and professionals in the field of nephrology and drug development.
Introduction
Chronic Kidney Disease (CKD) represents a major global health challenge, with a growing prevalence and significant impact on patient outcomes. The pathophysiology of CKD is intricately linked to the accumulation of uremic toxins, which are broadly classified into three groups: small water-soluble molecules, middle molecules, and protein-bound uremic toxins (PBUTs).[1] PBUTs, such as the isomers of cresol sulfate, are particularly challenging to manage as their high affinity for albumin renders them difficult to remove by conventional hemodialysis.[1]
Cresol exists as three isomers: ortho- (o-), meta- (m-), and para- (p-). While all are products of gut microbial metabolism, p-cresol is the most extensively studied isomer in the context of CKD. Following its absorption, p-cresol is rapidly sulfated in the liver to form p-cresol sulfate (PCS), the primary circulating form.[2] Due to the overwhelming focus of the scientific literature on the para-isomer and its established role as a major uremic toxin, this guide will concentrate on p-cresol sulfate as the archetypal cresol-derived uremic toxin.[3] Elevated serum levels of PCS in CKD patients are strongly associated with increased mortality and a higher risk of cardiovascular events, the leading cause of death in this patient population.[4]
This technical guide aims to provide a comprehensive overview of the current understanding of p-cresol sulfate as a uremic toxin. It will cover its generation and metabolism, its multifaceted pathological effects, and detailed methodologies for its study, with the goal of facilitating further research and the development of targeted therapeutic strategies.
Generation and Metabolism of p-Cresol Sulfate
The journey of p-cresol sulfate from dietary components to a circulating uremic toxin is a multi-step process involving the gut microbiota and host metabolism.
Gut Microbial Production of p-Cresol
p-Cresol is not a product of human metabolism but is exclusively generated by the fermentation of the aromatic amino acids tyrosine and phenylalanine by anaerobic bacteria in the colon. Several bacterial species, including those from the Clostridium, Bifidobacterium, and Bacteroides genera, have been identified as producers of p-cresol. The production of p-cresol is influenced by dietary protein intake, with higher protein diets leading to increased substrate availability for microbial fermentation and consequently, higher p-cresol production.
Host Metabolism: Sulfation and Glucuronidation
Once produced in the colon, p-cresol is absorbed into the bloodstream and transported to the liver. In the liver, it undergoes extensive phase II metabolism, primarily through sulfation by sulfotransferases to form p-cresol sulfate (PCS). A smaller fraction may be conjugated with glucuronic acid to form p-cresyl glucuronide. Unconjugated p-cresol is typically undetectable or present at very low levels in the circulation of CKD patients.
Accumulation in Chronic Kidney Disease
In individuals with healthy kidney function, PCS is efficiently eliminated from the body via urinary excretion. However, in CKD, the decline in glomerular filtration rate (GFR) and impaired tubular secretion lead to a dramatic accumulation of PCS in the blood. The high degree of protein binding (over 90%) to albumin further complicates its removal by conventional hemodialysis, contributing to its sustained high levels in dialysis patients.
Pathophysiological Effects of p-Cresol Sulfate
The accumulation of p-cresol sulfate in CKD is not a benign phenomenon. A growing body of evidence from in vitro, in vivo, and clinical studies has implicated PCS in a range of pathological processes that contribute to the uremic syndrome and its associated complications.
Endothelial Dysfunction and Cardiovascular Toxicity
Endothelial dysfunction is a hallmark of CKD and a critical early step in the development of atherosclerosis and cardiovascular disease. PCS has been shown to exert direct toxic effects on endothelial cells, leading to:
-
Increased Oxidative Stress: PCS stimulates the production of reactive oxygen species (ROS) in endothelial cells, primarily through the activation of NADPH oxidase.
-
Inflammation: PCS upregulates the expression of adhesion molecules on the endothelial surface, promoting the adhesion of leukocytes and contributing to a pro-inflammatory state.
-
Impaired Endothelial Repair: PCS has been shown to inhibit the proliferation and migration of endothelial progenitor cells, which are crucial for maintaining endothelial integrity and repairing vascular damage.
Systemic Inflammation and Oxidative Stress
Beyond its effects on the endothelium, PCS contributes to a state of chronic systemic inflammation and oxidative stress in CKD patients. It can activate leukocytes, leading to the release of pro-inflammatory cytokines and further amplification of the inflammatory response. The PCS-induced increase in ROS production can overwhelm the body's antioxidant defenses, leading to widespread oxidative damage to lipids, proteins, and DNA.
Renal Toxicity and Fibrosis
Paradoxically, PCS not only accumulates as a result of kidney dysfunction but also appears to contribute to the progression of renal damage. In vitro studies have shown that PCS can induce oxidative stress and apoptosis in renal tubular cells. Furthermore, some evidence suggests a potential role for uremic toxins in the activation of signaling pathways, such as mTORC1, which are involved in the development of renal fibrosis, although the direct link with PCS is still under investigation.
Insulin Resistance
Recent studies have suggested a link between PCS and the development of insulin resistance in CKD. In animal models, administration of PCS has been shown to impair insulin signaling in skeletal muscle, potentially through the activation of the ERK1/2 pathway. This finding suggests that PCS may contribute to the metabolic disturbances commonly observed in CKD patients.
Quantitative Data on p-Cresol Sulfate Levels
The following tables summarize the reported concentrations of p-cresol sulfate in various populations and experimental models. These values can serve as a reference for designing and interpreting studies on PCS toxicity.
Table 1: Serum Concentrations of Total p-Cresol Sulfate in Humans
| Population | CKD Stage | Mean Concentration (mg/L) | Concentration Range (mg/L) | Reference(s) |
| Healthy Controls | N/A | 2.9 | N/A | |
| CKD Patients | Stage 3 | 5.7 ± 3.4 | N/A | |
| CKD Patients | Stage 4 | 10.2 ± 5.6 | N/A | |
| CKD Patients | Stage 5 (non-dialysis) | 19.8 ± 10.1 | N/A | |
| Hemodialysis Patients | Stage 5D | 28.3 ± 15.2 | N/A |
Table 2: p-Cresol Sulfate Concentrations in Preclinical Models
| Model | Condition | Treatment | Measured Concentration | Reference(s) |
| C57BL/6J Mice | 5/6 Nephrectomy | PCS administration (100 mg/kg/day, oral gavage) for 8 weeks | Serum PCS significantly elevated compared to untreated nephrectomized mice | |
| Sprague-Dawley Rats | 5/6 Nephrectomy | PCS administration (oral) for 4 weeks | Significant renal tubular damage | |
| C57BL/6 Mice | Unilateral Nephrectomy | PCS administration (100 mg/kg/day, intraperitoneal) for 7 weeks | Elevated serum PCS levels |
Table 3: In Vitro Experimental Concentrations of p-Cresol Sulfate
| Cell Line | Experimental Goal | Concentration Range | Key Findings | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Toxicity | 20 - 80 µg/mL | Increased ROS production, apoptosis | |
| Human Aortic Smooth Muscle Cells (HASMC) | Vascular Calcification | 20 - 80 µg/mL | Increased markers of osteoblastic differentiation | |
| Human Kidney 2 (HK-2) cells | Renal Tubular Toxicity | 500 - 1000 µM | Increased ROS production, apoptosis | |
| Primary Mouse Osteoblasts | Bone Metabolism | 0.125 - 0.5 mM | Decreased cell viability, increased DNA fragmentation |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating the effects of p-cresol sulfate.
Quantification of p-Cresol Sulfate in Serum
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Protocol:
-
Sample Preparation:
-
Thaw serum samples at room temperature.
-
To 100 µL of serum, add 300 µL of ice-cold methanol containing an internal standard (e.g., deuterated PCS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PCS and the internal standard. For PCS, this is typically m/z 187 -> 107.
-
Quantification: Generate a standard curve using known concentrations of PCS and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
In Vitro Cell Culture and Treatment
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVEC): A primary cell model for studying endothelial function.
-
Human Kidney 2 (HK-2) cells: A human proximal tubular epithelial cell line used to investigate renal toxicity.
Protocol for HUVEC Culture:
-
Coating of Culture Vessels: Coat flasks or plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Culture Medium: M199 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, endothelial cell growth supplement (ECGS), and heparin.
-
Cell Seeding and Growth: Seed HUVECs onto gelatin-coated flasks and culture at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with trypsin-EDTA, and re-plate at a 1:3 or 1:4 ratio.
-
p-Cresol Sulfate Treatment:
-
Prepare a stock solution of PCS in sterile water or culture medium.
-
When cells reach the desired confluency, replace the growth medium with a low-serum medium (e.g., 2% FBS) for 24 hours to synchronize the cells.
-
Add PCS at the desired concentrations to the culture medium and incubate for the specified duration (e.g., 24, 48, or 72 hours).
-
Measurement of Reactive Oxygen Species (ROS)
Method: Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay
Protocol:
-
Culture and treat cells with PCS as described above.
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Assessment of Apoptosis
Method: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry
Protocol:
-
Culture and treat cells with PCS.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
In Vivo 5/6 Nephrectomy Model in Rodents
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
Protocol:
-
Anesthesia: Anesthetize the animal using isoflurane or a combination of ketamine and xylazine.
-
First Surgery (Left Kidney):
-
Make a dorsal incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery or perform a surgical resection of the upper and lower thirds of the kidney, leaving the middle third intact.
-
Suture the muscle and skin layers.
-
-
Recovery Period: Allow the animal to recover for one week.
-
Second Surgery (Right Kidney):
-
Make a dorsal incision on the contralateral side to expose the right kidney.
-
Perform a complete right nephrectomy by ligating the renal artery, vein, and ureter and removing the entire kidney.
-
Suture the incision.
-
-
Post-operative Care: Provide analgesics and monitor the animal for signs of distress. The development of CKD can be confirmed by measuring serum creatinine and blood urea nitrogen (BUN) levels.
-
p-Cresol Sulfate Administration:
-
PCS can be administered via oral gavage, intraperitoneal injection, or dissolved in the drinking water.
-
The dose and duration of administration will depend on the specific research question. A common dose used in mice is 100 mg/kg/day.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in p-cresol sulfate toxicity and typical experimental workflows.
Signaling Pathways
Caption: PCS-induced intracellular signaling cascades.
Experimental Workflows
Caption: A typical in vitro experimental workflow.
Caption: A typical in vivo experimental workflow.
Conclusion and Future Directions
p-Cresol sulfate has emerged as a key uremic toxin that plays a significant role in the pathophysiology of CKD and its cardiovascular complications. Its microbial origin, accumulation in CKD, and diverse toxic effects on various cell types underscore the importance of targeting this molecule for therapeutic intervention. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the mechanisms of PCS toxicity and the development of novel strategies to mitigate its harmful effects.
Future research should focus on:
-
Elucidating the complete signaling network activated by PCS in different cell types.
-
Investigating the potential interplay between PCS and other uremic toxins.
-
Developing and testing novel therapeutic approaches to reduce PCS levels, such as oral adsorbents, modulation of the gut microbiota, and enhanced dialysis techniques.
-
Conducting large-scale clinical trials to validate the therapeutic benefits of lowering PCS concentrations in CKD patients.
A deeper understanding of the role of p-cresol sulfate in CKD will undoubtedly pave the way for the development of more effective treatments to improve the outcomes for this vulnerable patient population.
References
- 1. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Free p-cresylsulphate is a predictor of mortality in patients at different stages of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
o-Cresol Sulfate: A Technical Guide on Biological Functions and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Cresol sulfate is a metabolite of o-cresol, a compound originating from both endogenous and exogenous sources. While its isomer, p-cresol sulfate, has been extensively studied as a uremic toxin, the biological roles and toxicological profile of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic pathways, potential biological functions, and toxicological implications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and potential signaling pathways to serve as a foundational resource for researchers, scientists, and drug development professionals. A significant knowledge gap exists in the literature regarding this compound, with much of the available data extrapolated from studies on its parent compound, o-cresol, or its better-understood isomer, p-cresol sulfate. This guide highlights these data deficiencies to underscore the need for further investigation into this potentially significant biological molecule.
Introduction
Cresols, including ortho- (o-), meta- (m-), and para- (p-) isomers, are monomethyl phenols derived from various environmental and endogenous sources. o-Cresol is utilized as a solvent and disinfectant and is a minor urinary metabolite of toluene.[1][2] In the body, cresols undergo phase II metabolism, primarily through sulfation and glucuronidation, to form water-soluble conjugates that are subsequently excreted by the kidneys.[3][4][5] The sulfated metabolite of o-cresol is this compound.
While p-cresol sulfate has been extensively implicated as a uremic toxin contributing to the pathophysiology of chronic kidney disease (CKD) and cardiovascular disease, the specific biological functions and toxicity of this compound are not well-defined. This guide aims to consolidate the limited available information on this compound and provide a framework for future research.
Metabolism and Pharmacokinetics
The metabolism of o-cresol to this compound is a critical detoxification pathway. This biotransformation is catalyzed by sulfotransferase (SULT) enzymes, which are present in the liver, kidney, and intestine.
Metabolic Pathway of o-Cresol
The metabolic conversion of o-cresol involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of o-cresol, forming this compound. This reaction increases the water solubility of the compound, facilitating its renal excretion. In rabbits, following oral administration, cresols are mainly converted to O-conjugates, with sulfates accounting for 10-15% of the metabolites.
Biological Functions
Specific biological functions of this compound have not been extensively studied. However, it has been identified as a biomarker related to CAR T cell-independent and -dependent metabolic and inflammatory processes, suggesting a potential role in immune modulation. Further research is necessary to elucidate its precise roles in physiological and pathological conditions.
Toxicity Profile
Direct toxicological data for this compound is scarce. However, studies on its parent compound, o-cresol, provide insights into its potential toxicity.
Mitochondrial Dysfunction
Studies on isolated rat liver mitochondria have shown that o-cresol can inhibit mitochondrial respiration. Specifically, o-, m-, and p-cresol were found to reduce state 3 respiration in a dose-dependent manner. The inhibitory effects were more pronounced on NAD-linked respiration compared to succinate-linked respiration. Furthermore, all three cresol isomers induced mitochondrial swelling, suggesting they can increase the permeability of the inner mitochondrial membrane. These findings indicate that mitochondria may be a target for cresol-induced hepatotoxicity. It is plausible that this compound, if it accumulates intracellularly, could exert similar effects on mitochondrial function.
Potential for Cellular and Organ Toxicity
Given that o-cresol is a known neurotoxin and can cause liver and kidney damage at high doses, it is conceivable that accumulation of this compound, particularly in conditions of impaired renal function, could contribute to cellular and organ toxicity. However, direct evidence for this compound-mediated toxicity is currently lacking.
Quantitative Data
There is a significant lack of quantitative data specifically for this compound in the literature. The following table summarizes toxicity data for the parent compound, o-cresol.
| Compound | Test System | Endpoint | Concentration/Dose | Effect | Reference |
| o-Cresol | Isolated rat liver mitochondria | State 3 Respiration (Glutamate) | 6.0 µmol/mg protein | ~60% inhibition | |
| o-Cresol | Isolated rat liver mitochondria | State 3 Respiration (Succinate) | 6.0 µmol/mg protein | ~20% inhibition | |
| o-Cresol | Isolated rat liver mitochondria | Mitochondrial Swelling | 15 µmol/mg protein | Induction of swelling | |
| o-Cresol | Male Wistar rats (in vivo) | Neurotoxicity | 0.3 g/L in drinking water for 20 weeks | Reduced glutathione, glial cell activation | |
| o-Cresol | F344/N Rats (28-day feed study) | Kidney Weight | ≥861 mg/kg/day | Increased kidney weight | |
| o-Cresol | B6C3F1 Mice (28-day feed study) | Mortality | 30,000 ppm in diet | Some mice died |
Experimental Protocols
Quantification of this compound in Biological Samples (LC-MS/MS)
This protocol outlines a general approach for the quantification of this compound in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to achieve separation from isomers and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z transitions would need to be determined through infusion of an this compound standard.
-
Signaling Pathways
Direct evidence for signaling pathways modulated by this compound is not available. However, based on the known effects of p-cresol sulfate and the parent compound o-cresol, we can propose potential pathways that warrant investigation.
Hypothetical Signaling Pathway for this compound-Induced Cellular Stress
Given that o-cresol has been shown to induce mitochondrial dysfunction, a potential signaling cascade initiated by this compound could involve the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK. This could lead to downstream effects on inflammation and apoptosis.
Discussion and Future Directions
The current body of scientific literature reveals a significant knowledge gap concerning the biological functions and toxicity of this compound. While its isomer, p-cresol sulfate, is a well-established uremic toxin, this compound remains largely uninvestigated. The limited available data, primarily from studies on the parent compound o-cresol, suggest that this compound could potentially contribute to cellular dysfunction, particularly through the impairment of mitochondrial function.
Future research should focus on several key areas:
-
Comparative Toxicity Studies: Direct comparative studies of the cytotoxic effects of o-, m-, and p-cresol sulfate on various cell types (e.g., renal tubular cells, endothelial cells, hepatocytes, neurons) are crucial to understand their relative toxicities.
-
Mechanism of Action: Elucidation of the specific molecular mechanisms and signaling pathways affected by this compound is necessary. This includes investigating its effects on oxidative stress, inflammation, and apoptosis.
-
Clinical Relevance: Studies to determine the circulating levels of this compound in healthy individuals and in patients with conditions such as chronic kidney disease are needed to establish its clinical significance as a potential biomarker or therapeutic target.
-
Pharmacokinetic Studies: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of o-cresol and the formation and elimination of this compound in humans.
Conclusion
This compound is a metabolite of o-cresol whose biological significance is poorly understood. This technical guide has synthesized the limited available information and highlighted the substantial need for further research. By providing a foundation of the known metabolic pathways, potential toxicities based on its parent compound, and methodologies for its study, this document aims to stimulate and guide future investigations into the role of this compound in health and disease. Addressing the current knowledge gaps is essential for a comprehensive understanding of the biological impact of cresol isomers and their metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. inchem.org [inchem.org]
The Role of Cresol Sulfate in Cardiovascular Disease: A Technical Guide
An In-depth Examination of a Uremic Toxin's Impact on Vascular Health
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cresol sulfates, particularly para-cresol sulfate (PCS), have emerged as significant protein-bound uremic toxins that accumulate in patients with chronic kidney disease (CKD).[1] Beyond their association with the progression of renal dysfunction, a substantial body of evidence now implicates these microbial metabolites in the pathogenesis of cardiovascular disease (CVD), the leading cause of mortality in the CKD population.[2][3] This technical guide provides a comprehensive overview of the current understanding of the role of cresol sulfate in cardiovascular disease, with a focus on its generation, metabolism, and multifaceted pathological effects on the vasculature and heart. While the scientific literature predominantly investigates the para-isomer (p-cresol sulfate), and it is often not distinguished from its ortho- and meta-isomers, this guide will primarily focus on the findings related to p-cresol sulfate, the most studied form. This document will delve into the molecular mechanisms of cresol sulfate-induced endothelial dysfunction, atherosclerosis, and cardiac damage, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and therapeutic development in this critical area.
Generation and Metabolism of Cresol Sulfate
p-Cresol sulfate is a product of co-metabolism between the gut microbiota and the host.[4] The process begins in the colon with the bacterial fermentation of the aromatic amino acid tyrosine, derived from dietary protein.[1] This microbial action produces p-cresol, which is then absorbed into the bloodstream. In the liver, p-cresol undergoes sulfation by sulfotransferases to form p-cresol sulfate. Under normal physiological conditions, PCS is efficiently cleared by the kidneys. However, in the context of CKD, impaired renal excretion leads to its systemic accumulation.
Association of p-Cresol Sulfate with Cardiovascular Outcomes
Numerous clinical studies have investigated the association between circulating levels of p-cresol sulfate and cardiovascular events, particularly in patients with CKD. While some larger studies like the HEMO study did not find an overall association, subgroup analyses have suggested a link, especially in patients with lower serum albumin. Other studies have demonstrated a more direct correlation.
Table 1: Clinical Studies on the Association of p-Cresol Sulfate (PCS) with Cardiovascular Outcomes
| Study Cohort | Key Findings | Reference |
| Hemodialysis Patients (HEMO Study) | No overall association with cardiovascular outcomes. In patients with serum albumin <3.6 g/dL, a twofold higher PCS was associated with a 12% higher risk of cardiac death and a 22% higher risk of sudden cardiac death. | |
| Hemodialysis Patients | Higher serum PCS levels were found in patients with carotid atherosclerotic plaques and positively correlated with increased total plaque area during a 5-year follow-up. | |
| Hemodialysis Patients | Free serum p-cresol concentrations were directly associated with circulating endothelial microparticles, a marker of endothelial damage. |
Pathophysiological Mechanisms in Cardiovascular Disease
p-Cresol sulfate exerts its detrimental cardiovascular effects through multiple interconnected mechanisms, including the induction of oxidative stress, inflammation, endothelial dysfunction, and direct effects on vascular smooth muscle cells and cardiomyocytes.
Endothelial Dysfunction
The vascular endothelium is a primary target of PCS-induced toxicity. PCS impairs endothelial function by inhibiting proliferation and wound repair, and by promoting a pro-inflammatory and pro-thrombotic state.
-
Oxidative Stress: PCS stimulates the production of reactive oxygen species (ROS) in endothelial cells, primarily through the activation of NADPH oxidase. This oxidative stress leads to cellular damage and dysfunction.
-
Inflammation: PCS upregulates the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells, facilitating the adhesion and transmigration of leukocytes, a critical step in atherogenesis.
-
Impaired Nitric Oxide (NO) Bioavailability: Increased ROS production can quench nitric oxide (NO), a key signaling molecule for vasodilation and endothelial health, leading to reduced NO bioavailability and endothelial dysfunction.
Atherosclerosis
PCS actively promotes the development and progression of atherosclerosis. In animal models, administration of PCS has been shown to increase atherosclerotic lesion size and promote plaque instability.
-
Leukocyte-Endothelium Interaction: As mentioned, PCS enhances the expression of adhesion molecules, promoting the recruitment of leukocytes to the vessel wall.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: PCS can stimulate the proliferation and migration of VSMCs, contributing to the thickening of the arterial wall and plaque formation. It can also induce a phenotypic switch in VSMCs towards a synthetic, pro-calcific state.
-
Extracellular Matrix Remodeling: PCS can disrupt the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), leading to extracellular matrix degradation and plaque instability.
Cardiac Dysfunction
Emerging evidence suggests that PCS has direct cardiotoxic effects, contributing to cardiac dysfunction in the context of CKD.
-
Cardiomyocyte Apoptosis: PCS has been shown to induce apoptosis in cardiomyocytes, at least in part, through the activation of NADPH oxidase and subsequent ROS production. This can lead to a loss of viable cardiac muscle and contribute to heart failure.
-
Cardiac Hypertrophy and Fibrosis: Some studies suggest that PCS can promote cardiac myocyte hypertrophy and collagen synthesis by cardiac fibroblasts, contributing to cardiac remodeling and stiffness.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the cardiovascular effects of p-cresol sulfate.
In Vitro Cell Culture Models
-
Endothelial Cell Culture:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are typically cultured in endothelial growth medium supplemented with fetal bovine serum and growth factors.
-
Treatment: HUVECs are incubated with varying concentrations of PCS (often in the range found in uremic patients) for specified durations.
-
Assays:
-
Cell Viability: MTT or similar assays to assess cytotoxicity.
-
ROS Production: Measured using fluorescent probes like DCFH-DA.
-
Gene and Protein Expression: Analyzed by qPCR and Western blotting for markers of inflammation (e.g., VCAM-1, ICAM-1) and oxidative stress (e.g., NADPH oxidase subunits).
-
Wound Healing Assay: To assess cell migration and proliferation.
-
Endothelial Microparticle Shedding: Quantified by flow cytometry.
-
-
-
Vascular Smooth Muscle Cell (VSMC) Culture:
-
Source: Often primary cells isolated from rat or human aortas.
-
Assays:
-
Proliferation: BrdU incorporation or cell counting.
-
Migration: Transwell migration assays.
-
Calcification: Alizarin Red S staining to detect calcium deposits.
-
-
-
Cardiomyocyte Culture:
-
Cell Line: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.
-
Assays:
-
Apoptosis: TUNEL staining or caspase activity assays.
-
Hypertrophy: Measurement of cell size and expression of hypertrophic markers (e.g., ANP, BNP).
-
-
In Vivo Animal Models
-
Atherosclerosis Models:
-
Animal Strain: Apolipoprotein E-deficient (ApoE-/-) mice are frequently used as they spontaneously develop atherosclerosis.
-
Induction of Renal Failure: 5/6 nephrectomy is often performed to mimic CKD and induce PCS accumulation.
-
PCS Administration: Mice are typically administered PCS via gavage or in drinking water.
-
Analysis:
-
Atherosclerotic Lesion Quantification: En face analysis of the aorta stained with Oil Red O.
-
Plaque Stability Assessment: Immunohistochemical staining for macrophages, smooth muscle cells, and collagen content in aortic root sections.
-
-
Conclusion and Future Directions
The accumulation of p-cresol sulfate in chronic kidney disease represents a significant, non-traditional risk factor for cardiovascular disease. The evidence strongly indicates that PCS contributes to the initiation and progression of atherosclerosis and cardiac dysfunction through the induction of oxidative stress, inflammation, and direct cellular toxicity. While the majority of research has focused on the para-isomer, future studies should aim to delineate the specific roles and potencies of the ortho- and meta-isomers of cresol sulfate to provide a more complete picture of their collective impact on cardiovascular health.
For drug development professionals, targeting the production and action of cresol sulfates presents a novel therapeutic avenue. Strategies could include the modulation of the gut microbiome to reduce p-cresol production, the development of adsorbents to prevent its absorption, or the creation of targeted therapies to inhibit its downstream pathological effects on the cardiovascular system. A deeper understanding of the specific cellular receptors and signaling pathways activated by cresol sulfates will be crucial for the development of such targeted interventions.
References
- 1. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 2. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin attenuates p-cresyl sulfate-induced atherogenesis and plaque instability in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can our microbiome break our hearts? Collaborative production of p-cresol sulfate and indoxyl sulfate by commensal microbes increases susceptibility to thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cresol Sulfates on Endothelial Function: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical initiating event in the pathogenesis of cardiovascular disease. Among the numerous factors contributing to this dysfunction, uremic toxins, which accumulate in patients with chronic kidney disease (CKD), have garnered significant attention. Cresol, a phenolic compound derived from the gut microbial metabolism of tyrosine, exists as three isomers: ortho-, meta-, and para-cresol. In the body, these are rapidly conjugated, primarily to sulfates.
The vast majority of research into the vascular toxicity of cresol isomers has focused on p-cresol and its metabolite, p-cresyl sulfate (PCS). Studies have indicated that p-cresol is the most toxic of the three isomers, with a distinct mechanism of action.[1][2][3] Consequently, there is a substantial body of literature detailing the detrimental effects of p-cresyl sulfate on endothelial function, while data on o-cresol sulfate and m-cresol sulfate remain scarce. This guide, therefore, will primarily focus on the well-documented impacts of p-cresol and p-cresyl sulfate on the endothelium, providing a comprehensive overview of the current understanding, experimental data, and methodologies in this field.
The Origin of p-Cresyl Sulfate
p-Cresyl sulfate is not directly ingested but is a product of a collaborative effort between the gut microbiota and host metabolism. The process begins with the bacterial fermentation of the amino acid tyrosine in the colon, which produces p-cresol.[4] This p-cresol is then absorbed into the bloodstream, transported to the liver, and sulfonated by sulfotransferases to form p-cresyl sulfate.[4] In healthy individuals, PCS is efficiently cleared by the kidneys. However, in patients with CKD, its concentration in the blood rises significantly, leading to systemic toxic effects.
Core Mechanisms of p-Cresyl Sulfate-Induced Endothelial Dysfunction
PCS contributes to endothelial dysfunction through a multi-pronged assault on endothelial cells, primarily involving:
-
Increased Oxidative Stress: PCS stimulates the production of reactive oxygen species (ROS) in endothelial cells, leading to oxidative damage.
-
Inflammation: It promotes an inflammatory phenotype in endothelial cells, characterized by the upregulation of adhesion molecules and the release of pro-inflammatory cytokines.
-
Impaired Endothelial Repair: PCS inhibits the proliferation and migration of endothelial cells and endothelial progenitor cells (EPCs), hindering the repair of the endothelial layer.
-
Increased Permeability: It can disrupt the integrity of the endothelial barrier, leading to increased vascular permeability.
-
Apoptosis: At higher concentrations, PCS can induce programmed cell death in endothelial cells.
Quantitative Data on the Effects of p-Cresol and p-Cresyl Sulfate
The following tables summarize quantitative data from various in vitro studies investigating the effects of p-cresol and p-cresyl sulfate on endothelial and endothelial progenitor cells.
Table 1: Effects on Cell Viability and Proliferation
| Compound | Cell Type | Concentration | Incubation Time | Effect | Reference |
| p-Cresol | HUVEC | Dose-dependent | - | Inhibition of proliferation | |
| p-Cresol | EPCs | 10-80 µg/mL | - | Dose- and time-dependent inhibition of viability | |
| p-Cresol | EPCs | 80.1 µg/mL (IC50) | 72 h | Inhibition of proliferation (with HSA) | |
| p-Cresol | EPCs | 100.8 µg/mL (IC50) | 72 h | Inhibition of proliferation (without HSA) | |
| p-Cresyl Sulfate | EPCs | 10-320 µg/mL | up to 72 h | No impairment of proliferation |
HUVEC: Human Umbilical Vein Endothelial Cells; EPCs: Endothelial Progenitor Cells; IC50: Half maximal inhibitory concentration; HSA: Human Serum Albumin.
Table 2: Effects on Endothelial Repair and Angiogenesis
| Compound | Cell Type | Assay | Concentration | Effect | Reference |
| p-Cresol | HUVEC | Wound repair | - | Decreased wound repair | |
| p-Cresol | EPCs | Angiogenesis (Matrigel) | - | Suppressed angiogenesis | |
| p-Cresol | EPCs | Tube formation | - | Limited vessel formation | |
| p-Cresol | EPCs | Migration | - | Limited migration | |
| p-Cresyl Sulfate | EPCs | Tube formation & Migration | - | No detrimental effects |
Table 3: Effects on Endothelial Microparticle Shedding
| Compound | Cell Type | Concentration | Effect | Reference |
| p-Cresyl Sulfate | HUVEC | Dose-dependent | Increased shedding of endothelial microparticles |
Signaling Pathways Implicated in p-Cresyl Sulfate Toxicity
Several intracellular signaling pathways are activated by PCS, leading to the observed endothelial dysfunction. A key mechanism involves the induction of oxidative stress through the activation of NADPH oxidase. This increase in ROS can then trigger pro-inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) and cytokines. Additionally, the p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in the anti-proliferative effects of p-cresol on EPCs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of research findings. Below are outlines of key experimental protocols used to assess the impact of cresol sulfates on endothelial function.
Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. Endothelial Progenitor Cells (EPCs) are isolated from peripheral blood.
-
Culture Media: For HUVECs, M199 or EGM-2 media supplemented with fetal bovine serum (FBS), growth factors (e.g., VEGF, bFGF), and antibiotics is typical.
-
Incubation Conditions: Standard conditions are 37°C in a humidified atmosphere with 5% CO2.
Preparation of p-Cresol/p-Cresyl Sulfate Solutions
-
Stock Solutions: p-cresol or p-cresyl sulfate is dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Working Solutions: The stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) should always be included.
-
Protein Binding: To mimic physiological conditions, solutions are often prepared in medium containing human serum albumin (typically 4 g/dL).
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures metabolic activity. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance is measured spectrophotometrically.
-
WST-1 Assay: Similar to MTT, this assay uses a water-soluble tetrazolium salt (WST-1) that produces a soluble formazan dye upon reduction by viable cells.
-
Procedure Outline:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test compound for desired time points (e.g., 24, 48, 72 hours).
-
Add the assay reagent (MTT or WST-1) and incubate.
-
If using MTT, add a solubilizing agent.
-
Read the absorbance at the appropriate wavelength.
-
Endothelial Wound Healing (Scratch) Assay
This assay assesses cell migration.
-
Procedure Outline:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Incubate the cells with medium containing the test compound.
-
Capture images of the wound at time zero and at subsequent time points.
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
-
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (angiogenesis).
-
Procedure Outline:
-
Coat the wells of a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify.
-
Harvest endothelial cells and resuspend them in medium containing the test compound.
-
Seed the cells onto the Matrigel.
-
Incubate for several hours to allow tube formation.
-
Visualize and photograph the tube network using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and branching points.
-
Conclusion and Future Directions
The evidence strongly indicates that p-cresyl sulfate is a significant contributor to the endothelial dysfunction observed in patients with chronic kidney disease. Its multifaceted toxic effects, including the induction of oxidative stress and inflammation, and the impairment of endothelial repair mechanisms, position it as a key therapeutic target.
For researchers and drug development professionals, this understanding opens several avenues for investigation:
-
Development of therapies to reduce PCS levels: This could involve strategies to modulate the gut microbiota to decrease p-cresol production or the development of novel adsorbents to remove p-cresol from the gut.
-
Targeting PCS-induced signaling pathways: Investigating inhibitors of NADPH oxidase, the NF-κB pathway, or the p38 MAPK pathway could yield new treatments to mitigate the vascular damage caused by PCS.
-
Investigating the effects of other cresol isomers: The relative lack of data on o- and m-cresol sulfates represents a knowledge gap. Further research is needed to understand their potential toxicity and contribution to uremic pathology.
A deeper understanding of the mechanisms by which cresol sulfates impact endothelial function will be instrumental in developing effective strategies to combat the high burden of cardiovascular disease in the CKD population.
References
o-Cresol sulfate as a biomarker for disease progression
An In-depth Technical Guide to Cresol Sulfate as a Biomarker for Disease Progression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cresol sulfates, particularly the para- (p-) isomer, are protein-bound uremic toxins that originate from the metabolic activity of the gut microbiota on the amino acid tyrosine. In states of renal decline, these metabolites accumulate in the bloodstream and have been implicated in the progression of several diseases. While most research has focused on p-cresol sulfate (PCS), the findings provide a strong framework for understanding the general pathophysiological impact of cresol sulfate isomers, including ortho- (o-) cresol sulfate. Elevated levels of cresol sulfate are strongly associated with the advancement of chronic kidney disease (CKD), cardiovascular disease (CVD), and metabolic disturbances like insulin resistance. The toxicity is mediated through the induction of oxidative stress, inflammation, and endothelial dysfunction. This guide provides a comprehensive overview of the biosynthesis of cresol sulfate, its role as a disease biomarker, the underlying molecular mechanisms, and the analytical methods used for its quantification.
Biosynthesis and Metabolism of Cresol Sulfate
Cresol sulfate is a co-metabolite produced through the combined metabolic activities of the gut microbiome and the host. The process begins in the colon and is completed in the liver.
-
Microbial Fermentation: Dietary proteins that escape digestion in the upper gastrointestinal tract are fermented by specific gut bacteria in the colon. Bacteria from genera such as Clostridium and Coriobacteriaceae metabolize the amino acid tyrosine to produce p-cresol.[1]
-
Hepatic Conjugation: The p-cresol is absorbed into the hepatic circulation and transported to the liver.[2][3] There, it undergoes phase II detoxification, where it is sulfonated by the SULT1A1 enzyme to form p-cresyl sulfate (PCS).[2][3] A smaller fraction may also be conjugated with glucuronic acid to form p-cresyl glucuronide.
-
Renal Excretion: Under normal physiological conditions, cresol sulfate is efficiently eliminated from the body via renal excretion. However, in patients with compromised kidney function, its clearance is significantly reduced, leading to systemic accumulation. Due to its strong binding to albumin, it is not effectively removed by conventional hemodialysis.
The diagram below illustrates the biosynthesis pathway of p-cresol sulfate.
Caption: Biosynthesis of p-cresol sulfate from dietary tyrosine.
o-Cresol Sulfate as a Biomarker in Disease
Elevated serum levels of cresol sulfate are a hallmark of uremia and serve as a significant biomarker for the progression and prognosis of several chronic conditions.
Chronic Kidney Disease (CKD)
The most established role for cresol sulfate is as a biomarker in CKD. Its concentration in the blood rises as glomerular filtration rate (GFR) declines. High serum levels of PCS are independently associated with an increased risk of CKD progression, defined as a significant decrease in eGFR or the initiation of end-stage renal disease (ESRD).
Cardiovascular Disease (CVD)
CVD is the leading cause of mortality in CKD patients, and cresol sulfate is a key contributor to this elevated risk. High concentrations of free p-cresol are directly associated with an increased incidence of fatal and nonfatal cardiovascular events in patients with mild-to-moderate kidney disease. In hemodialysis patients with low serum albumin, higher PCS levels are significantly associated with an increased risk of cardiac death. The mechanisms involve promoting endothelial dysfunction, vascular calcification, and direct cardiotoxicity.
Insulin Resistance
CKD is often accompanied by insulin resistance. Studies have demonstrated that PCS can induce insulin resistance. Administration of PCS to mice with normal kidney function triggers insulin resistance and alters insulin signaling in skeletal muscle. Conversely, reducing intestinal production of p-cresol can prevent these metabolic issues in mouse models of CKD.
Quantitative Data on p-Cresol Sulfate Levels and Outcomes
The following tables summarize quantitative data from various studies, illustrating the correlation between p-cresol/p-cresyl sulfate levels and clinical parameters or outcomes.
Table 1: Serum Concentrations of p-Cresol in Different Populations
| Population | Total p-Cresol Concentration (μmol/L) | Reference |
| Healthy Controls | 6.8 ± 3.4 | |
| Hemodialysis Patients | 48 ± 8.7 | |
| Septic Hemodialysis Patients | 78 ± 9.3 | |
| Hemodialysis Patients (Median) | 11.7 (free p-cresol) |
Table 2: Association of p-Cresol/p-Cresyl Sulfate with Clinical Outcomes
| Outcome | Population | Key Finding | Hazard Ratio (HR) | Reference |
| Renal Progression & All-Cause Mortality | 268 CKD patients (Stages 1-5) | High serum PCS was an independent predictor. | Not specified | |
| Cardiovascular Events | 499 CKD patients (mild-to-moderate) | Higher baseline free p-cresol was an independent predictor. | 1.39 (Multivariate) | |
| Cardiac Death (in patients with albumin <3.6 g/dL) | 1,273 Hemodialysis Patients | A twofold higher PCS was associated with a higher risk. | 1.12 | |
| Sudden Cardiac Death (in patients with albumin <3.6 g/dL) | 1,273 Hemodialysis Patients | A twofold higher PCS was associated with a higher risk. | 1.22 |
Molecular Mechanisms of Cresol Sulfate Toxicity
Cresol sulfate exerts its pathological effects through multiple signaling pathways, primarily by inducing oxidative stress and inflammation.
Induction of Oxidative Stress
A primary mechanism of cresol sulfate-induced cellular damage is the generation of reactive oxygen species (ROS). PCS has been shown to upregulate NADPH oxidase subunits (e.g., p22phox, p47phox) in cardiomyocytes, leading to increased ROS production. This oxidative stress contributes to endothelial cell damage, vascular smooth muscle cell calcification, and apoptosis.
Caption: p-Cresyl sulfate-induced oxidative stress pathway.
Endothelial Dysfunction
The vascular endothelium is a critical target of cresol sulfate toxicity. In vitro studies show that both p-cresol and indoxyl sulfate inhibit the proliferation and wound repair of human umbilical vein endothelial cells (HUVECs). Furthermore, PCS induces the shedding of endothelial microparticles, which are markers of endothelial injury, a process that can be blocked by Rho kinase inhibitors.
Insulin Resistance via ERK1/2 Pathway
PCS contributes to insulin resistance by directly activating the ERK1/2 signaling pathway in skeletal muscle cells. This altered signaling mimics the metabolic disturbances observed in CKD.
Caption: p-Cresyl sulfate-induced insulin resistance pathway.
Blood-Brain Barrier Disruption
Recent evidence suggests PCS can impair the integrity of the blood-brain barrier (BBB). This is mediated through the activation of the epidermal growth factor receptor (EGFR), which in turn activates downstream signaling proteins to disrupt tight junctions. This mechanism provides a potential link between gut-derived uremic toxins and cerebrovascular disease in CKD.
Experimental Protocols
Accurate measurement of cresol sulfate and robust experimental models are crucial for research in this field.
Quantification of Cresol Sulfate in Biological Samples
The standard method for quantifying o-, m-, and p-cresol isomers in biological matrices like urine, serum, or plasma involves chromatography coupled with mass spectrometry or other sensitive detectors.
General Protocol:
-
Sample Preparation (Hydrolysis): Since cresols are excreted as sulfate and glucuronide conjugates, a hydrolysis step is required to measure the total cresol concentration. This is typically achieved by heating the sample with a strong mineral acid (e.g., hydrochloric acid).
-
Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction using a volatile organic solvent (e.g., methyl tert-butyl ether) to isolate the free cresol from the aqueous matrix. An internal standard is added to normalize the results.
-
Analysis: The extract is concentrated and analyzed using one of the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of isomers and high sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Often used with ultraviolet (UV) or fluorescence detection. Reverse-phase HPLC is common.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity, becoming the gold standard for many applications.
-
The workflow for this analytical process is depicted below.
Caption: General workflow for cresol sulfate quantification.
In Vitro Experimental Models
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Used to study endothelial dysfunction, proliferation, wound repair, and microparticle shedding.
-
Human Aortic Smooth Muscle Cells (HASMCs): Used to investigate vascular calcification.
-
H9c2 Cardiomyoblasts: A model for studying direct cardiotoxic effects, such as apoptosis.
-
C2C12 Myotubes: A mouse muscle cell line used to study insulin resistance.
-
-
Typical Experimental Conditions: Cells are incubated with physiologically relevant concentrations of p-cresyl sulfate (often ranging from 10 to 500 µM) for periods ranging from a few hours to several days. Assays then measure cell viability, ROS production, protein expression (Western blot), and gene expression.
Animal Models
-
5/6 Nephrectomy (Subtotal Nephrectomy): This surgical procedure in mice or rats is a common model for inducing CKD. The resulting decline in renal function leads to the accumulation of uremic toxins, including PCS, allowing for the study of its long-term systemic effects on the cardiovascular system and metabolism.
-
Direct Administration: PCS can be administered to animals with normal kidney function (e.g., via drinking water) to isolate its specific toxic effects independent of the broader uremic state.
Conclusion and Future Directions
The evidence strongly supports a role for cresol sulfates, particularly p-cresol sulfate, as a key biomarker and mediator of disease progression in CKD and associated cardiovascular and metabolic complications. While this compound is less studied, its structural similarity and shared origin suggest it likely contributes to the overall toxicity attributed to this class of compounds. Some research has pointed to this compound as a potential biomarker in other contexts, such as predicting patient response to CAR T-cell therapy, indicating its relevance may extend beyond uremia.
Future research should focus on:
-
Isomer-Specific Toxicity: Delineating the specific toxicological profiles of o-, m-, and p-cresol sulfate to understand if one isomer is more pathogenic than others.
-
Therapeutic Targeting: Developing strategies to lower the systemic burden of cresol sulfates. This could involve modulating the gut microbiome to reduce p-cresol production (e.g., with prebiotics or probiotics), using intestinal sorbents to block p-cresol absorption, or developing novel dialysis techniques for more effective removal of protein-bound toxins.
-
Clinical Utility: Further validating the use of cresol sulfate levels in clinical practice for risk stratification and as a surrogate endpoint in clinical trials for new therapies targeting uremic toxicity.
References
- 1. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 2. Can our microbiome break our hearts? Collaborative production of p-cresol sulfate and indoxyl sulfate by commensal microbes increases susceptibility to thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
o-Cresol Sulfate: A Technical Deep Dive into its Discovery, Biological Impact, and Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cresol sulfate, a metabolite of o-cresol, has emerged as a molecule of interest in the field of uremic toxins and cardiovascular research. While much of the early and current research has focused on its isomer, p-cresol sulfate, due to its higher concentrations in uremia, this compound is also recognized as a contributor to the toxic milieu in patients with chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound, with a focus on its biological effects, relevant experimental protocols, and associated signaling pathways.
The history of research into cresol and its metabolites is intertwined with the broader history of uremic toxins. The recognition of "uremic intoxication" dates back to the 19th century, with significant progress in identifying specific toxins occurring from the mid-20th century onwards with the advent of dialysis and advanced analytical techniques.[1][2][3] Initially, research focused on more abundant compounds, but with improving analytical sensitivity, attention has expanded to a wider range of uremic solutes, including the isomers of cresol sulfate.
Data Presentation
Quantitative data for this compound is less abundant in the literature compared to its para-isomer. The following tables summarize key physicochemical properties and reported concentration ranges, with data for p-cresol sulfate provided for comparative context where this compound data is unavailable.
Table 1: Physicochemical Properties of Cresol Isomers
| Property | o-Cresol | m-Cresol | p-Cresol |
| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |
| Molecular Weight | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |
| Melting Point | 30.9 °C | 12.2 °C | 34.8 °C |
| Boiling Point | 191.0 °C | 202.7 °C | 201.9 °C |
| Water Solubility | 2.5 g/100 mL | 2.4 g/100 mL | 2.3 g/100 mL |
Table 2: Concentration of Cresol Sulfates in Human Plasma (Data primarily for p-Cresol Sulfate)
| Condition | Analyte | Concentration Range (mg/L) | Concentration Range (µM) |
| Healthy Individuals | p-Cresol Sulfate | 2.8 ± 1.7 to 6.6 ± 3.7 | 14.9 ± 9.0 to 35.1 ± 19.7[4] |
| End-Stage Kidney Disease (ESKD) | p-Cresol Sulfate | 21.8 ± 12.4 to 106.9 ± 44.6 | 115.8 ± 65.9 to 568.0 ± 237.0[4] |
Note: The concentrations of this compound are expected to be lower than p-cresol sulfate in biological fluids.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the sulfation of o-cresol.
Materials:
-
o-Cresol
-
Chlorosulfonic acid
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolve o-cresol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid in anhydrous dichloromethane to the cooled o-cresol solution with constant stirring.
-
After the addition is complete, add anhydrous pyridine to the reaction mixture and allow it to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Quantification of this compound in Urine by UPLC-MS/MS
This protocol outlines a method for the analysis of o-cresol in hydrolyzed urine, which can be adapted for this compound.
Sample Preparation (Hydrolysis):
-
To 100 µL of urine sample, add an internal standard (e.g., deuterated this compound).
-
Add 200 µL of concentrated hydrochloric acid.
-
Heat the mixture at 95-100°C for 45-60 minutes to hydrolyze the sulfate conjugates.
-
Cool the sample and neutralize with a suitable base (e.g., sodium hydroxide).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For p-cresol sulfate, transitions of m/z 187 → 80.00 and m/z 187 → 107.00 are used.
In Vitro Assay for this compound-Induced Endothelial Dysfunction
This protocol describes a method to assess the effect of this compound on endothelial cell viability.
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium supplemented with fetal bovine serum and growth factors.
-
Seed HUVECs in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in cell culture medium.
-
Replace the culture medium with medium containing various concentrations of this compound (e.g., 10-500 µM). Include a vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.
Viability Assay (MTT Assay):
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Biological Effects
Research on the specific signaling pathways activated by this compound is limited. However, studies on p-cresol and p-cresol sulfate provide a strong basis for hypothesizing the mechanisms of this compound-induced cellular dysfunction, particularly in the context of endothelial and cardiovascular cells. The primary mechanisms are believed to involve the induction of oxidative stress and inflammation.
Oxidative Stress Induction
This compound is thought to induce the production of reactive oxygen species (ROS) in endothelial cells. This can lead to cellular damage and dysfunction.
References
o-Cresol sulfate's effect on systemic inflammation
An In-depth Technical Guide on the Effects of p-Cresol Sulfate on Systemic Inflammation
A note on nomenclature: While the user requested information on o-cresol sulfate, the vast majority of scientific literature focuses on the biological effects of its isomer, p-cresol sulfate (para-cresol sulfate), particularly in the context of systemic inflammation. Therefore, this guide will focus on the effects of p-cresol sulfate (PCS), a prominent uremic toxin.
Introduction
p-Cresol sulfate (PCS) is a protein-bound uremic toxin that accumulates in the body, most notably in patients with chronic kidney disease (CKD).[1][2] It is a metabolite of p-cresol, which is produced by the fermentation of tyrosine by intestinal bacteria.[1][3] Due to its strong binding to albumin, PCS is not efficiently removed by conventional hemodialysis, leading to its accumulation and subsequent contribution to the systemic inflammation and cardiovascular complications often observed in CKD patients.[1] This technical guide provides a comprehensive overview of the current understanding of the effects of PCS on systemic inflammation, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate these effects.
Mechanisms of Action of p-Cresol Sulfate in Systemic Inflammation
PCS exerts its effects on systemic inflammation through a variety of mechanisms, primarily by inducing oxidative stress and activating pro-inflammatory signaling pathways in different cell types.
Induction of Oxidative Stress
A primary mechanism by which PCS promotes inflammation is through the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components and activate inflammatory pathways.
-
NADPH Oxidase Activation: Studies have shown that PCS can activate NADPH oxidase, a key enzyme responsible for ROS production in vascular cells and renal tubular epithelial cells. This activation leads to increased superoxide production and subsequent cellular damage.
-
Impairment of Antioxidant Systems: PCS has been shown to reduce the levels of antioxidant molecules, further exacerbating oxidative stress. For instance, it can decrease the production of glutathione, a major intracellular antioxidant.
Activation of Pro-inflammatory Signaling Pathways
PCS has been demonstrated to activate several key signaling pathways that regulate the expression of pro-inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation. PCS has been shown to activate NF-κB in various cell types, including renal tubular cells and endothelial cells. This activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), are also crucial mediators of the inflammatory response. PCS can induce the phosphorylation and activation of p38 and JNK, contributing to the inflammatory cascade.
-
Signal Transducer and Activator of Transcription (STAT) Pathway: In renal tubular cells, PCS has been shown to trigger intracellular signals involving the STAT family of transcription factors.
Effects on Endothelial Cells and Vascular Inflammation
The vascular endothelium is a primary target of PCS, and its dysfunction is a key contributor to cardiovascular disease in CKD.
-
Endothelial Dysfunction: PCS contributes to endothelial dysfunction by inhibiting endothelial cell proliferation and wound repair. It also induces the shedding of endothelial microparticles, which are markers of endothelial damage.
-
Leukocyte Adhesion and Infiltration: By upregulating the expression of adhesion molecules on endothelial cells, PCS can promote the adhesion of leukocytes to the vessel wall, a critical step in the inflammatory process.
Modulation of Immune Cell Function
PCS can directly impact the function of various immune cells.
-
Monocytes and Macrophages: PCS can alter macrophage cytokine production, in some contexts increasing the production of the anti-inflammatory cytokine IL-10 while not affecting TNF-α levels.
-
T-lymphocytes: PCS has been shown to suppress Th1-type cellular immune responses by inhibiting the production of interferon-gamma (IFN-γ). This suggests an immunomodulatory rather than a purely pro-inflammatory role in certain contexts.
Role of the Aryl Hydrocarbon Receptor (AhR)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has been identified as a receptor for other uremic toxins like indoxyl sulfate. While direct binding of PCS to AhR is less characterized, the activation of AhR by uremic toxins is known to mediate pro-inflammatory effects, suggesting a potential role for this receptor in PCS-induced inflammation.
Quantitative Data on the Effects of p-Cresol Sulfate
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of p-cresol sulfate on inflammatory markers and cellular functions.
Table 1: In Vitro Effects of p-Cresol Sulfate on Inflammatory Markers
| Cell Type | Concentration of PCS | Duration of Exposure | Observed Effect | Reference |
| Human Proximal Tubular Epithelial Cells (HK-2) | Concentration-dependent | 7 days | Increased apoptosis | |
| Human Proximal Tubular Epithelial Cells (HK-2) | Not specified | 3 hours | Increased expression of TWEAK receptor Fn14 and inflammatory genes | |
| Cultured Mouse Proximal Renal Tubular Cells | Not specified | Not specified | Increased expression of inflammation-associated genes (e.g., Tgfb1, Fasl, Il6/15, Csf1/3, Cxcl10) | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Dose-dependent | Not specified | Increased shedding of endothelial microparticles | |
| Kupffer Cells | 200 µg/mL | 8 hours | Decreased mRNA levels of IL-1β, IL-6, TNF-α, CCL3; Increased mRNA levels of IL-10 and Arg-1 |
Table 2: In Vivo Effects of p-Cresol Sulfate on Inflammatory Markers
| Animal Model | Administration of PCS | Duration of Treatment | Observed Effect | Reference |
| Mice with Primary Biliary Cholangitis (PBC) | Oral administration of tyrosine (precursor to p-cresol) | Not specified | Decreased liver inflammatory factors, increased anti-inflammatory factors | |
| Unilateral Nephrectomized Mice | Intraperitoneal injection (100 mg/kg) | 7 weeks | Increased protein expression of CD68, p-p38, p-JNK, and p-p65 in the prefrontal cortex | |
| Mice | Tyrosine-rich diet | Not specified | Decreased Th1-driven contact hypersensitivity response |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of p-cresol sulfate on systemic inflammation.
Cell Culture and Treatment
-
Cell Lines: Human proximal tubular epithelial cells (HK-2), human umbilical vein endothelial cells (HUVEC), and cultured mouse proximal renal tubular cells are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, MCDB131) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
PCS Treatment: p-Cresol sulfate is dissolved in culture medium to the desired concentrations. Cells are incubated with PCS for various durations, ranging from a few hours to several days, depending on the endpoint being measured.
Measurement of Inflammatory Gene and Protein Expression
-
Real-Time Polymerase Chain Reaction (RT-PCR): This technique is used to quantify the mRNA expression of inflammatory genes. Total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers. The expression levels are normalized to a housekeeping gene.
-
Western Blot: This method is used to detect and quantify the protein levels of inflammatory mediators and signaling molecules. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies followed by secondary antibodies conjugated to a detectable enzyme.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentration of secreted cytokines and other inflammatory markers in cell culture supernatants or serum samples.
Assessment of Oxidative Stress
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or flow cytometer.
-
NADPH Oxidase Activity Assay: The activity of NADPH oxidase can be determined by measuring the rate of superoxide production using methods like lucigenin-enhanced chemiluminescence.
Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay is used to assess cell viability based on the metabolic activity of the cells.
-
Flow Cytometry for Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
In Vivo Animal Models
-
Chronic Kidney Disease Models: Rodent models of CKD, such as unilateral nephrectomy or 5/6 nephrectomy, are used to study the long-term effects of uremic toxins.
-
Administration of PCS: PCS can be administered to animals via intraperitoneal injection or by providing a tyrosine-rich diet to increase endogenous production of p-cresol.
-
Tissue Analysis: At the end of the study period, tissues are harvested for histological analysis, immunohistochemistry, and measurement of inflammatory markers.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: PCS-induced pro-inflammatory signaling pathways.
Caption: General experimental workflow for in vitro studies.
Caption: Mechanisms of PCS-induced endothelial dysfunction.
Conclusion
p-Cresol sulfate is a key uremic toxin that plays a significant role in promoting systemic inflammation, particularly in the context of chronic kidney disease. Its pro-inflammatory effects are mediated through the induction of oxidative stress and the activation of multiple signaling pathways, leading to endothelial dysfunction, vascular inflammation, and altered immune cell function. However, it is also important to note its potential immunomodulatory roles, which warrant further investigation. Understanding the precise mechanisms by which PCS contributes to inflammation is crucial for the development of novel therapeutic strategies to mitigate the adverse cardiovascular and systemic consequences in patients with elevated levels of this toxin. Future research should continue to unravel the complex interactions of PCS with various cellular and molecular targets to identify effective interventions.
References
- 1. metabolon.com [metabolon.com]
- 2. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 3. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Toxicity of o-Cresol Sulfate: An In-depth Technical Guide to In Vivo and In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of o-cresol sulfate toxicity, drawing upon key findings from both in vivo and in vitro experimental models. While much of the existing research has focused on the related compound, p-cresol sulfate, as a prominent uremic toxin, this document synthesizes available data on o-cresol and its sulfate metabolite to inform future research and drug development efforts. This guide delves into the mechanisms of toxicity, summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways.
In Vivo Models of Cresol Toxicity
Animal models, primarily rodents, have been instrumental in characterizing the systemic effects of cresol exposure. These studies typically involve dietary administration or gavage to assess a range of toxicological endpoints.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from in vivo studies on cresol isomers. It is important to note that much of the available data pertains to the parent cresol compounds, which are metabolized to their sulfate conjugates in vivo.
Table 1: Effects of o-Cresol in Rodent Models
| Species | Strain | Duration | Route | Dose/Concentration | Key Findings | Reference |
| Rat | F344/N | 28 days | Feed | 3,000 - 30,000 ppm | Increased relative liver and kidney weights at ≥3,000 ppm. Lengthened estrus cycle at higher concentrations. | [1] |
| Rat | F344/N | 90 days | Feed | Up to 30,000 ppm | No treatment-related deaths. | [1] |
| Mouse | B6C3F1 | 28 days | Feed | 30,000 ppm | Increased mortality. | [1] |
| Mouse | B6C3F1 | 90 days | Feed | Up to 20,000 ppm | No treatment-related deaths. | [1] |
| Rat | Sprague-Dawley | 13 weeks | Gavage | 600 mg/kg/day | Elevated mortality. | [2] |
Table 2: Comparative Toxicity of Cresol Isomers in Rats (13-week gavage study)
| Isomer | Dose Level (mg/kg/day) | Effect |
| o-Cresol | 600 | Treatment-related mortality |
| m-Cresol | 450 | No treatment-related mortality |
| p-Cresol | 600 | No treatment-related mortality |
Source:
Experimental Protocols for In Vivo Studies
General Protocol for Dietary Administration Studies in Rodents:
-
Animal Model: F344/N rats and B6C3F1 mice are commonly used strains.
-
Acclimation: Animals are acclimated to the laboratory conditions for a minimum of one week prior to the start of the study.
-
Diet Preparation: o-Cresol is mixed into the standard rodent diet at various concentrations (e.g., 300 ppm to 30,000 ppm). Diets are prepared fresh to ensure stability.
-
Dosing: Animals have ad libitum access to the respective diets and water for the duration of the study (e.g., 28 or 90 days).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and feed consumption are recorded weekly.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood is collected for clinical chemistry analysis. Organs, particularly the liver and kidneys, are weighed, and tissues are collected for histopathological examination. For reproductive toxicity assessment, estrus cycle length can be monitored.
In Vitro Models of Cresol and Cresol Sulfate Toxicity
In vitro models, utilizing various cell lines, have been crucial for elucidating the cellular and molecular mechanisms underlying cresol and cresol sulfate toxicity, particularly focusing on oxidative stress and inflammation.
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative data from in vitro studies. A significant portion of this research has been conducted on p-cresol and its metabolites, which provides valuable insights into the potential mechanisms of this compound.
Table 3: Effects of p-Cresol and its Metabolites in HepaRG Cells
| Compound | Concentration | Exposure Time | Endpoint | Result | Reference |
| p-Cresol | 0.64 ± 0.37 mM | 24 h | EC50 (DCF formation - Oxidative Stress) | - | |
| p-Cresol | 1.00 ± 0.07 mM | 24 h | EC50 (GSH depletion) | - | |
| p-Cresol | 0.85 ± 0.14 mM | 24 h | EC50 (LDH release - Necrosis) | - | |
| p-Cresol Sulfate | 1 mM | 24 h | Total Cellular GSH | 30.5 ± 13.6% reduction | |
| p-Cresol Sulfate | 1 mM | 24 h | LDH Release | Slight increase |
Experimental Protocols for In Vitro Studies
General Protocol for Assessing Oxidative Stress in HepaRG Cells:
-
Cell Culture: HepaRG cells are cultured under standard conditions until they reach the desired confluency.
-
Treatment: Cells are exposed to varying concentrations of the test compound (e.g., p-cresol, p-cresol sulfate) for a specified duration (e.g., 24 hours).
-
Oxidative Stress Assessment (DCF Assay):
-
Cells are loaded with 2′,7′-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.
-
Intracellular reactive oxygen species (ROS) oxidize DCFH-DA to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Fluorescence is measured using a plate reader to quantify the level of oxidative stress.
-
-
Glutathione (GSH) Depletion Assay:
-
Total cellular GSH is measured using a commercially available kit, often based on the reaction of GSH with a chromogen to produce a colored product.
-
The absorbance is read on a plate reader to determine the GSH concentration.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay.
-
The absorbance is measured to determine the extent of cell necrosis.
-
Signaling Pathways in Cresol Sulfate Toxicity
Research, primarily on p-cresol sulfate, has implicated several key signaling pathways in its toxic effects, with oxidative stress and inflammation being central themes.
Oxidative Stress Induction
p-Cresol sulfate has been shown to induce the production of reactive oxygen species (ROS), contributing to cellular damage. A key mechanism involves the activation of NADPH oxidase.
Caption: p-Cresol sulfate-induced oxidative stress pathway.
Inflammatory Response
p-Cresol sulfate can trigger inflammatory responses, exacerbating cellular and tissue damage. This often involves the activation of key transcription factors like NF-κB and signaling cascades such as the MAPK pathway.
Caption: Inflammatory signaling cascade activated by p-cresol sulfate.
Experimental Workflow for Investigating this compound Toxicity
A logical workflow for investigating the toxicity of this compound would involve a multi-tiered approach, starting with in vitro screening and progressing to more complex in vivo models.
Caption: A typical experimental workflow for toxicity testing.
Conclusion
The available evidence, primarily from studies on cresol isomers and p-cresol sulfate, indicates that this compound likely contributes to cellular and systemic toxicity through the induction of oxidative stress and inflammation. In vivo models have demonstrated effects on organ weight and survival at high doses, while in vitro systems have begun to unravel the underlying molecular mechanisms. Further research is warranted to specifically delineate the toxicological profile of this compound, differentiate its effects from other cresol isomers, and fully elucidate the signaling pathways involved. The experimental frameworks and data presented in this guide provide a solid foundation for designing and interpreting future studies in this critical area of research.
References
An In-Depth Technical Guide on the Interaction of o-Cresol Sulfate with Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between o-Cresol sulfate and Human Serum Albumin (HSA). Due to a paucity of direct research on this compound, this document leverages the wealth of available data on its structural isomer, p-Cresol sulfate (PCS), a prominent uremic toxin, to elucidate the binding mechanisms. This guide details the binding affinity, thermodynamic parameters, and key experimental protocols utilized to characterize this interaction. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed methodologies for fluorescence spectroscopy, isothermal titration calorimetry, circular dichroism, and molecular docking are presented. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and molecular interactions, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction
Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including drugs, hormones, and toxins. This compound is a metabolite of o-cresol, a compound found in the environment and also produced endogenously. Understanding the interaction of this compound with HSA is vital for assessing its pharmacokinetic profile, potential toxicity, and its impact on the binding of other ligands to albumin.
Given the limited direct studies on this compound, this guide will extensively reference data available for its isomer, p-Cresol sulfate (PCS). PCS is a well-characterized uremic toxin that accumulates in patients with chronic kidney disease and its interaction with HSA has been the subject of numerous studies. The structural similarity between this compound and p-Cresol sulfate allows for the use of PCS as a scientifically sound surrogate to infer the binding characteristics of this compound to HSA.
This guide will cover the binding characteristics, including affinity and thermodynamic profile, and provide detailed experimental protocols for the key analytical techniques used to study these interactions.
Binding Characteristics of p-Cresol Sulfate with Human Serum Albumin
The interaction between PCS and HSA has been investigated using various biophysical techniques. These studies have revealed insights into the binding affinity, stoichiometry, and the primary binding location on the albumin molecule.
Binding Affinity and Stoichiometry
The binding affinity of PCS to HSA has been reported with some variability across different studies, which can be attributed to the use of different experimental techniques and conditions. The association constants (K_a_) generally range from moderate to high affinity.
| Technique | Association Constant (K_a_) (M⁻¹) | Number of Binding Sites (n) | Reference |
| Isothermal Titration Calorimetry | 1.39 x 10³ | ~1 | [1] |
| Microcalorimetry | 3.3 x 10² | Not Specified | [2] |
| Ultrafiltration | 1 x 10⁵ (high-affinity site) | 1 (high-affinity), 1 (low-affinity) | [1][2] |
Table 1: Summary of quantitative data for the binding of p-Cresol sulfate to Human Serum Albumin.
Binding Site on Human Serum Albumin
Multiple studies have identified Sudlow's site II, located in subdomain IIIA of HSA, as the primary high-affinity binding site for PCS.[1] There is also evidence suggesting a second, low-affinity binding site. Competitive binding studies have shown that PCS can be displaced by other ligands that bind to site II, and it can also compete with other uremic toxins, such as indoxyl sulfate, for binding at this site.
Thermodynamic Profile
Thermodynamic studies indicate that the binding of PCS to HSA is primarily an enthalpy-driven process. This suggests that van der Waals forces and hydrogen bonding play a significant role in the interaction. The binding affinity has been observed to decrease at physiological temperatures, indicating a weaker interaction at body temperature.
| Thermodynamic Parameter | Value | Interpretation | Reference |
| Enthalpy Change (ΔH) | Negative | Exothermic reaction, indicating favorable binding | |
| Entropy Change (ΔS) | Negative | Decrease in randomness, likely due to conformational changes | |
| Gibbs Free Energy Change (ΔG) | Negative | Spontaneous binding process |
Table 2: Thermodynamic parameters for the interaction of p-Cresol sulfate with Human Serum Albumin.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between cresol sulfates and HSA.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (K_a_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of HSA (typically 5-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of this compound (or PCS) at a concentration 10-20 times that of the HSA solution in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.
-
-
Instrumentation and Titration:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Load the HSA solution into the sample cell and the cresol sulfate solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of small, sequential injections (e.g., 5-10 µL) of the cresol sulfate solution into the HSA solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of cresol sulfate to HSA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine K_a_, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RT ln(K_a_)
-
ΔG = ΔH - TΔS
-
-
Fluorescence Quenching Spectroscopy
This technique is used to study the binding of a ligand to a protein by monitoring the quenching of the protein's intrinsic fluorescence (primarily from tryptophan residues) upon ligand binding.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of HSA (typically 2-5 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a series of solutions with a fixed concentration of HSA and increasing concentrations of this compound.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectra from 300 to 450 nm for each sample.
-
Measure the fluorescence intensity at the emission maximum (around 340-350 nm).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism:
-
F₀/F = 1 + K_sv_ [Q] = 1 + k_q_ τ₀ [Q]
-
Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, K_sv_ is the Stern-Volmer quenching constant, [Q] is the quencher concentration, k_q_ is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.
-
-
For static quenching, calculate the binding constant (K_b_) and the number of binding sites (n) using the modified Stern-Volmer equation:
-
log[(F₀ - F)/F] = log(K_b_) + n log[Q]
-
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of HSA (typically 0.1-0.2 mg/mL) in a low-salt buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of this compound in the same buffer.
-
Prepare samples of HSA in the absence and presence of this compound at various molar ratios.
-
-
Instrumentation and Measurement:
-
Use a CD spectropolarimeter.
-
For secondary structure analysis, scan in the far-UV region (190-250 nm) using a cuvette with a short path length (e.g., 0.1 cm).
-
For tertiary structure analysis, scan in the near-UV region (250-350 nm) using a cuvette with a longer path length (e.g., 1 cm).
-
Record the CD spectra for each sample.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the far-UV CD spectra using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the spectra of free HSA with those of the HSA-cresol sulfate complex to identify any conformational changes.
-
Molecular Docking
Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a ligand to a receptor protein.
Methodology:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D crystal structure of HSA from the Protein Data Bank (PDB).
-
Prepare the HSA structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Use a molecular docking software (e.g., AutoDock, Glide).
-
Define the binding site on HSA (e.g., Sudlow's site II).
-
Perform the docking simulation to generate a series of possible binding poses of this compound within the defined binding site.
-
-
Analysis of Results:
-
Rank the docking poses based on their predicted binding energy or scoring function.
-
Analyze the top-ranked poses to identify the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions).
-
Visualize the protein-ligand complex to understand the binding mode.
-
Conclusion
The interaction of this compound with Human Serum Albumin is a critical aspect of its pharmacokinetics and potential biological effects. Based on the extensive data available for its isomer, p-Cresol sulfate, it is evident that this compound likely binds with moderate to high affinity to HSA, primarily at Sudlow's site II. This binding is an enthalpy-driven process, suggesting the importance of non-covalent interactions such as hydrogen bonds and van der Waals forces.
The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the binding of this compound and other small molecules to HSA. A thorough understanding of these interactions is essential for the development of new therapeutic agents and for assessing the toxicological impact of environmental and endogenous compounds. Future studies should focus on obtaining direct experimental data for this compound to confirm the inferences made from its p-isomer and to provide a more complete picture of its interaction with this vital transport protein.
References
Cellular Uptake and Transport Mechanisms of o-Cresol Sulfate: An In-depth Technical Guide
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cellular uptake and transport of o-Cresol sulfate is limited in publicly available scientific literature. This guide is therefore based on extensive research into its close structural isomer, p-Cresol sulfate (PCS), a well-studied uremic toxin. The transport mechanisms detailed herein are presumed to be analogous for this compound due to their structural similarity. This assumption should be considered when interpreting the provided data and protocols.
Introduction
This compound is a sulfated metabolite of o-cresol, a compound originating from dietary sources and gut microbiome metabolism. As a member of the cresol family, it is classified as a uremic toxin, accumulating in the body during renal dysfunction and contributing to the pathophysiology of chronic kidney disease (CKD). Understanding the mechanisms by which this compound is taken up and transported across cell membranes is crucial for elucidating its biological effects, developing therapeutic strategies to mitigate its toxicity, and predicting potential drug-drug interactions.
This technical guide provides a detailed examination of the cellular transport mechanisms likely involved in the disposition of this compound, focusing on the key transporter families and their regulation. It includes a summary of available quantitative data for the closely related p-cresol sulfate, detailed experimental protocols for studying these transport processes, and visual representations of the involved pathways.
Key Transporters in Cresol Sulfate Disposition
The cellular uptake and transport of small organic anions like cresol sulfates are primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters, particularly the Organic Anion Transporters (OATs).
Organic Anion Transporters (OATs)
OATs are a group of polyspecific transporters that play a critical role in the absorption, distribution, and excretion of a wide range of endogenous and exogenous compounds, including drugs, toxins, and metabolites. The primary OATs implicated in the transport of p-cresol sulfate, and by extension likely this compound, are OAT1 (SLC22A6) and OAT3 (SLC22A8).
-
OAT1 (SLC22A6): Predominantly expressed on the basolateral membrane of renal proximal tubule cells, OAT1 is a key player in the uptake of organic anions from the blood into the kidney for subsequent excretion.
-
OAT3 (SLC22A8): Also located on the basolateral membrane of renal proximal tubule cells, OAT3 has a broad substrate specificity that overlaps with OAT1 and is considered a major transporter for many uremic toxins.[1][2] Studies on p-cresol sulfate suggest it is preferentially recognized by OAT3.[1]
SLC22A11 (OAT4)
SLC22A11, also known as OAT4, is another member of the OAT family that has a distinct transport mechanism for certain substrates. Unlike OAT1 and OAT3 which transport substrates into the cytosol, SLC22A11 has been shown to insert p-cresol sulfate into the plasma membrane.[2] This unique mechanism may have different implications for cellular toxicity and downstream signaling events.
Quantitative Data for p-Cresol Sulfate Transport
The following tables summarize the available quantitative data for the interaction of p-cresol sulfate with key human transporters. This data is essential for building pharmacokinetic models and understanding the dynamics of cresol sulfate disposition.
Table 1: Kinetic Parameters for p-Cresol Sulfate Transport
| Transporter | Cell System | Substrate | K_m_ (μM) | V_max_ (nmol/mg protein/min) | Reference |
| hOAT1 | HEK293 | p-Cresol sulfate | 128 | Not Determined | [3] |
| rOATs | Rat renal cortical slices | p-Cresol sulfate | 231.6 | Not Determined |
Table 2: Transport Efficiency of p-Cresol Sulfate
| Transporter | Cell System | Substrate | Transport Efficiency (μL/min/mg protein) | Reference |
| SLC22A11 | HEK-293 | p-Cresol sulfate | 7.8 ± 1.4 | |
| OAT1 | HEK-293 | p-Cresol sulfate | < 7.8 (less efficient than SLC22A11) |
Cellular Uptake and Transport Pathways
The transport of this compound from the bloodstream into renal proximal tubule cells is a critical step in its elimination. The following diagram illustrates the proposed pathway involving OAT1 and OAT3.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular uptake and transport of cresol sulfates.
Uptake Assay in Stably Transfected HEK293 Cells
This protocol describes a common in vitro method to study the function of specific transporters.
Objective: To measure the uptake of a test compound (e.g., this compound) mediated by a specific transporter (e.g., OAT1) expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., hOAT1/HEK293)
-
HEK293 cells transfected with an empty vector (Mock/HEK293) as a negative control
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Selection antibiotic (e.g., G418, puromycin)
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test substrate (this compound)
-
Known inhibitor of the transporter (e.g., probenecid for OATs)
-
Cell lysis buffer
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture both transfected and mock cell lines in DMEM with supplements and the appropriate selection antibiotic at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Uptake Experiment: a. On the day of the experiment, wash the cell monolayers twice with pre-warmed PBS. b. Pre-incubate the cells with 1 mL of uptake buffer for 10 minutes at 37°C. c. To initiate the uptake, replace the buffer with 200 µL of uptake buffer containing the desired concentration of this compound. For inhibition studies, include the inhibitor in the pre-incubation and uptake solutions. d. Incubate for a predetermined time (e.g., 5 minutes) at 37°C. To determine non-specific uptake, perform parallel experiments at 4°C. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Analysis: a. Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes. b. Collect the cell lysates and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS. c. Determine the protein concentration of the cell lysates for normalization of uptake data.
-
Data Analysis: a. Calculate the transporter-mediated uptake by subtracting the uptake in mock cells from the uptake in transfected cells. b. For kinetic analysis, perform the uptake experiment at various substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Regulation of OAT Transporter Activity
The activity of OAT transporters is not static and can be modulated by various cellular signaling pathways. This regulation can occur at the transcriptional, translational, and post-translational levels, affecting transporter expression, trafficking to the plasma membrane, and intrinsic transport activity. Understanding these regulatory mechanisms is crucial for predicting how disease states or co-administered drugs might alter the disposition of this compound.
Several signaling pathways have been identified to regulate OATs, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).
Conclusion
The cellular uptake and transport of this compound are likely mediated by a concerted effort of organic anion transporters, primarily OAT1, OAT3, and SLC22A11, with each potentially contributing to its renal clearance and tissue distribution. While direct quantitative data for the ortho-isomer is lacking, the extensive research on p-cresol sulfate provides a strong foundation for understanding its transport kinetics and mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the transport of this compound and other related uremic toxins, ultimately contributing to a better understanding of their role in health and disease. Future studies are warranted to directly characterize the interaction of this compound with these transporters to confirm the assumptions made in this guide.
References
- 1. Organic anion transporters play an important role in the uptake of p-cresyl sulfate, a uremic toxin, in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Role for the Organic Anion Transporters, OAT1 and OAT3, in the in vivo Handling of Uremic Toxins and Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Note: Quantification of o-Cresol Sulfate in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of o-cresol sulfate in human plasma. Due to its isomeric nature with p-cresol sulfate, a uremic toxin of significant clinical interest, specific chromatographic separation is critical. This method utilizes a phenyl-based reversed-phase column to achieve baseline separation of the cresol sulfate isomers. Sample preparation is streamlined using a simple protein precipitation procedure. The method is sensitive, specific, and suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
This compound is an organic compound that, along with its isomers m-cresol sulfate and p-cresol sulfate, belongs to the family of sulfated aromatic compounds. While p-cresol sulfate is a well-documented uremic toxin that accumulates in patients with chronic kidney disease, the biological role and clinical significance of this compound are less understood. Accurate quantification of individual cresol sulfate isomers is essential to elucidate their specific contributions to physiological and pathological processes. The primary analytical challenge lies in the separation of these isobaric compounds, which have identical mass-to-charge ratios. This note describes an LC-MS/MS method optimized for the specific quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound sodium salt (analytical standard)
-
p-Cresol-d7 sulfate potassium salt (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (p-Cresol-d7 sulfate, 100 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation of this compound from its isomers is achieved using a column with a phenyl stationary phase, which provides enhanced selectivity through π-π interactions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | UPLC System |
| Column | ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.5 | |
| 6.5 | |
| 6.6 | |
| 8.0 |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 187.0 | 80.0 | 0.05 | 35 | 25 |
| 187.0 | 107.0 | 0.05 | 35 | 20 | |
| p-Cresol-d7 sulfate (IS) | 194.0 | 80.0 | 0.05 | 35 | 25 |
| 194.0 | 114.0 | 0.05 | 35 | 20 |
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | 5 - 5000 ng/mL in plasma |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Bench-top, freeze-thaw, and long-term stability assessed |
Chromatographic Performance
The use of a phenyl stationary phase is crucial for the separation of cresol sulfate isomers. Under the described conditions, baseline separation of this compound and p-cresol sulfate is expected. The elution order on phenyl columns is typically o-, m-, then p-cresol derivatives.
Protocol
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water.
-
Calibration Standards (5-5000 ng/mL): Spike blank human plasma with the appropriate working standard solutions to create a calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations.
Sample Analysis Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Visualization
While this compound is not part of a classical signaling pathway, its formation is a result of xenobiotic metabolism. The following diagram illustrates the general metabolic pathway for cresol.
Caption: Metabolic pathway of cresol formation and sulfation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is highly selective due to the effective chromatographic separation of cresol sulfate isomers on a phenyl column. The simple sample preparation and robust analytical performance make this method well-suited for researchers, scientists, and drug development professionals investigating the role of this compound in health and disease.
Application Notes and Protocols for the Quantification of o-Cresol Sulfate in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical techniques for the quantitative determination of o-cresol sulfate in human urine. Detailed protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable method for their specific study needs, such as in the fields of toxicology, occupational health, and drug metabolism.
Introduction
o-Cresol, a metabolite of toluene, is excreted in urine primarily as its sulfate and glucuronide conjugates.[1] The quantification of these conjugates, particularly this compound, serves as a reliable biomarker for assessing exposure to toluene.[1] Accurate and sensitive analytical methods are crucial for monitoring occupational exposure and for understanding the metabolic pathways of related compounds. This document outlines and compares various analytical approaches for the measurement of total o-cresol in urine, following a hydrolysis step to convert the conjugated forms to free o-cresol. The primary methods covered include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Comparative Quantitative Data
The selection of an analytical method often depends on the required sensitivity, throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters of different analytical techniques for the determination of o-cresol in urine.
| Parameter | UPLC-MS/MS | GC-MS (NIOSH Method 8321) | GC-ECD | HPLC-Fluorescence |
| Limit of Detection (LOD) | 0.06 µM | 0.01 µg/mL | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.21 µM | Not specified | Not specified | Lower limit: 0.05 mg/L |
| Dynamic Range | 0.4 µM to 40 µM | 0.043 µg/mL to 64.1 µg/mL | 0.001 to 500 µg/ml | Not specified |
| Intraday Precision (%RSD) | 3.2% | Not specified | < 4% | Not specified |
| Interday Precision (%RSD) | 4.4% | Not specified | Not specified | Not specified |
| Accuracy/Recovery | 99% | Not specified | 55-97% | Not specified |
Experimental Protocols and Methodologies
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of o-cresol.
Sample Preparation (Acid Hydrolysis & Derivatization)
-
To 100 µL of urine sample, add 50 µL of a 2.2 µM internal standard solution (o-Cresol-13C6).
-
Add 200 µL of concentrated hydrochloric acid.
-
Heat the sample at 99°C for 45 minutes to achieve complete hydrolysis of the o-cresol conjugates.
-
Cool the sample and then derivatize with dansyl chloride.
-
Dilute the derivatized sample before injection.
Chromatographic and Mass Spectrometric Conditions
-
Column: Reversed-phase BEH Phenyl column.
-
Mobile Phase: A gradient of organic solvent and water.
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Gas Chromatography-Mass Spectrometry (GC-MS) - NIOSH Method 8321
A robust and widely used method for the determination of total o-cresol in urine.
Sample Preparation (Acid Hydrolysis & Liquid-Liquid Extraction)
-
Dispense a 5 mL aliquot of the urine specimen into a 15-mL graduated centrifuge tube.
-
Add 1 mL of concentrated HCl.
-
Cap the tube and shake vigorously for one minute.
-
Place the tube in a water bath at 95°C for 1.5 hours.
-
Cool the sample to room temperature.
-
Add an internal standard (nitrobenzene) and an extraction solvent (methyl tert-butyl ether - MTBE).
-
Shake vigorously for 2 minutes to extract the o-cresol.
-
Transfer the top organic layer to a GC vial containing sodium sulfate to remove any residual water.
Chromatographic and Mass Spectrometric Conditions
-
Column: Capillary, fused silica, phenyl arylene column.
-
Carrier Gas: Helium at 1.3 mL/min.
-
Injection Temperature: 265°C.
-
MS Detection: Selected Ion Monitoring (SIM) mode, quantifying ion for o-cresol is m/z 108.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
A commercially available kit-based method that offers a simplified workflow.
Sample Preparation (Acid Hydrolysis & Stabilization)
-
Add an internal standard to the urine sample in a hydrolysis vial.
-
Incubate at 95°C for 30 minutes for acid hydrolysis.
-
Let the sample cool for approximately 5 minutes at ambient temperature.
-
Add a stabilization buffer and mix briefly.
-
Inject a 10 µL aliquot into the HPLC system.
Chromatographic Conditions
-
Method: Isocratic HPLC run.
-
Detection: Fluorescence detector.
Discussion and Considerations
-
Hydrolysis is a critical step: Since o-cresol is primarily present in urine as sulfate and glucuronide conjugates, an efficient hydrolysis step (typically acid-catalyzed) is essential to measure the total o-cresol concentration.
-
Interferences: The presence of isomers, such as p-cresol, can be a significant challenge. Chromatographic methods like UPLC-MS/MS and GC-MS are capable of resolving these isomers, which is crucial for accurate quantification.
-
Derivatization: For LC-MS/MS analysis, derivatization with a reagent like dansyl chloride can enhance the ionization efficiency and sensitivity of o-cresol.
-
Method Selection: The choice of method will depend on the specific requirements of the study. UPLC-MS/MS offers the highest sensitivity and specificity, making it suitable for studies with low expected concentrations. GC-MS provides a robust and well-validated alternative. HPLC with fluorescence detection, particularly with commercially available kits, offers a more streamlined and potentially higher-throughput option for routine monitoring.
These application notes and protocols are intended to serve as a guide. It is recommended that each laboratory validates the chosen method according to its own standard operating procedures and regulatory requirements.
References
Solid-Phase Extraction of o-Cresol Sulfate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of o-Cresol sulfate from biological matrices, primarily plasma and urine. Due to the limited availability of SPE protocols specifically validated for this compound, this method is adapted from established and validated protocols for the structurally similar and well-studied uremic toxin, p-Cresol sulfate. The provided protocol is intended to serve as a robust starting point for method development and validation in your laboratory.
Introduction
This compound is a sulfated metabolite of o-cresol, a compound that can originate from dietary sources, gut microbial metabolism of aromatic amino acids, or as a biomarker of toluene exposure.[1] Accurate quantification of this compound in biological fluids is crucial for toxicological studies, clinical biomarker research, and in the assessment of occupational or environmental exposure to toluene.
Solid-phase extraction is a highly effective sample preparation technique for isolating and concentrating analytes of interest from complex biological matrices prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol leverages a weak anion-exchange (WAX) mixed-mode sorbent, which is well-suited for the extraction of strongly acidic compounds like this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to the design of an effective SPE method. Notably, the sulfate group imparts a strong acidic nature to the molecule, making it an ideal candidate for anion-exchange chromatography.
| Property | Value |
| Molecular Formula | C₇H₈O₄S |
| Molecular Weight | 188.20 g/mol |
| Predicted pKa (Strongest Acidic) | -2.0 |
| Predicted logP | -0.55 to 1.71 |
Table 1: Physicochemical properties of this compound.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is adapted for use with Oasis® WAX SPE cartridges. Similar weak anion-exchange cartridges may be used, but optimization may be required.
Materials:
-
Oasis® WAX (Weak Anion-Exchange) SPE Cartridges (e.g., 30 mg sorbent mass, 1 mL cartridge volume)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (concentrated, ~28-30%)
-
Biological matrix (e.g., plasma, serum, urine)
-
Internal standard (IS) solution (e.g., deuterated this compound, if available)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen biological samples (plasma, serum, or urine) to room temperature.
-
Vortex mix the samples for 10-15 seconds to ensure homogeneity.
-
For plasma or serum samples, perform a protein precipitation step. To 100 µL of sample, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For urine samples, dilute 100 µL of urine with 900 µL of water containing the internal standard.
-
Acidify the pre-treated sample by adding 10 µL of 2% formic acid. Vortex mix.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis® WAX SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the entire volume of the pre-treated and acidified sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and basic interferences.
-
Wash the cartridge with 1 mL of methanol to remove any remaining non-polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold rack.
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Apply a gentle vacuum or positive pressure to ensure complete elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of your LC-MS/MS system (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex mix for 15 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
While specific quantitative data for the SPE of this compound is not widely published, the following table summarizes the expected performance based on a validated method for p-Cresol sulfate using an Oasis® WAX µElution plate.[2] Given the structural similarity, these values can serve as a benchmark for method development and validation of the this compound protocol.
| Parameter | Concentration | Result |
| Extraction Recovery | 0.15 µg/mL | 100.7% |
| 4.5 µg/mL | 101.9% | |
| 150 µg/mL | 101.6% | |
| Intra-day Precision (%RSD) | Low QC | < 15% |
| Mid QC | < 15% | |
| High QC | < 15% | |
| Inter-day Precision (%RSD) | Low QC | < 15% |
| Mid QC | < 15% | |
| High QC | < 15% |
Table 2: Expected performance characteristics for the solid-phase extraction of this compound based on data for p-Cresol sulfate.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.
SPE Workflow for this compound
References
Application Notes and Protocols: Synthesis and Use of Isotope-Labeled o-Cresol Sulfate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cresol, a metabolite of toluene, is an important biomarker for assessing exposure to this common industrial solvent. In biological systems, o-cresol is primarily found conjugated as o-cresol sulfate. Accurate quantification of this compound in biological matrices such as urine and plasma is crucial for toxicological studies and clinical diagnostics. The gold standard for quantification is mass spectrometry, which necessitates the use of a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
These application notes provide a detailed protocol for the synthesis of isotope-labeled this compound, specifically [13C6]-o-cresol sulfate, for use as an internal standard in mass spectrometry-based assays. The protocol is divided into two main stages: the synthesis of the isotope-labeled precursor, [13C6]-o-cresol, followed by its sulfation to yield the final product. Additionally, a protocol for the application of this internal standard in the quantification of endogenous this compound is provided.
Synthesis of [13C6]-o-Cresol Sulfate
The synthesis of [13C6]-o-cresol sulfate is a two-step process. First, a stable isotope-labeled o-cresol precursor is synthesized. Subsequently, this labeled precursor undergoes sulfation.
Part 1: Synthesis of Isotope-Labeled o-Cresol Precursor
Several methods exist for the synthesis of isotope-labeled phenols.[1][2][3] A common approach involves the use of a commercially available labeled precursor, such as a [13C6]-phenol, which can then be methylated to produce [13C6]-o-cresol. Alternatively, a core-labeling strategy can be employed to introduce the isotope into the aromatic ring.[1][2] For the purposes of this protocol, we will outline a general method starting from a commercially available labeled precursor.
Part 2: Sulfation of Isotope-Labeled o-Cresol
The primary route for the synthesis of this compound is the sulfation of o-cresol. This can be achieved using various sulfating agents, such as sulfur trioxide or chlorosulfonic acid. Care must be taken to control the reaction conditions to favor sulfation of the hydroxyl group over sulfonation of the aromatic ring.
Reaction Scheme:
Caption: General reaction scheme for the sulfation of isotope-labeled o-cresol.
Experimental Protocols
Protocol 1: Synthesis of [13C6]-o-Cresol Sulfate
This protocol describes the sulfation of [13C6]-o-cresol using a sulfur trioxide pyridine complex.
Materials:
-
[13C6]-o-cresol
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve [13C6]-o-cresol (1 equivalent) in anhydrous pyridine in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the sulfur trioxide pyridine complex (1.1 equivalents) to the cooled solution with continuous stirring.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by preparative HPLC to obtain [13C6]-o-cresol sulfate.
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic enrichment.
Protocol 2: Quantification of this compound in Biological Samples
This protocol outlines the use of the synthesized [13C6]-o-cresol sulfate as an internal standard for the quantification of endogenous this compound in a urine sample using LC-MS/MS.
Materials:
-
Urine sample
-
[13C6]-o-cresol sulfate internal standard solution (of known concentration)
-
Acetonitrile (ACN)
-
Formic acid
-
Deionized water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw the urine sample to room temperature.
-
In a centrifuge tube, add a defined volume of the urine sample (e.g., 100 µL).
-
Spike the sample with a known amount of the [13C6]-o-cresol sulfate internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile (e.g., 300 µL), to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method. The mass spectrometer will be operated in multiple reaction monitoring (MRM) mode to monitor the specific transitions for both the endogenous this compound and the [13C6]-o-cresol sulfate internal standard.
-
Quantify the endogenous this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of [13C6]-o-Cresol Sulfate
| Parameter | Value |
| Starting Material | [13C6]-o-cresol |
| Final Product | [13C6]-o-cresol sulfate |
| Theoretical Yield | Based on starting material |
| Actual Yield | (To be determined experimentally) |
| Chemical Purity (by HPLC) | >98% |
| Isotopic Enrichment (by HRMS) | >99% |
Table 2: Example LC-MS/MS Parameters for Quantification
| Parameter | Endogenous this compound | [13C6]-o-Cresol Sulfate (IS) |
| LC Column | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 187.0 | 193.0 |
| Product Ion (m/z) | 107.0 | 113.0 |
| Collision Energy (eV) | (To be optimized) | (To be optimized) |
Experimental Workflow
Caption: Workflow for the synthesis of isotope-labeled this compound and its application as an internal standard.
References
Navigating the Scarcity: A Guide to o-Cresol Sulfate Analysis in the Absence of a Commercial Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: o-Cresol sulfate is a uremic toxin and a metabolite of toluene exposure, making its accurate quantification in biological matrices crucial for clinical and toxicological research. However, a significant challenge in this area is the current lack of readily available high-purity this compound analytical standards from commercial suppliers. This document provides a practical guide for researchers, outlining alternative sourcing strategies and a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sourcing Strategies for this compound Quantification
As of late 2025, a direct commercial source for a certified high-purity this compound analytical standard has not been identified. Researchers are therefore encouraged to consider the following alternative approaches:
-
In-house Synthesis and Purification: The most direct approach is the chemical synthesis of this compound from its precursor, o-Cresol. The primary route involves the sulfation of o-Cresol. The resulting product must then be rigorously purified, and its identity and purity confirmed using analytical techniques such as NMR, high-resolution mass spectrometry, and quantitative analysis (e.g., qNMR).
-
Custom Synthesis Services: For laboratories not equipped for chemical synthesis, contracting a custom synthesis company is a viable option. Several companies specialize in the production of non-commercially available small molecules. It is imperative to provide clear specifications for purity and characterization data required.
-
Use of Related Standards for Method Development: While not a direct replacement for quantification, commercially available related compounds can be used for the initial development and optimization of analytical methods. The para-isomer, p-Cresol sulfate, is readily available from several suppliers and can be used to establish chromatographic and mass spectrometric conditions that will likely be applicable to this compound.
Commercially Available Related Compounds
For method development and as a starting material for synthesis, the following related compounds are available from various suppliers.
| Compound | Supplier(s) | Typical Purity | Notes |
| p-Cresol sulfate potassium salt | Sigma-Aldrich, Cayman Chemical, Santa Cruz Biotechnology | ≥95% | Isomer of this compound; useful for LC-MS/MS method development. |
| o-Cresol | Sigma-Aldrich, Thermo Fisher Scientific, Merck | ≥98% | Precursor for the synthesis of this compound. |
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of cresol sulfates and assumes the availability of a synthesized and purified this compound standard.[1][2][3]
Materials and Reagents
-
This compound standard (synthesized and purified)
-
p-Cresol-d7 sulfate (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and this compound standard solutions on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of a protein precipitation solution (ice-cold acetonitrile containing the internal standard, e.g., 100 ng/mL p-Cresol-d7 sulfate).
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: m/z 187 -> 107 (quantifier), m/z 187 -> 80 (qualifier)[1] |
| Internal Standard (e.g., p-Cresol-d7 sulfate): Adjust m/z accordingly |
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the this compound to the internal standard against the concentration of the this compound standards.
-
Perform a linear regression analysis to determine the concentration of this compound in the unknown plasma samples.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Decision pathway for obtaining an this compound standard.
References
- 1. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials [mdpi.com]
- 3. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of p-Cresol Sulfate in Cell Culture Experiments: A Guide for Researchers
A Note on o-Cresol Sulfate vs. p-Cresol Sulfate: Initial searches for "this compound" yielded minimal information regarding its application in cell culture experiments. The vast body of research on cresol sulfates as uremic toxins and their cellular effects focuses almost exclusively on the para-isomer, p-Cresol sulfate (p-CS) , also known as p-cresyl sulfate. It is the primary conjugate of p-cresol found in circulation and is implicated in the pathophysiology of chronic kidney disease (CKD). Therefore, this document will detail the applications and protocols for p-Cresol sulfate, the scientifically prevalent and well-studied compound in this context.
Introduction
p-Cresol sulfate is a protein-bound uremic toxin that accumulates in the body as kidney function declines.[1][2] It is generated from the metabolism of dietary amino acids like tyrosine and phenylalanine by gut bacteria, followed by sulfation in the liver.[1][3] Due to its high binding affinity to albumin, p-CS is not efficiently removed by conventional hemodialysis.[2] In cell culture experiments, p-CS is used to model the cellular and molecular effects of uremia, providing insights into the mechanisms of CKD-associated complications such as cardiovascular disease, renal fibrosis, and inflammation.
Key Applications in Cell Culture
-
Modeling Uremic Toxicity: p-CS is widely used to mimic the uremic state in vitro to study its toxic effects on various cell types.
-
Investigating Oxidative Stress: A primary mechanism of p-CS-induced cell damage is the generation of reactive oxygen species (ROS).
-
Studying Inflammatory Responses: p-CS is a pro-inflammatory molecule that can induce the expression of various cytokines and adhesion molecules.
-
Analyzing Cell Viability and Apoptosis: The cytotoxic effects of p-CS are often evaluated by measuring cell viability and the induction of programmed cell death (apoptosis).
-
Elucidating Fibrotic Pathways: In renal cells, p-CS is used to study the signaling pathways leading to fibrosis, a hallmark of progressive kidney disease.
Data Presentation: Quantitative Effects of p-Cresol and p-Cresol Sulfate
The following tables summarize quantitative data from various cell culture experiments. Note that some studies use the precursor, p-cresol, which is then metabolized by cells or has its own distinct effects.
Table 1: Effects of p-Cresol on Cell Viability and Oxidative Stress
| Cell Line | Compound | Concentration | Exposure Time | Effect | Reference |
| HepG2 (liver cancer) | p-Cresol | 0-70 µM | 48 hours | No significant effect on viability. | |
| 786-O (renal cancer) | p-Cresol | 0-70 µM | 48 hours | No significant effect on viability. | |
| EAHY (endothelial) | p-Cresol | 100 µM | Not Specified | 30% decrease in cell number. | |
| EAHY (endothelial) | p-Cresol | 500 µM | Not Specified | 61% decrease in cell number. | |
| U937 (mononuclear) | p-Cresol | 250 µM | Not Specified | Significant decrease in viable cells. | |
| U937 (mononuclear) | p-Cresol | 750 µM | Not Specified | Significant decrease in viable cells. | |
| HepaRG (hepatocyte) | p-Cresol | 0.64 ± 0.37 mM | 24 hours | EC50 for DCF formation (oxidative stress). | |
| HepaRG (hepatocyte) | p-Cresol | 1.00 ± 0.07 mM | 24 hours | EC50 for GSH depletion. | |
| HepaRG (hepatocyte) | p-Cresol | 0.85 ± 0.14 mM | 24 hours | EC50 for LDH release (necrosis). |
Table 2: Effects of p-Cresol Sulfate (p-CS) on Cellular Responses
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| HK-2 (renal tubular) | 100 µg/mL | 7 days | Significant increase in apoptosis. | |
| HK-2 (renal tubular) | 100 µg/mL | 3 hours | Increased expression of MCP-1, CXCL16, RANTES mRNA. | |
| Neonatal Cardiac Myocytes | 100 µM | Not Specified | Increased phosphorylation of ASK1, p38, ERK1/2, NF-κB. | |
| Human Vascular Smooth Muscle Cells | Normal, Uremic, Max Uremic | Not Specified | Did not stimulate MCP-1 production via NF-κB p65. | |
| Mouse Proximal Renal Tubular Cells | Not Specified | Not Specified | Increased expression of inflammation-associated genes. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CCK-8 Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of p-cresol.
-
Cell Seeding: Seed cells (e.g., HepG2, 786-O) in a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare fresh dilutions of p-Cresol sulfate in serum-free or low-serum medium. Remove the existing medium from the wells and add 100 µL of the p-CS solutions at various concentrations (e.g., 0, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium without p-CS).
-
Incubation with p-CS: Incubate the cells with p-CS for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure oxidative stress.
-
Cell Seeding: Seed cells in a 24-well plate or other suitable culture vessel and grow to 70-80% confluency.
-
Treatment: Treat the cells with the desired concentrations of p-Cresol sulfate for the specified duration.
-
DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.
-
Washing: Remove the p-CS-containing medium and wash the cells once with serum-free medium.
-
Incubation with Probe: Add the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Final Wash: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.
-
Measurement: Add 500 µL of 1x PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol outlines the standard procedure for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with p-Cresol sulfate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold 1x PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
p-Cresol Sulfate-Induced Oxidative Stress and Inflammation
p-Cresol sulfate induces cellular damage primarily through the activation of NADPH oxidase, leading to increased ROS production. This oxidative stress can then trigger pro-inflammatory signaling cascades, such as the NF-κB pathway, and pro-fibrotic pathways involving TGF-β1.
Caption: p-CS signaling pathway leading to oxidative stress, inflammation, and fibrosis.
Experimental Workflow for Assessing p-CS Effects
A typical workflow for investigating the cellular effects of p-Cresol sulfate involves a series of assays to measure different biological endpoints.
Caption: General experimental workflow for studying the effects of p-CS in cell culture.
Logical Relationship: From Uremia to Cellular Dysfunction
The accumulation of p-Cresol sulfate in chronic kidney disease is a key driver of systemic toxicity, leading to a cascade of events at the cellular level that contribute to disease progression.
Caption: The pathological cascade from CKD and gut dysbiosis to p-CS-induced organ dysfunction.
References
Establishing Animal Models for o-Cresol Sulfate Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cresol sulfate is a uremic toxin that, along with its isomers p-cresol sulfate and m-cresol sulfate, accumulates in the body with declining renal function. While a significant body of research has focused on p-cresol sulfate, the specific biological effects and toxicological profile of this compound are less characterized. Establishing robust animal models is crucial for elucidating the pathophysiology of this compound, identifying its molecular targets, and developing therapeutic interventions.
This document provides detailed application notes and protocols for establishing animal models to study the effects of this compound. Due to the limited availability of studies specifically focused on this compound, the following protocols are largely based on established models for p-cresol sulfate and toxicity studies of the parent compound, o-cresol. Researchers should consider these protocols as a starting point and may need to optimize them for their specific research questions.
Disclaimer: The protocols for inducing elevated this compound levels are extrapolated from research on p-cresol sulfate and o-cresol. Validation of these models for specific this compound research is recommended.
Animal Model Selection
The most commonly used animals for studying uremic toxins are rodents, particularly mice and rats, due to their well-characterized physiology, genetic tractability, and relatively low cost. The choice between mice and rats will depend on the specific experimental needs, such as the volume of blood required for analysis and the availability of genetic models.
Methods for Elevating this compound Levels
Two primary approaches can be employed to establish animal models with elevated levels of this compound:
-
Induction of Chronic Kidney Disease (CKD) to Promote Endogenous Accumulation: This approach mimics the clinical scenario where uremic toxins accumulate due to impaired renal clearance.
-
Exogenous Administration of o-Cresol or this compound: This method allows for the direct study of this compound's effects, independent of the broader systemic effects of CKD.
Table 1: Summary of Animal Models for Cresol Isomer Research
| Model | Species | Method of Induction | Key Findings Related to o-Cresol | Reference |
| Dietary o-Cresol Administration | Rat | o-Cresol mixed in feed for 28 days | Increased kidney weight at ≥861 mg/kg/day. Increased liver weight at >240 mg/kg/day. | [1] |
| Dietary o-Cresol Administration | Rat & Mouse | o-Cresol mixed in feed for 13 weeks | Increased incidence of forestomach hyperplasia in mice. | [2][3] |
| Oral Gavage with o-Cresol | Rat | Daily oral gavage | Neurological signs such as hypoactivity and tremors at doses as low as 50 mg/kg/day. | [1] |
| CKD Model (for p-Cresol Sulfate) | Mouse | 5/6 Nephrectomy | Promotes accumulation of p-cresol sulfate. | [4] |
| Direct Administration (for p-Cresol Sulfate) | Mouse | Intraperitoneal injection of p-cresol sulfate | Transient increase in serum p-cresol sulfate levels. |
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease (CKD) Model (5/6 Nephrectomy) in Mice
This protocol is adapted from established methods for inducing CKD to study p-cresol sulfate and can be applied to investigate the accumulation and effects of endogenous this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, electrocautery)
-
Suture material
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Preparation: Shave the hair from the left flank and disinfect the area.
-
Incision: Make a small flank incision to expose the left kidney.
-
Nephrectomy: Ligate the renal artery and vein and remove the left kidney.
-
Closure: Close the muscle and skin layers with sutures.
-
Recovery: Allow the animal to recover for one week.
-
Second Surgery: Anesthetize the mouse again and expose the right kidney through a flank incision.
-
Partial Nephrectomy: Ligate two of the three branches of the right renal artery to induce infarction of approximately 2/3 of the kidney.
-
Closure and Recovery: Close the incision and allow the animal to recover.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
-
Model Validation: After 4-8 weeks, confirm the development of CKD by measuring serum creatinine and blood urea nitrogen (BUN) levels.
Protocol 2: Exogenous Administration of o-Cresol
This protocol describes the administration of the precursor, o-cresol, which will be metabolized in vivo to this compound.
Materials:
-
o-Cresol
-
Vehicle (e.g., corn oil for oral gavage, saline for intraperitoneal injection)
-
Gavage needles or syringes and needles for injection
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of o-cresol in the chosen vehicle at the desired concentration.
-
Animal Dosing:
-
Oral Gavage: Administer the o-cresol solution directly into the stomach using a gavage needle. A typical dose to investigate toxicity is in the range of 50-861 mg/kg/day.
-
Dietary Administration: Mix the o-cresol into the animal feed at a specified concentration.
-
Intraperitoneal Injection: Inject the o-cresol solution into the peritoneal cavity.
-
-
Duration of Treatment: The duration can range from a single dose for acute studies to several weeks or months for chronic studies.
-
Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, and behavior.
Protocol 3: Quantification of this compound in Biological Samples
Accurate measurement of this compound in serum, urine, and tissues is essential for model validation and experimental endpoints.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for quantifying small molecules like this compound due to its high sensitivity and specificity.
Sample Preparation (from Serum):
-
Protein Precipitation: To a 50 µL serum sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Ionization: Electrospray ionization (ESI) in negative mode is suitable for detecting the sulfate conjugate.
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound and the internal standard.
Visualization of Workflows and Pathways
Experimental Workflow for Establishing an this compound Animal Model
Caption: Workflow for establishing and validating an animal model for this compound research.
Proposed Signaling Pathway for this compound-Induced Cellular Effects
This diagram illustrates a hypothesized signaling pathway for this compound, based on known effects of p-cresol sulfate and the toxicological data for o-cresol. This pathway requires experimental validation.
Caption: Hypothesized signaling pathway for this compound-induced cellular damage.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Carcinogenesis Studies of Cresols in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the GC-MS Analysis of o-Cresol Sulfate via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cresol sulfate is a uremic toxin and a metabolite of o-cresol, which can originate from dietary sources, industrial exposure to toluene, or gut microbial metabolism.[1] Accurate quantification of this compound in biological matrices is crucial for toxicological studies, clinical diagnostics, and in the assessment of drug metabolism and safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the analysis of this compound by GC-MS is challenging due to its high polarity and low volatility. To overcome these limitations, a two-step process involving hydrolysis of the sulfate conjugate followed by derivatization of the resulting o-cresol is necessary to render the analyte suitable for GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization-based GC-MS analysis of this compound, focusing on enzymatic hydrolysis followed by silylation.
Metabolic Pathway of o-Cresol
o-Cresol undergoes phase II metabolism in the liver and kidneys, where it is conjugated with a sulfate group to form this compound. This reaction is catalyzed by sulfotransferase enzymes, primarily SULT1A1.[2] This sulfonation increases the water solubility of o-cresol, facilitating its excretion in urine.
Caption: Metabolic sulfonation of o-Cresol.
Analytical Workflow Overview
The analytical workflow for this compound analysis by GC-MS involves several key steps: sample preparation, enzymatic hydrolysis, liquid-liquid extraction, derivatization, and finally, GC-MS analysis. Each step is critical for achieving accurate and reproducible results.
Caption: GC-MS analysis workflow for this compound.
Experimental Protocols
Enzymatic Hydrolysis of this compound
This protocol describes the enzymatic cleavage of the sulfate group from this compound in a urine matrix.[3]
Materials:
-
Urine sample
-
Deuterium-labeled o-cresol (internal standard)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Incubator or water bath
Protocol:
-
To 1 mL of urine sample, add an appropriate amount of deuterium-labeled o-cresol as an internal standard.
-
Add 1 mL of sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture gently.
-
Incubate the sample overnight at 37°C to ensure complete hydrolysis of the sulfate conjugates.
Note: While enzymatic hydrolysis is generally mild and specific, acid hydrolysis can be an alternative. However, harsh acid conditions can lead to degradation of the analyte.[4]
Liquid-Liquid Extraction of o-Cresol
Following hydrolysis, the liberated o-cresol is extracted from the aqueous matrix into an organic solvent.
Materials:
-
Hydrolyzed urine sample
-
Toluene (or other suitable organic solvent like ethyl acetate)
-
Hydrochloric acid (HCl)
-
Centrifuge
Protocol:
-
Acidify the hydrolyzed urine sample to a pH of approximately 1-2 by adding a small volume of concentrated HCl.
-
Add 2 mL of toluene to the sample.
-
Vortex vigorously for 2 minutes to ensure efficient extraction of o-cresol into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (toluene) to a clean vial for the derivatization step.
Silylation Derivatization of o-Cresol
To increase volatility and improve chromatographic performance, the hydroxyl group of o-cresol is derivatized using a silylating agent.
Materials:
-
Toluene extract containing o-cresol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
Protocol:
-
Evaporate the toluene extract to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of BSTFA (or MSTFA).
-
(Optional) Add 30 µL of pyridine as a catalyst.
-
Seal the vial tightly and heat at 60-80°C for 30 minutes to complete the derivatization reaction.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
Typical GC-MS Parameters:
| Parameter | Value |
|---|---|
| GC Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 80°C for 2 min, ramp to 110°C at 3°C/min, then to 260°C at 25°C/min, hold for 5 min |
| MS Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Scan Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |
Mass Spectrometry Data: The silylated derivative of o-cresol will produce a characteristic mass spectrum. For silylated o-cresol, a prominent and characteristic base peak ion is observed at m/z 91 (tropylium ion), which allows for its differentiation from m- and p-cresol isomers.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of o-cresol in urine after enzymatic hydrolysis and silylation derivatization, as reported in the literature.
| Parameter | Value |
| Limit of Detection (LOD) | 10 µg/L |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity starts from the detection limit. |
| Linearity Range | Up to 3 mg/L |
| Relative Recovery | 84 - 104% |
| Within-day Imprecision (RSD) | 3.0 - 7.2% |
Note: These values are provided as a reference and may vary depending on the specific instrumentation and laboratory conditions.
Conclusion
The described methodology, combining enzymatic hydrolysis with silylation derivatization, provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices by GC-MS. This protocol is suitable for a wide range of applications, from clinical research to drug development, enabling the accurate assessment of exposure to o-cresol and its metabolic fate. Careful optimization of each step, particularly the hydrolysis and derivatization conditions, is essential for achieving high-quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of human sulfotransferases catalyzing the formation of p-cresol sulfate and identification of mefenamic acid as a potent metabolism inhibitor and potential therapeutic agent for detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Development of a Competitive ELISA for the Detection of o-Cresol Sulfate
For Research Use Only
Abstract
These application notes provide a detailed protocol for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of ortho-Cresol sulfate (this compound) in biological samples. This compound is a uremic toxin and a metabolite of o-cresol, which originates from dietary sources and microbial metabolism in the gut. Monitoring its levels is crucial for research in toxicology, nephrology, and drug metabolism. This document outlines the necessary reagents, a hypothetical antibody development strategy, a step-by-step experimental protocol, and expected performance characteristics.
Introduction
Cresol isomers (ortho-, meta-, and para-cresol) are environmental pollutants and are also produced by intestinal bacteria through the metabolism of tyrosine.[1] Once absorbed, these compounds undergo detoxification in the liver, primarily through sulfation and glucuronidation.[2] The resulting sulfate conjugates, such as this compound, are typically excreted by the kidneys. In cases of renal impairment, these uremic toxins can accumulate in the bloodstream, contributing to the pathophysiology of chronic kidney disease (CKD) and cardiovascular complications.[3]
While p-cresol sulfate is a well-studied uremic toxin, the specific biological activities and toxicokinetics of this compound are less characterized. A sensitive and specific immunoassay is therefore essential for advancing research in this area. This competitive ELISA protocol is designed to provide a robust method for the quantification of this compound in various biological matrices, such as serum, plasma, and urine.
Principle of the Assay
This competitive ELISA is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific anti-o-cresol sulfate antibody coated on a microplate. As the concentration of this compound in the sample increases, the amount of enzyme-labeled this compound that can bind to the antibody decreases. The enzymatic reaction with a chromogenic substrate results in a color change that is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Required Materials
-
Antibody-Coated Microplate: 96-well microplate pre-coated with a polyclonal or monoclonal antibody specific for this compound.
-
This compound Standard: Lyophilized this compound of high purity.
-
Enzyme-Conjugated this compound: Horseradish peroxidase (HRP) conjugated to this compound.
-
Assay Diluent: Buffered solution for diluting standards and samples.
-
Wash Buffer (20X): Concentrated phosphate-buffered saline (PBS) with a non-ionic detergent.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine solution.
-
Stop Solution: 2N Sulfuric acid.
-
Sample Collection Tubes: For serum, plasma (with EDTA or heparin), or urine.
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
-
Pipettes and Pipette Tips
-
Distilled or Deionized Water
Experimental Protocols
Antibody and Immunogen Preparation (Hypothetical)
As there are no commercially available antibodies specific for this compound, a custom antibody development would be the first step.
-
Immunogen Synthesis: To elicit an immune response, the small molecule this compound must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This would typically involve a chemical linker to couple the hydroxyl group of o-cresol to the carrier protein before sulfation, or by directly coupling a derivative of this compound.
-
Immunization: The this compound-KLH conjugate would be used to immunize rabbits or mice to generate polyclonal or monoclonal antibodies, respectively.
-
Antibody Purification and Screening: The resulting antiserum would be collected and the specific antibodies purified using affinity chromatography. Screening for high-affinity and specific antibodies would be performed using a preliminary ELISA, testing for binding to the this compound-BSA conjugate and for lack of cross-reactivity with p-cresol sulfate and m-cresol sulfate.
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer 1:20 with distilled or deionized water.
-
This compound Standards: Reconstitute the lyophilized this compound Standard with Assay Diluent to create a stock solution. Prepare a series of dilutions from the stock solution to generate standards with known concentrations (e.g., 0, 1, 5, 10, 50, 100 ng/mL).
-
Enzyme-Conjugated this compound: Dilute the concentrated HRP-conjugate to the working concentration with Assay Diluent as recommended by the manufacturer.
Sample Preparation
-
Serum: Collect blood in a serum separator tube. Allow to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Collect the serum and store at -20°C or -80°C.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the plasma and store at -20°C or -80°C.
-
Urine: Collect a mid-stream urine sample in a sterile container. Centrifuge to remove particulate matter. Store at -20°C or -80°C.
-
Sample Dilution: Samples may need to be diluted in Assay Diluent to bring the this compound concentration within the range of the standard curve. A preliminary test is recommended to determine the optimal dilution factor.
ELISA Protocol
-
Bring all reagents and samples to room temperature before use.
-
Add Standards and Samples: Add 50 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate.
-
Add Enzyme Conjugate: Add 50 µL of the working dilution of Enzyme-Conjugated this compound to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Aspirate the contents of the wells and wash each well five times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it dry on a clean paper towel.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate in the Dark: Cover the plate and incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Plot the average OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve.
-
Correction for Dilution: Multiply the determined concentration by the sample dilution factor to obtain the final concentration of this compound in the original sample.
Performance Characteristics (Hypothetical)
The performance of a newly developed ELISA for this compound would need to be thoroughly validated. The following table presents hypothetical, yet expected, performance characteristics based on similar small-molecule immunoassays.
| Parameter | Specification | Description |
| Detection Range | 1 - 100 ng/mL | The range of concentrations over which the assay is quantitative. |
| Sensitivity (LOD) | < 0.5 ng/mL | The lowest concentration of this compound that can be distinguished from zero. |
| Intra-Assay Precision | CV < 10% | The coefficient of variation within a single assay run. |
| Inter-Assay Precision | CV < 15% | The coefficient of variation between different assay runs. |
| Spike Recovery | 85 - 115% | The percentage of a known amount of this compound that can be recovered from a biological matrix. |
| Cross-Reactivity | The degree to which other structurally related molecules are detected by the assay. | |
| p-Cresol Sulfate | < 5% | |
| m-Cresol Sulfate | < 5% | |
| o-Cresol | < 1% | |
| Tyrosine | < 0.1% |
Visualizations
Metabolic Pathway of o-Cresol
Caption: Metabolic pathway of o-cresol to this compound.
Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps. |
| Contaminated reagents | Use fresh reagents. | |
| High concentration of enzyme conjugate | Optimize the dilution of the HRP-conjugate. | |
| Low Signal | Inactive enzyme conjugate | Use a fresh batch of HRP-conjugate. |
| Insufficient incubation time | Increase incubation times for antibody and substrate. | |
| Low antibody coating | Ensure the microplate is properly coated. | |
| Poor Standard Curve | Improper dilution of standards | Prepare fresh standards and perform dilutions carefully. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| Plate reader malfunction | Check the settings and performance of the microplate reader. | |
| High CV | Inconsistent pipetting | Ensure consistent pipetting technique. |
| Temperature variation across the plate | Ensure the plate is incubated at a uniform temperature. | |
| Incomplete washing | Ensure all wells are washed thoroughly and consistently. |
Conclusion
The development of a specific and sensitive competitive ELISA for this compound is a critical step towards understanding its role in health and disease. The protocol outlined in these application notes provides a comprehensive framework for the development, validation, and implementation of such an assay. Careful optimization of each step, particularly antibody selection and validation of cross-reactivity, will be essential to ensure the accuracy and reliability of the results. This assay will be a valuable tool for researchers in clinical chemistry, toxicology, and drug development.
References
- 1. Cresol metabolism by the sulfate-reducing bacterium Desulfotomaculum sp. strain Groll. | Semantic Scholar [semanticscholar.org]
- 2. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
Application Note: High-Throughput Sample Preparation for the Quantification of o-Cresol Sulfate in Human Fecal Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reproducible method for the extraction and quantification of o-cresol sulfate from complex human fecal matrices. This compound is a microbial-derived uremic toxin that has been implicated in the progression of chronic kidney disease and other systemic inflammatory conditions. Accurate and reliable quantification in fecal samples is crucial for researchers in drug development, clinical research, and gut microbiome studies to understand its production and potential therapeutic modulation. The described protocol employs a solvent extraction and protein precipitation method, optimized for recovery and compatibility with subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
o-Cresol, a product of tyrosine fermentation by gut bacteria, is absorbed and subsequently sulfonated in the liver to form this compound.[1] Elevated levels of this metabolite are associated with several disease states, making its quantification in various biological matrices an area of significant research interest. Fecal samples provide a direct insight into the metabolic output of the gut microbiota.[2][3] However, the inherent complexity and heterogeneity of fecal matter present significant analytical challenges.[4][5] This protocol outlines a standardized procedure for sample homogenization, extraction, and preparation to ensure high recovery and minimal matrix effects for the analysis of this compound.
Experimental Workflow
The overall workflow for the preparation of fecal samples for this compound analysis is depicted below. The process begins with sample collection and storage, followed by homogenization, extraction, and clarification before analysis.
Figure 1. Workflow for this compound Extraction from Fecal Samples.
Materials and Reagents
-
Fecal Samples (stored at -80°C)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., o-Cresol-d7 sulfate)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm syringe filters (PTFE or similar)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Homogenizer (bead beater or similar)
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
Detailed Protocol
This protocol is designed for the extraction of this compound from approximately 50 mg of wet fecal material. Adjustments may be necessary based on sample consistency and water content.
1. Sample Preparation and Homogenization 1.1. Pre-cool all tubes and racks on dry ice. 1.2. Aliquot approximately 50 mg of frozen fecal sample into a pre-weighed 2 mL homogenization tube containing sterile grinding beads. 1.3. Record the exact weight of the fecal sample. 1.4. Add 1 mL of cold PBS (pH 7.4) to the tube. 1.5. Homogenize the sample using a bead beater for 5 minutes at a medium-high setting. Ensure the sample does not overheat. 1.6. Visually inspect for complete homogenization. If large particles remain, repeat the homogenization step.
2. Metabolite Extraction 2.1. To the fecal homogenate, add 800 µL of cold methanol. 2.2. Add the internal standard solution at a concentration appropriate for the expected range of this compound. 2.3. Vortex the mixture vigorously for 1 minute. 2.4. Sonicate the sample in an ice-water bath for 15 minutes to ensure thorough extraction. 2.5. Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet solid debris.
3. Protein Precipitation and Clarification 3.1. Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. 3.2. To precipitate proteins, add 400 µL of cold acetonitrile to the supernatant. 3.3. Vortex for 30 seconds. 3.4. Incubate the sample at -20°C for 20 minutes to enhance protein precipitation. 3.5. Centrifuge at 15,000 x g for 10 minutes at 4°C.
4. Final Sample Preparation for LC-MS/MS 4.1. Filter the resulting supernatant through a 0.22 µm syringe filter into an LC-MS vial. 4.2. The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
The choice of extraction solvent significantly impacts the recovery of different metabolite classes. While data specifically for this compound in feces is not widely published, studies on general fecal metabolomics provide valuable insights into the efficiency of various solvent systems.
Table 1: Comparison of Extraction Solvents for Fecal Metabolomics
| Extraction Protocol/Solvent | Key Metabolite Classes Recovered | Reported Number of Features/Metabolites | Reference |
| Isopropanol | Lipids, Polar Metabolites | >130 metabolites detected | |
| Ethanol/Methanol + MTBE | Broad coverage including lipids and polar compounds | >300 metabolites detected | |
| Methanol/Water | Polar metabolites, Amino Acids | Good for polar compounds | |
| Acetonitrile | General Metabolites | Commonly used for protein precipitation |
This table summarizes findings from broad metabolomic studies and is intended to guide solvent selection. The number of metabolites is dependent on the analytical platform used.
Biosynthesis of this compound
The formation of this compound is a multi-step process involving both the gut microbiota and host metabolism. Understanding this pathway is critical for interpreting fecal and systemic concentrations of this uremic toxin.
Figure 2. Biosynthesis Pathway of this compound.
Conclusion
This application note provides a comprehensive protocol for the extraction of this compound from challenging fecal samples. The method is designed to be robust, reproducible, and compatible with standard LC-MS/MS platforms. By offering a standardized approach, this protocol aims to facilitate more consistent and comparable results across different research studies, ultimately aiding in the elucidation of the role of this compound in health and disease. Researchers should note that while this protocol is optimized, further method validation specific to their analytical setup is recommended.
References
- 1. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 2. researchgate.net [researchgate.net]
- 3. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]
- 4. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Handling, Storage, and Stability of o-Cresol Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cresol sulfate is the sulfated metabolite of o-cresol, a compound of interest in various fields, including toxicology, environmental science, and as a biomarker in certain metabolic conditions. As with many biological metabolites, the accuracy and reproducibility of experimental results depend critically on the integrity of the this compound solutions used. This document provides detailed guidelines and protocols for the proper handling, storage, and stability assessment of this compound solutions to ensure their quality and reliability in research and development applications.
Handling and Safety Precautions
While this compound is a metabolite, it is prudent to handle it with the same care as its parent compound, o-cresol, which is toxic and corrosive. Users should always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1][2]
-
Ventilation: Handle solid this compound and prepare concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[1]
-
Spills: In the event of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not allow the product to enter drains.
Solution Preparation and Storage
The stability of this compound is highly dependent on the solvent, storage temperature, and exposure to light and air.
Recommended Solvents and Stock Solutions
-
Organic Solvents: For creating concentrated stock solutions, organic solvents such as methanol, DMSO, or dimethylformamide are suitable. A product information sheet for the related compound, p-cresol sulfate, indicates solubility of approximately 1 mg/mL in DMSO and dimethylformamide.
-
Aqueous Solutions: Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid this compound in aqueous buffers (e.g., PBS, pH 7.2). The solubility of p-cresol sulfate in PBS (pH 7.2) is approximately 10 mg/mL.
Storage Conditions and Stability
Direct quantitative stability data for this compound solutions is limited in published literature. The following recommendations are based on best practices for related compounds like o-cresol and p-cresol sulfate.
Table 1: Summary of Storage Conditions and Stability Data
| Compound/Solution Type | Solvent | Storage Temperature | Recommended Duration | Notes |
| This compound (Solid) | N/A | -20°C | ≥ 4 years (extrapolated from p-cresol sulfate) | Protect from light and moisture. |
| This compound Stock Solution | Methanol | -10°C to -20°C | Short-term (days to weeks) | Based on protocols for o-cresol. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| This compound Stock Solution | DMSO, Dimethylformamide | -20°C | Short-term (days to weeks) | Aliquot to avoid freeze-thaw cycles. Protect from light. Purge with inert gas. |
| This compound Aqueous Solution | Aqueous Buffer (e.g., PBS) | 2-8°C | Not recommended for more than one day | Prone to degradation. Prepare fresh before use for biological experiments. |
| o-Cresol Spiked Urine Samples | Urine | 4°C | At least 30 days | Protect from light. |
| o-Cresol Spiked Urine Samples | Urine | Room Temperature | Up to 7 days | Protect from light. |
Key Stability Considerations:
-
Light and Air Sensitivity: The parent compound, o-cresol, is known to darken upon exposure to light and air, suggesting a potential for photodegradation and oxidation. It is critical to store this compound solutions in amber vials or containers wrapped in foil to protect them from light.
-
Aqueous Instability: As a sulfate ester, this compound may be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH. The recommendation for p-cresol sulfate aqueous solutions is to use them within a day, suggesting poor stability.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
To ensure the accuracy of experimental data, the stability of this compound solutions under specific laboratory conditions should be verified. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.
Protocol: Stability Assessment of this compound Solutions by HPLC
Objective: To determine the stability of an this compound solution over time under defined storage conditions.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol and water
-
HPLC system with UV detector
-
C18 or Phenyl reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials (amber)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., methanol).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable working concentration (e.g., 10 µg/mL) with the mobile phase. Inject this solution into the HPLC system to obtain the initial (T=0) peak area and retention time.
-
Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, 30 days), remove an aliquot of the stored stock solution, bring it to room temperature, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in the peak area indicates degradation.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
HPLC Conditions (Example):
-
Column: C18 or Phenyl Column
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Visualization of Relevant Pathways and Workflows
Proposed Signaling Pathway for Cresol Sulfate-Induced Oxidative Stress
Cresol sulfates, particularly p-cresol sulfate, are recognized as uremic toxins that can induce oxidative stress and inflammation in various cell types. The pathway often involves the generation of reactive oxygen species (ROS) and the activation of downstream stress-activated protein kinases.
Caption: Cresol sulfate-induced oxidative stress pathway.
Experimental Workflow for Stability Assessment
The logical flow for determining the stability of this compound solutions involves preparation, controlled storage, and analysis at sequential time points.
Caption: Workflow for HPLC-based stability testing.
Conclusion
The integrity of this compound solutions is paramount for reliable experimental outcomes. Due to the lack of extensive stability data, a cautious approach is warranted. Stock solutions in organic solvents should be stored at -20°C, protected from light, and used over short durations. Aqueous solutions are particularly unstable and should be prepared fresh for each experiment. Researchers are strongly encouraged to perform in-house stability studies using the provided HPLC protocol to validate storage conditions for their specific applications.
References
Application Note: Measurement of Protein-Bound and Free o-Cresol Sulfate in Human Serum and Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction o-Cresol sulfate is a prominent protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1] It is a product of tyrosine metabolism by gut microbiota, which is subsequently sulfated in the liver.[2][3] Due to its strong binding to plasma proteins, particularly albumin, this compound is not efficiently removed by conventional hemodialysis, leading to its accumulation and association with cardiovascular disease and overall mortality in CKD patients.[1][4] The free, unbound fraction of the toxin is considered biologically active. Therefore, accurately measuring both the total and the free concentrations of this compound is crucial for understanding its pathophysiology and for the development of therapeutic strategies aimed at reducing its toxic effects.
This application note provides detailed protocols for the separation and quantification of free and protein-bound this compound in human serum and plasma samples using ultrafiltration (UF) and rapid equilibrium dialysis (RED) for fraction separation, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Principles
The measurement of free and protein-bound this compound involves two key stages:
-
Separation of Free Toxin: The unbound toxin must be physically separated from the protein-bound fraction. This is typically achieved using size-exclusion methods like ultrafiltration or equilibrium dialysis.
-
Ultrafiltration (UF): This method uses a semipermeable membrane with a specific molecular weight cutoff (MWCO) to separate small molecules from proteins via centrifugation. The ultrafiltrate contains the free fraction of the analyte.
-
Equilibrium Dialysis (ED): Considered a "gold standard," this technique involves dialyzing a plasma/serum sample against a buffer solution across a semipermeable membrane. At equilibrium, the concentration of the free analyte in the buffer is equal to the free concentration in the plasma sample. Rapid Equilibrium Dialysis (RED) devices have streamlined this process, reducing incubation times.
-
-
Quantification: Once separated, the concentration of this compound in the free fraction (ultrafiltrate or dialysate) and the total concentration in the initial sample are quantified. LC-MS/MS is the preferred method due to its high sensitivity and selectivity for quantifying small molecules like uremic toxins in complex biological matrices.
Experimental Protocols
Protocol 1: Separation of Free this compound by Ultrafiltration (UF)
This protocol is adapted from methodologies used for measuring the free concentration of protein-bound substances.
Materials:
-
Centrifugal ultrafiltration devices (e.g., Amicon Ultra, Centrifree®) with a 10-30 kDa MWCO.
-
Variable temperature centrifuge.
-
Human serum or plasma samples.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Pre-condition the UF Device: To minimize non-specific binding, pre-rinse the UF device membrane according to the manufacturer's instructions, often with deionized water or PBS.
-
Sample Pre-treatment: Thaw frozen serum/plasma samples at room temperature. It is critical to maintain the sample at a physiological temperature (37°C) during the separation process to accurately reflect in vivo conditions, as temperature can influence protein binding. Pre-warm the sample to 37°C before centrifugation.
-
Loading the Sample: Add an appropriate volume (e.g., 200-500 µL) of the pre-warmed serum or plasma sample into the sample reservoir of the UF device.
-
Centrifugation: Place the loaded UF device into the centrifuge. Centrifuge at a recommended force (e.g., 1,000 x g) at 37°C for 15-30 minutes. Avoid excessive centrifugal forces, which can disrupt the binding equilibrium.
-
Collect Ultrafiltrate: Carefully collect the ultrafiltrate from the collection tube. This sample contains the free this compound.
-
Storage: Store the ultrafiltrate at -80°C until LC-MS/MS analysis.
Protocol 2: Separation of Free this compound by Rapid Equilibrium Dialysis (RED)
This protocol utilizes a commercial RED device for high-throughput analysis.
Materials:
-
Thermo Scientific™ Pierce™ Rapid Equilibrium Dialysis (RED) Device and Inserts (8K or 12K MWCO).
-
RED Device base plate.
-
Adhesive plate seals.
-
Incubating orbital shaker.
-
Human serum or plasma samples.
-
Dialysis Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Sample Preparation: Spike the serum or plasma sample with a known concentration of this compound if determining binding percentages for a specific concentration, or use patient samples directly.
-
Loading the RED Device:
-
Pipette the serum/plasma sample (e.g., 200-300 µL) into the sample chamber (red ring) of a RED device insert.
-
Pipette the dialysis buffer (e.g., 350-500 µL) into the buffer chamber.
-
-
Assembly and Incubation: Place the inserts into the RED base plate. Seal the plate firmly with an adhesive seal to prevent evaporation. Incubate on an orbital shaker at 37°C for 4 to 6 hours to reach equilibrium.
-
Sample Collection: After incubation, carefully remove the seal.
-
Collect an aliquot (e.g., 50 µL) from the buffer chamber. This sample's concentration is equivalent to the free this compound concentration.
-
Collect an aliquot (e.g., 50 µL) from the plasma chamber for a total concentration measurement within that chamber.
-
-
Sample Processing: The collected buffer and plasma fractions should be matrix-matched before analysis. For example, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample. This ensures comparable matrix effects during LC-MS/MS analysis.
-
Storage: Store the collected fractions at -80°C until analysis.
Protocol 3: Sample Preparation for Total this compound
This protocol involves precipitating proteins to release the bound toxin for total concentration measurement.
Materials:
-
Human serum or plasma samples.
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound like p-toluene sulfate).
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile).
-
Microcentrifuge.
Procedure:
-
Sample Aliquoting: Pipette a small volume (e.g., 50 µL) of the serum/plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Add a small volume of the IS solution to the sample.
-
Protein Precipitation: Add 3-4 volumes of ice-cold precipitation solvent (e.g., 150-200 µL of methanol) to the sample.
-
Vortex and Incubate: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Incubate at a low temperature (e.g., -20°C) for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains both the originally free and the now-released bound this compound, to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 4: Quantification by LC-MS/MS
The following are general parameters for the quantification of this compound. Method optimization is required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole mass spectrometer.
Procedure:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1 × 100 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient elution from low to high organic phase concentration is used to separate this compound from other matrix components.
-
Injection Volume: 1-20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for sulfated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for this compound is m/z 187. Common product ions, based on its isomer p-cresol sulfate, are m/z 80 (SO3-) and m/z 107 (deprotonated cresol).
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations prepared in a similar matrix (e.g., stripped serum or PBS).
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The percent bound can be calculated as: ((Total Concentration - Free Concentration) / Total Concentration) * 100.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Comparison of Separation Methods for Free Analyte Measurement
| Feature | Ultrafiltration (UF) | Rapid Equilibrium Dialysis (RED) |
| Principle | Size exclusion by centrifugal force | Diffusion across a semipermeable membrane to equilibrium |
| Time | Fast (15-30 minutes) | Slower (4-24 hours) |
| Throughput | Moderate to High (96-well plates available) | High (designed for 96-well format) |
| Accuracy | Prone to non-specific binding and equilibrium shifts | Considered the "gold standard" for accuracy |
| Sample Volume | Small volumes required | Smaller sample volumes can be used |
| Considerations | Temperature and centrifugal force must be controlled | Potential for non-specific binding to the device; requires matrix matching |
Table 2: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 1,500 - 3,000 V |
| MRM Transition (Analyte) | Q1: 187.0 m/z -> Q3: 80.0 m/z (quantifier), 107.0 m/z (qualifier) |
| MRM Transition (IS) | Analyte-specific (e.g., for deuterated IS or p-toluene sulfate: 171 -> 80) |
Table 3: Representative Concentrations of p-Cresol Sulfate (as an Isomer Analog for this compound)
| Analyte | Healthy Controls (µg/mL) | CKD Stage 5 Patients (µg/mL) | Reference |
| Total p-Cresol Sulfate | 6.6 ± 3.7 | 26.5 ± 9.8 | |
| Free p-Cresol Sulfate | ~0.3 (assuming ~5% free) | ~1.3 (assuming ~5% free) | Calculated |
| Unbound Fraction (%) | ~ 4-6% | ~ 4-6% |
Note: Data for p-cresol sulfate is presented as an analog due to its extensive study. Similar ranges and high protein binding are expected for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for measuring free and total this compound.
Signaling Pathway of Cresol Sulfate Toxicity
Caption: Pro-inflammatory signaling pathways activated by cresol sulfate.
References
- 1. metabolon.com [metabolon.com]
- 2. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 3. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 4. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of o-Cresol Sulfate Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for conducting high-throughput screening (HTS) assays to assess the toxicity of o-Cresol sulfate, a key uremic toxin implicated in the pathophysiology of chronic kidney disease (CKD). The protocols outlined below are designed for adaptation in 384-well or 1536-well plate formats, enabling the rapid screening of compound libraries to identify potential therapeutic agents that mitigate this compound-induced cellular damage.
Introduction
This compound is a protein-bound uremic toxin that accumulates in patients with CKD.[1] Elevated levels of this metabolite are associated with endothelial dysfunction, oxidative stress, and inflammation, contributing to the progression of cardiovascular and renal disease.[2][3][4] High-throughput screening assays are essential tools for identifying novel compounds that can counteract the toxic effects of this compound. This document details protocols for cell-based HTS assays focused on key mechanisms of this compound toxicity.
Key Signaling Pathways in this compound Toxicity
This compound exerts its toxic effects through the induction of cellular stress pathways, primarily involving oxidative stress and inflammation, leading to endothelial and renal cell damage.
Recommended High-Throughput Screening Assays
A multi-parametric approach is recommended to comprehensively assess this compound toxicity. The following assays can be adapted for HTS formats to investigate cytotoxicity, oxidative stress, and inflammation.
1. Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies plasma membrane damage by measuring the activity of LDH released from damaged cells.
2. Oxidative Stress Quantification using a Dichlorofluorescein (DCF) Assay
This assay measures the generation of reactive oxygen species (ROS), a key event in this compound-induced toxicity.
3. High-Content Screening (HCS) for Multi-Parametric Toxicity Assessment
HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters, providing a more detailed picture of cellular toxicity.[5]
Experimental Protocols
Cell Models
-
Human Renal Proximal Tubule Epithelial Cells (HPTECs): A physiologically relevant primary cell model for studying nephrotoxicity.
-
HK-2 Cells: An immortalized human proximal tubule epithelial cell line that is a robust and reproducible model for in vitro nephrotoxicity screening.
-
Human Umbilical Vein Endothelial Cells (HUVECs): A standard model for studying endothelial dysfunction.
-
HepaRG Cells: A human hepatic cell line suitable for studying the metabolism and toxicity of compounds.
General Experimental Workflow
The following workflow is applicable to all the described plate-based assays.
Protocol 1: High-Throughput Cytotoxicity Assay (LDH Release)
Objective: To quantify this compound-induced cytotoxicity by measuring LDH release.
Materials:
-
Selected cell line (e.g., HPTECs, HK-2)
-
Cell culture medium
-
This compound (sodium salt)
-
Test compounds
-
LDH cytotoxicity assay kit
-
384-well clear-bottom microplates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with absorbance detection
Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a concentration gradient of this compound in cell culture medium.
-
Add test compounds at various concentrations to the appropriate wells.
-
Add this compound to all wells except for the vehicle control.
-
Include positive (e.g., lysis buffer) and negative (vehicle) controls.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
LDH Assay:
-
Transfer an aliquot of the cell culture supernatant to a new 384-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Protocol 2: High-Throughput Oxidative Stress Assay (DCF)
Objective: To measure intracellular ROS production in response to this compound.
Materials:
-
Selected cell line
-
Cell culture medium
-
This compound
-
Test compounds
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
H2DCFDA Loading:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add H2DCFDA solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Wash the cells to remove excess H2DCFDA.
-
Add fresh medium containing the test compounds and this compound as described in Protocol 1.
-
-
Incubation: Incubate for a predetermined time (e.g., 1-24 hours).
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation 485 nm, emission 535 nm) using a microplate reader.
Protocol 3: High-Content Screening for Multi-Parametric Toxicity
Objective: To simultaneously assess multiple toxicity endpoints, including changes in cell morphology, nuclear condensation, and mitochondrial membrane potential.
Materials:
-
Selected cell line
-
Cell culture medium
-
This compound
-
Test compounds
-
Fluorescent dyes for cellular markers (e.g., Hoechst 33342 for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton)
-
384-well imaging plates (black, clear-bottom)
-
High-content imaging system
Methodology:
-
Cell Seeding and Treatment: Follow the steps for cell seeding and compound treatment as described in Protocol 1.
-
Cell Staining:
-
After the incubation period, fix and permeabilize the cells as required for the chosen dyes.
-
Add a cocktail of fluorescent dyes to stain the desired cellular compartments.
-
Wash the cells to remove unbound dyes.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use image analysis software to quantify various cellular features, such as:
-
Cell number and viability
-
Nuclear size, shape, and intensity
-
Mitochondrial integrity and membrane potential
-
Cytoskeletal structure
-
Data Presentation and Analysis
Quantitative data from the HTS assays should be organized into tables for clear comparison. Key parameters to calculate include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for each compound.
Table 1: Example Data Summary for this compound Toxicity Assays
| Assay Type | Cell Line | This compound Concentration (mM) | Endpoint Measured | EC50 (mM) | Reference |
| Cytotoxicity | HepaRG | 0 - 2 | LDH Release | 0.85 ± 0.14 | |
| Oxidative Stress | HepaRG | 0 - 2 | DCF Formation | 0.64 ± 0.37 | |
| Glutathione Depletion | HepaRG | 0 - 2 | Total Cellular GSH | 1.00 ± 0.07 | |
| Endothelial Dysfunction | HUVEC | 0.02 - 0.08 | Cell Viability Inhibition | - |
Note: The EC50 values for this compound are derived from studies on the closely related p-Cresol and its metabolites and should be experimentally determined for this compound in the chosen cell model.
Conclusion
The provided application notes and protocols offer a robust starting point for establishing high-throughput screening campaigns to investigate this compound toxicity and identify potential therapeutic interventions. The multi-parametric approach, combining cytotoxicity, oxidative stress, and high-content screening assays, will provide a comprehensive understanding of the cellular response to this important uremic toxin. Careful optimization of cell models, compound concentrations, and incubation times will be crucial for generating reliable and reproducible HTS data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput imaging-based nephrotoxicity prediction for xenobiotics with diverse chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the Separation of o-Cresol Sulfate: A Guide to HPLC Column Selection and Method Development
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-Cresol sulfate is a uremic toxin that accumulates in the body during renal dysfunction. As a member of the protein-bound uremic toxin class, its accurate quantification in biological matrices is crucial for understanding the pathophysiology of chronic kidney disease (CKD) and for the development of therapeutic interventions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds. The selection of an appropriate HPLC column and the optimization of chromatographic conditions are paramount for achieving the desired separation, sensitivity, and accuracy.
This application note provides a comprehensive guide to the selection of HPLC columns for the optimal separation of this compound. We will explore various stationary phases, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC), and provide detailed experimental protocols for method development.
Principles of HPLC Column Selection for this compound
The successful separation of this compound and its isomers (p-cresol sulfate and m-cresol sulfate) by HPLC relies on exploiting the subtle differences in their physicochemical properties. The primary modes of separation relevant to this analyte are reversed-phase chromatography and hydrophilic interaction liquid chromatography.
Reversed-Phase (RP) Chromatography: In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of analytes is primarily based on hydrophobic interactions. For this compound, the aromatic ring and the methyl group contribute to its hydrophobicity, allowing for retention on standard C18 columns. However, to achieve optimal resolution from its isomers, alternative selectivities may be required.
-
C18 (Octadecylsilyl) Columns: These are the most common type of reversed-phase columns and serve as a good starting point for method development. They provide strong hydrophobic retention.
-
Phenyl Columns: These columns have a phenyl group bonded to the silica support. This stationary phase offers alternative selectivity for aromatic compounds like this compound through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can significantly improve the resolution of aromatic isomers.[1] Methanol is often preferred over acetonitrile as the organic modifier with phenyl columns to enhance these π-π interactions.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[3][4] This technique is particularly well-suited for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. Given the presence of the polar sulfate group, HILIC presents a viable option for this compound analysis, potentially offering different selectivity compared to reversed-phase methods.
Comparative Performance of HPLC Columns
The selection of the optimal HPLC column is a critical step in method development. The following tables summarize the performance of different column chemistries for the separation of cresol isomers and related compounds, providing a basis for selecting a suitable column for this compound analysis.
Table 1: Comparison of Reversed-Phase Columns for Cresol Isomer Separation
| Column Type | Dimensions | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Observations | Reference |
| Shim-pack GIST C18 | 100 mm x 3.0 mm | 2 | 20 mM Phosphate buffer (pH 2.5) / Acetonitrile (75/25) | 0.6 | Inadequate separation of o- and m-cresol. | |
| Shim-pack GIST Phenyl | 150 mm x 2.1 mm | 2 | 20 mM Phosphate buffer (pH 2.5) / Acetonitrile (80/20) | 0.4 | Baseline separation of o-, m-, and p-cresol. Enhanced selectivity due to π-π interactions. | |
| Hypersil BDS C18 | 250 x 4.6 mm | 5 | Water / Methanol (65:35 v/v) with 0.1% formic acid | 1.0 | Used for the separation of derivatized cresol isomers. | |
| BEH Phenyl | Not specified | Not specified | Not specified | Not specified | Utilized for the separation of derivatized o-cresol from p-cresol in urine samples. |
Table 2: HPLC and UPLC Methods for the Analysis of Cresol Sulfates (primarily p-Cresol Sulfate)
| Column Type | Dimensions | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Analyte(s) | Reference |
| Agilent Zorbax SB-C18 | 100 mm x 2.1 mm | 3.5 | Acetonitrile / 10 mM Ammonium Acetate (10:90, v/v) | Not specified | p-Cresyl Sulfate, Indoxyl Sulfate | |
| Waters Acquity UPLC BEH C18 | 100 mm x 2.1 mm | 1.7 | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient) | 0.3 | p-Cresyl Sulfate, Indoxyl Sulfate | |
| Luna Phenyl-Hexyl | 100 mm x 2 mm | 3 | Not specified | Not specified | p-Cresyl Sulfate, Indoxyl Sulfate | |
| Scherzo SM-C18 (Mixed-Mode) | 100 mm x 2.1 mm | 3.5 | Not specified | Not specified | Uremic Toxins | |
| iHILIC-(P) Classic | 100 mm x 2.1 mm | 5 | A: 10 mM Ammonium acetate pH 8.9; B: Methanol (Gradient) | 0.2 | p-Cresyl Sulfate, Indoxyl Sulfate |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound in biological matrices, focusing on a recommended reversed-phase method and outlining a HILIC alternative.
Protocol 1: Recommended Reversed-Phase HPLC-MS/MS Method for this compound in Human Plasma
This protocol is based on methods optimized for the separation of aromatic isomers and uremic toxins, recommending a phenyl stationary phase for enhanced selectivity.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an HPLC vial for analysis.
2. HPLC System and Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution with a column oven and autosampler.
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program:
Time (min) % B 0.0 20 1.0 20 5.0 80 6.0 80 6.1 20 | 8.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.)
-
-
Key MS Parameters:
-
Capillary Voltage: Optimized for maximal signal.
-
Source Temperature: e.g., 150°C.
-
Desolvation Temperature: e.g., 400°C.
-
Gas Flows: Optimized for the specific instrument.
-
Protocol 2: Alternative HILIC Method for this compound Analysis
This protocol provides a starting point for developing a HILIC method for this compound, which may be beneficial for enhancing the retention of this polar metabolite.
1. Sample Preparation
Sample preparation can follow the same protein precipitation protocol as described for the reversed-phase method. However, the final reconstitution solvent should have a high organic content to be compatible with the HILIC mobile phase (e.g., 90:10 Acetonitrile:Water).
2. HILIC System and Conditions
-
HPLC System: As described in Protocol 1.
-
Column: Amide or bare silica HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v).
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v).
-
Gradient Program:
Time (min) % B 0.0 0 1.0 0 8.0 100 10.0 100 10.1 0 | 12.0 | 0 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Detection
MS detection parameters would be similar to those described in Protocol 1, with optimization for the specific mobile phase composition.
Visualizing the Workflow
To aid in the practical application of the information provided, the following diagrams illustrate the logical workflow for column selection and the overall analytical process.
Caption: Workflow for HPLC column selection for this compound analysis.
Caption: Complete analytical workflow for this compound quantification.
Conclusion
The optimal separation of this compound by HPLC requires careful consideration of the stationary phase chemistry. While standard C18 columns can provide retention, phenyl columns are highly recommended for achieving baseline separation from its isomers due to the additional selectivity offered by π-π interactions. HILIC presents a promising alternative for this polar metabolite, potentially offering different elution profiles and improved retention. The detailed protocols and workflows provided in this application note serve as a practical guide for researchers and scientists to develop robust and reliable HPLC methods for the accurate quantification of this compound in biological matrices, thereby facilitating further research into its role in health and disease.
References
Application Note: Quantitative Analysis of Cresol Metabolites in Biological Matrices by LC-MS/MS
Introduction
Cresol, particularly its isomer p-cresol, is a phenolic compound produced by the intestinal microbiota from the breakdown of dietary amino acids like tyrosine and phenylalanine.[1][2][3] While produced by the body's microbiome, p-cresol is considered a uremic toxin. After production in the gut, p-cresol is absorbed and subsequently metabolized in the liver and intestinal wall into its primary conjugates: p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[2] In healthy individuals, these metabolites are efficiently cleared by the kidneys.[4] However, in patients with chronic kidney disease (CKD), impaired renal function leads to the accumulation of these protein-bound uremic toxins, which is associated with the progression of CKD and increased risk of cardiovascular disease.
Accurate and sensitive quantification of p-cresol and its metabolites is crucial for clinical research, understanding the pathophysiology of uremic toxicity, and developing potential therapeutic strategies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and ability to simultaneously measure multiple analytes in complex biological matrices. This document provides a detailed workflow and experimental protocols for the LC-MS/MS analysis of p-cresol metabolites.
Metabolic Pathway of p-Cresol
The production and metabolism of p-cresol is a multi-step process involving both the gut microbiome and host enzymes. Undigested dietary proteins containing the amino acid L-tyrosine reach the large intestine. Here, specific gut bacteria metabolize L-tyrosine into p-cresol. The generated p-cresol is then absorbed into the bloodstream. In the colonocytes and subsequently the liver, p-cresol undergoes phase II metabolism, where it is conjugated with sulfate to form p-cresyl sulfate (pCS) or with glucuronic acid to form p-cresyl glucuronide (pCG). These water-soluble conjugates are then transported to the kidneys for urinary excretion.
Experimental Workflow for LC-MS/MS Analysis
The overall workflow for analyzing cresol metabolites involves several key stages, from initial sample collection through to final data processing. This systematic approach ensures reproducibility and accuracy in quantitative results.
References
Troubleshooting & Optimization
overcoming matrix effects in o-Cresol sulfate LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of o-Cresol sulfate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound in biological matrices.
Q1: I am observing low and inconsistent signal intensity for this compound in my plasma/serum samples. What is the likely cause?
A: Low and inconsistent signal intensity is a classic symptom of matrix effects, specifically ion suppression. This compound is often analyzed in complex biological matrices like plasma or serum, which contain high concentrations of endogenous components such as phospholipids, salts, and proteins.[1][2] These co-eluting substances can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[3] Phospholipids are particularly problematic in reversed-phase chromatography and are known to cause significant ion suppression.
Q2: How can I confirm that matrix effects are impacting my analysis?
A: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative approach. You compare the peak area of this compound in a "post-extraction spike" sample (blank matrix extract to which the analyte is added) with the peak area of a pure standard solution at the same concentration. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[3]
-
Post-Column Infusion: This is a qualitative method. A constant flow of this compound standard solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of interfering matrix components.
Q3: What are the first steps I should take to mitigate matrix effects for this compound analysis?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible before injection. For this compound in plasma/serum, a simple protein precipitation is a good starting point, but more rigorous methods like solid-phase extraction (SPE) or phospholipid removal plates can provide cleaner extracts.
-
Improve Chromatographic Separation: Adjust your LC method to separate this compound from the co-eluting matrix components. This can involve modifying the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or using a different chromatography mode like HILIC.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS like o-Cresol-d7-sulfate will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.
Q4: My lab is on a tight budget. Are there cost-effective alternatives to using a stable isotope-labeled internal standard?
A: While a SIL-IS is the gold standard, there are other options:
-
Matrix-Matched Calibration: Prepare your calibration standards in the same blank biological matrix as your samples. This helps to normalize the matrix effects between your standards and your unknown samples.
-
Standard Addition: This involves adding known amounts of this compound standard to your samples and extrapolating to determine the initial concentration. This method is accurate but can be time-consuming as it requires multiple analyses for each sample.
Q5: I'm still seeing significant matrix effects after protein precipitation. What's the next step in sample preparation?
A: If protein precipitation alone is insufficient, consider these more advanced sample preparation techniques:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively retaining the analyte while washing away interfering components. For a polar analyte like this compound, a mixed-mode or a polymeric sorbent could be effective.
-
Phospholipid Removal Plates: These are specialized 96-well plates that selectively remove phospholipids from the sample extract, which are a major source of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from matrix components based on their differential solubility in two immiscible liquids.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-extraction Spike): Extract at least five different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike this compound into the final, evaporated, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into the blank matrix before the extraction process at the same concentration as Set A. This set is used to determine recovery.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%) using the following formula: Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
Protocol 2: Sample Preparation of Plasma/Serum using Protein Precipitation
This is a common and straightforward method for preparing plasma or serum samples for this compound analysis.
-
Sample Thawing: Thaw frozen plasma/serum samples at room temperature. Vortex mix gently.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of the stable isotope-labeled internal standard (e.g., o-Cresol-d7-sulfate) to each sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | 85-105% | 60-85% (Ion Suppression) | Fast, simple, inexpensive | Prone to significant matrix effects |
| Liquid-Liquid Extraction | 70-90% | 80-95% | Can provide cleaner extracts than PP | More time-consuming, requires solvent optimization |
| Solid-Phase Extraction | 90-110% | 90-105% | High recovery and excellent cleanup | Requires method development, more expensive |
| Phospholipid Removal Plates | 90-105% | 95-110% | Specifically targets a major interference | Higher cost per sample |
Note: The values presented are typical ranges and may vary depending on the specific matrix, LC-MS/MS system, and protocol used.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
Caption: Experimental workflow for protein precipitation of plasma/serum samples.
References
- 1. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape and Resolution for Cresol Isomers in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the separation of cresol isomers (ortho-, meta-, and para-cresol) by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to achieve good resolution between m-cresol and p-cresol?
A1: The primary challenge in separating m-cresol and p-cresol lies in their very similar physicochemical properties and polarity. Standard reversed-phase columns, such as C18, which separate based on hydrophobicity, often fail to provide adequate selectivity to resolve these two isomers.
Q2: What is the best type of HPLC column for separating all three cresol isomers?
A2: While a standard C18 column can sometimes be sufficient, a phenyl stationary phase is highly recommended for enhanced selectivity. Phenyl columns introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the cresol isomers.[1][2] This additional separation mechanism, beyond simple hydrophobic interactions, often leads to significantly improved resolution, especially for the challenging m- and p-cresol pair.[1]
Q3: How does the choice of organic modifier in the mobile phase affect the separation?
A3: The choice between common organic modifiers like acetonitrile and methanol can impact selectivity. Methanol does not contain π electrons and therefore does not interfere with the π-π interactions between the cresol isomers and a phenyl stationary phase.[1] This can sometimes result in better resolution compared to acetonitrile, which has a C-N triple bond and contains π electrons.[1]
Q4: Can adjusting the mobile phase pH improve my separation?
A4: Yes, adjusting the mobile phase pH is a powerful tool for optimizing the separation of ionizable compounds like cresols. The pH can alter the ionization state of the cresols and any residual silanol groups on the column's stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of residual silanol groups, reducing peak tailing.
Q5: What is peak tailing and what causes it with cresol isomers?
A5: Peak tailing is when a peak is not symmetrical and has a "tail" extending from the back of the peak. For cresol isomers, a common cause is secondary interactions between the acidic hydroxyl group of the cresols and residual silanol groups on the silica-based stationary phase. Other causes can include column contamination or a void in the column packing.
Q6: I've tried optimizing my method without success. Is there an alternative approach?
A6: If you are unable to achieve baseline separation by modifying chromatographic conditions, pre-column derivatization is an effective strategy. Reacting the cresol isomers with an acylating agent, such as acetyl chloride, to form cresyl acetates can alter their chromatographic behavior and improve separation on a standard C18 column.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a problem-and-solution format.
Problem 1: Poor resolution or co-elution of m- and p-cresol.
| Potential Cause | Recommended Solution |
| Inadequate stationary phase selectivity | Switch from a standard C18 column to a phenyl column to introduce π-π interactions, which enhance selectivity for aromatic compounds. |
| Suboptimal mobile phase composition | Adjust the ratio of your organic modifier (e.g., methanol or acetonitrile) and aqueous phase. Consider using methanol with a phenyl column to maximize π-π interactions. |
| Mobile phase pH not optimized | Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve selectivity. |
| Inadequate column efficiency | Ensure your column is in good condition. If the column is old or has been used extensively, it may need to be replaced. |
Problem 2: Significant peak tailing for all cresol isomers.
| Potential Cause | Recommended Solution |
| Secondary silanol interactions | Use a well-end-capped column. Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase to suppress silanol ionization. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Mismatched pH between sample and mobile phase | Ensure your sample is dissolved in a diluent that is compatible with the mobile phase. |
Problem 3: Broad, distorted, or split peaks.
| Potential Cause | Recommended Solution |
| Column void or damage | A void at the head of the column can cause peak distortion. This often requires column replacement. |
| Sample overload | Inject a smaller volume of your sample or dilute your sample. |
| Mobile phase pH is too close to the pKa of cresols | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form is present. |
Quantitative Data Summary
The following tables summarize typical starting conditions for HPLC method development for cresol isomers.
Table 1: Recommended HPLC Columns and Mobile Phases
| Stationary Phase | Mobile Phase Composition | Additive | Reference |
| Phenyl | Water/Methanol | None | |
| C18 (with derivatization) | Water/Methanol (65:35 v/v) | 0.1% Formic Acid | |
| C18 | Acetonitrile/Water | Phosphoric Acid |
Table 2: Example Instrumental Parameters
| Parameter | Condition 1 | Condition 2 | Reference |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 100 x 3.0 mm, 2 µm | |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | |
| Temperature | Ambient | 40 °C | |
| Detection Wavelength | 272-280 nm | 254 nm | , |
| Injection Volume | 20 µL | 5 µL | , |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with a Phenyl Column
This protocol provides a starting point for the separation of underivatized cresol isomers.
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Methanol (HPLC grade), Water (HPLC grade).
-
o-cresol, m-cresol, and p-cresol standards.
-
-
Standard and Sample Preparation:
-
Prepare individual stock solutions (e.g., 1000 mg/L) of each cresol isomer in methanol.
-
Prepare a mixed working standard by diluting the stock solutions in the mobile phase to the desired concentration (e.g., 20 mg/L).
-
-
HPLC System and Conditions:
-
Mobile Phase: Prepare a suitable mixture of water and methanol (e.g., 50:50 v/v). Filter through a 0.45 µm filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at 270 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the mixed standard solution to verify system suitability (e.g., resolution, peak shape).
-
Proceed with sample injections.
-
Protocol 2: Reversed-Phase HPLC with a C18 Column (with Derivatization)
This protocol is based on a method that utilizes derivatization to enhance the separation of cresol isomers.
-
Instrumentation and Materials:
-
HPLC system as described in Protocol 1.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Methanol (HPLC grade), Water (HPLC grade), Formic acid.
-
o-cresol, m-cresol, p-cresol standards, and Acetyl chloride.
-
-
Derivatization Procedure:
-
In separate vials, take a known amount of each cresol standard or sample.
-
Slowly add a 1:1.2 molar ratio of acetyl chloride.
-
Heat the reaction mixture at 50°C for 2 hours.
-
Cool the reaction mixture, wash with water, and extract the organic layer containing the cresyl acetate derivatives.
-
-
HPLC System and Conditions:
-
Mobile Phase: Prepare a mixture of water and methanol (65:35 v/v) containing 0.1% formic acid. Filter through a 0.45 µm filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 260 nm.
-
-
Analysis:
-
Follow the analysis steps outlined in Protocol 1.
-
Visualizations
References
Technical Support Center: Optimization of Mobile Phase for o-Cresol Sulfate Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in the separation of o-Cresol sulfate.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Question: Why am I observing poor peak resolution or co-elution with other components?
Answer: Poor resolution is a common challenge in the separation of closely related compounds like this compound and its isomers. Several factors related to the mobile phase can contribute to this issue:
-
Inappropriate Mobile Phase Composition: The ratio of aqueous to organic solvent is critical. For reversed-phase HPLC, increasing the aqueous component of the mobile phase generally increases retention time and can improve the separation of polar compounds like sulfates.
-
Incorrect pH of the Mobile Phase: The ionization state of this compound is heavily influenced by the mobile phase pH. Operating at a pH that is not optimal for the analyte and stationary phase can lead to poor separation. For acidic compounds like this compound, using a mobile phase with a pH of around 2-4 is often a good starting point to suppress the ionization of any residual silanol groups on the column, which can cause peak tailing and poor resolution.[1]
-
Lack of a Suitable Buffer: An unbuffered mobile phase can lead to pH shifts during the analysis, causing inconsistent retention times and poor reproducibility. The use of a buffer, such as phosphate or acetate, at a concentration of 10-50 mM, can help maintain a stable pH.[2]
Question: My this compound peak is tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing can significantly impact the accuracy of quantification. The primary causes related to the mobile phase include:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the surface of silica-based columns can interact with the analyte, leading to tailing. This is particularly common for polar and acidic compounds.
-
Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will protonate the silanol groups, minimizing their interaction with the negatively charged sulfate group of the analyte.[1]
-
-
Mobile Phase pH is Too Close to the Analyte's pKa: When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species can exist, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of this compound. This ensures that the analyte is in a single ionic state.
-
Question: I am experiencing a drift in retention time for this compound across multiple injections. What should I investigate?
Answer: Retention time drift can compromise the reliability of your analytical method. Common mobile phase-related causes include:
-
Changes in Mobile Phase Composition: This can be due to the evaporation of the more volatile organic solvent over time or improper mixing.
-
Solution: Ensure mobile phase reservoirs are tightly sealed and that the mobile phase is freshly prepared and well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Lack of Column Equilibration: Insufficient equilibration time with the mobile phase before starting a run can lead to shifting retention times in the initial injections.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved. This may require flushing the column with 10-20 column volumes of the mobile phase.
-
-
Unstable Column Temperature: Temperature fluctuations can affect mobile phase viscosity and, consequently, retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation by reversed-phase HPLC?
A1: A common starting point for the separation of sulfated phenolic compounds is a gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, you could start with a mobile phase consisting of:
-
Solvent A: Water with 0.1% formic acid or a 20 mM ammonium acetate buffer (pH adjusted to 3-5).
-
Solvent B: Acetonitrile or methanol. A typical gradient might start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to elute the more retained components.
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both acetonitrile and methanol can be effective organic modifiers. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure, and it often provides different selectivity compared to methanol. The choice between the two will depend on the specific requirements of your separation. It is often beneficial to screen both solvents during method development to determine which provides the best resolution and peak shape for this compound and any other compounds of interest.
Q3: How does the pH of the mobile phase affect the retention of this compound?
A3: The separation of sulfated phenolic compounds is strongly dependent on the pH of the mobile phase.[4] this compound is an acidic compound due to the sulfate group. At a lower pH (e.g., pH 2-4), the ionization of silanol groups on the stationary phase is suppressed, which can reduce peak tailing. However, the analyte itself will be ionized. The retention of ionizable compounds can change dramatically with small changes in pH, so it is crucial to use a buffered mobile phase for reproducible results.
Q4: Are there any specific additives that can improve the peak shape of this compound?
A4: Yes, in addition to acidic modifiers like formic acid or TFA, ion-pairing reagents can sometimes be used to improve the retention and peak shape of charged analytes. However, these are often not compatible with mass spectrometry detection. For LC-MS applications, volatile buffers like ammonium acetate or ammonium formate are preferred.
Data Presentation
The following tables summarize the impact of mobile phase parameters on the separation of cresol isomers, which can serve as a guide for optimizing the separation of this compound.
Table 1: Effect of Mobile Phase Composition on Retention Time of Cresol Isomers
| Organic Modifier | % Organic | o-Cresol Retention Time (min) | m-Cresol Retention Time (min) | p-Cresol Retention Time (min) |
| Methanol | 35% | 16.94 | 15.53 | 15.53 |
| Acetonitrile | 35% | Not specified | Not specified | Not specified |
Data adapted from a method for cresol isomers in urine. Note that m- and p-cresol co-eluted under these conditions.
Table 2: Example HPLC Method Parameters for Cresol Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18 | Phenyl |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Water/Methanol |
| Gradient/Isocratic | Gradient | Isocratic (80:20 Water:Methanol) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | Ambient | 40 °C |
| Detection | UV at 275 nm | UV at 254 nm |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the development of a robust HPLC method for the separation of this compound.
1. Materials and Reagents:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid (≥98%) or Ammonium acetate (≥98%)
-
This compound standard
-
Appropriate reversed-phase HPLC column (e.g., C18 or Phenyl, 250 mm x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) formic acid solution in HPLC grade water. Alternatively, prepare a 20 mM ammonium acetate buffer and adjust the pH to the desired value (e.g., 4.0) with an appropriate acid or base. Filter the mobile phase through a 0.22 µm membrane filter.
-
Mobile Phase B: Use HPLC grade acetonitrile or methanol. Filter through a 0.22 µm membrane filter.
-
Degas both mobile phases using an inline degasser or by sonication.
3. Chromatographic Conditions:
-
Column: C18 or Phenyl reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., 218 nm or 270 nm).
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 60% B
-
25-30 min: Hold at 60% B
-
30.1-35 min: Return to 10% B and equilibrate.
-
4. System Suitability:
-
Inject a standard solution of this compound multiple times to ensure system suitability parameters (e.g., retention time reproducibility, peak area precision, tailing factor) are within acceptable limits before analyzing samples.
Mandatory Visualization
References
Technical Support Center: Stability of o-Cresol Sulfate in Frozen Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of o-Cresol sulfate in frozen plasma samples.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected this compound concentrations in thawed plasma samples.
This is a common issue that can arise from pre-analytical sample handling, storage conditions, or the analytical methodology itself. Follow this guide to troubleshoot the potential causes.
1. Review Sample Collection and Processing Protocol
-
Anticoagulant Choice: Was the correct anticoagulant used? The choice of anticoagulant can impact analyte stability. While specific data for this compound is limited, heparinized plasma is often used for metabolite analysis.
-
Time to Centrifugation: How long did the whole blood sit at room temperature before centrifugation? Prolonged contact with blood cells can lead to metabolic changes. It is recommended to process samples as quickly as possible.
-
Hemolysis: Were the samples hemolyzed? Hemolysis can release cellular components that may affect the stability of certain analytes.
2. Evaluate Storage Conditions
-
Storage Temperature: Were the plasma samples consistently stored at or below -70°C? Storing samples at -20°C may not be sufficient for long-term stability of all analytes. For long-term studies, storage at -70°C or lower is recommended as a conservative approach until stability data is available.[1]
-
Temperature Fluctuations: Were the samples subjected to temperature fluctuations? Ensure that freezers are properly monitored and have stable temperature profiles. Avoid storing samples in freezer doors.
-
Freeze-Thaw Cycles: How many times have the samples been thawed and refrozen? Repeated freeze-thaw cycles can lead to degradation. It is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[1] Stability should be assessed for a minimum of three freeze-thaw cycles.[1]
3. Assess Analytical Method
-
Sample Preparation: Could the sample preparation process be causing degradation? For instance, sample preparation can sometimes promote the deconjugation of sulfate metabolites back to their precursor, which for this compound would be o-cresol.
-
Internal Standard: Are you using an appropriate internal standard? An ideal internal standard would have similar chemical properties and extraction recovery to this compound.
-
Method Validation: Has the analytical method been fully validated for precision, accuracy, and stability?
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma samples containing this compound?
A: For long-term storage, it is best practice to store plasma samples at -70°C or lower.[1] While some analytes may be stable at -20°C, a lower temperature provides a more conservative approach, especially when long-term stability data for a specific analyte like this compound is not available.
Q2: How many freeze-thaw cycles can plasma samples undergo without affecting this compound concentrations?
A: The number of permissible freeze-thaw cycles should be experimentally determined. As a general guideline, bioanalytical method validation should assess stability for a minimum of three freeze-thaw cycles.[1] To minimize the risk of degradation, it is highly recommended to aliquot plasma samples into single-use vials to avoid repeated thawing and freezing of the bulk sample.
Q3: Is this compound susceptible to degradation in plasma?
A: Yes, like other aryl sulfates, this compound can be susceptible to degradation. The primary degradation pathway is hydrolysis, which involves the cleavage of the sulfonate ester bond to yield o-cresol and a sulfate group. This can be influenced by factors such as pH and temperature. Enzymatic degradation by sulfatases present in plasma is also a potential concern, particularly if samples are not handled and stored correctly.
Q4: There is limited stability data for this compound. What can I use as a reference?
A: In the absence of specific data for this compound, data from its structural isomer, p-cresol sulfate, can be informative. However, it is crucial to establish the stability of this compound under your specific experimental conditions.
Q5: How can I establish the stability of this compound in my frozen plasma samples?
A: You should conduct a formal stability study. This involves spiking a pool of blank plasma with a known concentration of this compound and storing aliquots under various conditions (e.g., different temperatures, for different durations, and through multiple freeze-thaw cycles). The concentration of this compound is then measured at different time points and compared to the baseline (time zero) concentration.
Quantitative Data Summary
Table 1: Long-Term Stability of p-Cresol Sulfate in Human Plasma at -80°C
| Storage Duration | Low QC Concentration | High QC Concentration |
| 2 Months | 97.5% of target | 101.1% of target |
Data adapted from a study on p-cresol sulfate stability.
Table 2: Freeze-Thaw Stability of p-Cresol Sulfate in Human Plasma
| Number of Cycles | Low QC Concentration | High QC Concentration |
| 3 Cycles | 97.3% of target | 103.2% of target |
Samples were frozen at -80°C and thawed at room temperature for each cycle. Data adapted from a study on p-cresol sulfate stability.
Table 3: Benchtop and Autosampler Stability of p-Cresol Sulfate in Human Plasma
| Condition | Duration | Low QC Concentration | High QC Concentration |
| Benchtop (Room Temp) | 6 hours | 102.3% of target | 97.6% of target |
| Autosampler (10°C) | 72 hours | 104.6% of target | 100.9% of target |
Data adapted from a study on p-cresol sulfate stability.
Experimental Protocols
Protocol: Establishing Long-Term Stability of this compound in Frozen Plasma
Objective: To determine the long-term stability of this compound in plasma stored at -20°C and -80°C.
Materials:
-
Blank human plasma (with appropriate anticoagulant)
-
This compound analytical standard
-
Validated bioanalytical method for this compound quantification
-
Calibrated freezers (-20°C and -80°C)
-
Cryovials
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Spike a pool of blank plasma to achieve two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.
-
Aliquot the spiked plasma into cryovials for each time point and storage condition.
-
Analyze a set of aliquots immediately to establish the baseline (T=0) concentration.
-
Store the remaining aliquots at -20°C and -80°C.
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots from each temperature.
-
Allow the samples to thaw completely at room temperature.
-
Analyze the samples using the validated bioanalytical method.
-
Calculate the mean concentration at each time point and express it as a percentage of the T=0 concentration.
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
Protocol: Freeze-Thaw Stability Assessment of this compound
Objective: To evaluate the stability of this compound in plasma subjected to multiple freeze-thaw cycles.
Materials:
-
Blank human plasma
-
This compound analytical standard
-
Validated bioanalytical method
-
-80°C freezer
-
Cryovials
Methodology:
-
Prepare LQC and HQC samples of this compound in blank plasma.
-
Aliquot the samples into cryovials.
-
Analyze a set of aliquots that have not been frozen to establish the baseline concentration.
-
Freeze the remaining aliquots at -80°C for at least 24 hours (Cycle 1 freeze).
-
Thaw a set of aliquots completely at room temperature and analyze (Cycle 1 thaw).
-
Refreeze the same aliquots at -80°C for at least 12 hours (Cycle 2 freeze).
-
Repeat the thaw and analysis process for the desired number of cycles (typically a minimum of three).
-
Calculate the mean concentration after each freeze-thaw cycle and compare it to the baseline concentration.
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration after each cycle.
Visualizations
Potential Degradation Pathway of this compound
Experimental Workflow for Stability Testing
References
troubleshooting non-linearity in o-Cresol sulfate calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linearity in o-Cresol sulfate calibration curves.
Troubleshooting Non-Linearity in this compound Calibration Curves
Non-linear calibration curves are a common issue in the quantitative analysis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of non-linearity.
Question: My this compound calibration curve is non-linear. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity in your this compound calibration curve can stem from several factors, broadly categorized into instrumental issues, chemical and matrix-related effects, and issues with standards and sample preparation. A logical approach to troubleshooting is essential for identifying the specific cause.
Step 1: Evaluate Instrumental and Methodological Parameters
The first step is to rule out any issues with the analytical instrument and the established method.
FAQs: Instrumental and Methodological Troubleshooting
Q1: Could my detector be the cause of the non-linearity?
A1: Yes, detector saturation is a frequent cause of non-linearity, especially at the higher concentration end of your calibration curve. When the concentration of this compound is too high, the detector response may no longer be proportional, leading to a plateauing of the curve.
-
Troubleshooting Steps:
-
Extend the Calibration Range: Prepare and analyze standards at concentrations higher than your current highest calibrator to confirm if saturation is occurring.
-
Dilute Samples and High Concentration Standards: If saturation is confirmed, dilute your samples and high concentration standards to fall within the linear range of the detector.
-
Optimize Detector Settings: For mass spectrometry detectors, you can adjust parameters like the detector voltage or use a less abundant isotope to reduce signal intensity.
-
Q2: How can I determine if my chromatographic method is contributing to non-linearity?
A2: Poor chromatographic resolution, where this compound co-elutes with interfering compounds, can lead to a non-linear response. In biological samples, the presence of isomers such as p-cresol and m-cresol are known potential interferences.
-
Troubleshooting Steps:
-
Assess Peak Shape and Purity: Examine the peak shape of this compound in your chromatograms. Tailing or fronting peaks can indicate issues with the column or mobile phase. Use a photodiode array (PDA) detector or high-resolution mass spectrometry to assess peak purity.
-
Optimize Chromatographic Separation: Modify your gradient, mobile phase composition, or column chemistry to improve the resolution between this compound and any co-eluting peaks. A longer run time or a different stationary phase may be necessary.
-
Step 2: Investigate Chemical and Matrix-Related Effects
If instrumental parameters are not the source of the issue, the next step is to investigate factors related to the chemical properties of this compound and the sample matrix.
FAQs: Chemical and Matrix-Related Troubleshooting
Q3: What are matrix effects and how can they cause non-linearity in my this compound analysis?
A3: Matrix effects occur when components in the sample matrix (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement. This effect can be concentration-dependent and is a common cause of non-linearity in LC-MS/MS assays.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram where matrix components are causing ion suppression or enhancement.
-
Improve Sample Preparation: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound can help to compensate for matrix effects, as it will be similarly affected by suppression or enhancement.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Q4: Could the stability of this compound be affecting my calibration curve?
A4: Yes, this compound can be susceptible to degradation depending on factors like pH, temperature, and light exposure. Degradation of your standards or samples can lead to a loss of signal and a non-linear response. While this compound is generally stable under inert conditions, its stability in solution, particularly in an autosampler, should be verified. For the related compound p-Cresol sulfate, stability in an autosampler has been demonstrated for 24-72 hours at 10°C.
-
Troubleshooting Steps:
-
Conduct Stability Studies: Perform short-term stability tests of your this compound standards and quality control samples at the temperatures they will be exposed to during your analytical run (e.g., room temperature and autosampler temperature). Also, evaluate freeze-thaw stability if samples will be frozen and thawed multiple times.
-
Control pH: Ensure the pH of your standards and samples is maintained in a range where this compound is stable. Acidic conditions are often used for extraction, but prolonged exposure should be evaluated.
-
Protect from Light: Store standards and samples in amber vials to protect them from light-induced degradation.
-
Prepare Fresh Standards: If instability is suspected, prepare fresh calibration standards immediately before analysis.
-
Step 3: Verify Standard and Sample Preparation Procedures
Errors in the preparation of your calibration standards or the processing of your samples are a frequent and often overlooked source of non-linearity.
FAQs: Standard and Sample Preparation Troubleshooting
Q5: How can I ensure my calibration standards are accurate?
A5: Inaccurate preparation of stock solutions and serial dilutions is a primary cause of non-linear calibration curves.
-
Troubleshooting Steps:
-
Verify Stock Solution Concentration: If possible, use a secondary analytical technique to confirm the concentration of your primary stock solution.
-
Use Calibrated Pipettes and Glassware: Ensure all volumetric equipment is properly calibrated.
-
Prepare Fresh Dilutions: Prepare a fresh set of serial dilutions from a newly prepared stock solution to rule out degradation or evaporation of the solvent in your existing standards.
-
Use a Certified Reference Material (CRM): Whenever possible, use a CRM to prepare your calibration standards.
-
Q6: In biological samples, what aspects of sample preparation are critical for this compound analysis?
A6: For biological samples like urine and plasma, this compound is often present as glucuronide and sulfate conjugates. A hydrolysis step is typically required to measure the total o-Cresol concentration. Incomplete or inconsistent hydrolysis can be a significant source of variability and non-linearity.
-
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Ensure your acid hydrolysis protocol (e.g., acid concentration, temperature, and time) is optimized and consistently applied to all samples and standards. For example, a common method involves heating with concentrated hydrochloric acid at 95°C for a defined period.
-
Monitor for Degradation: Be aware that harsh hydrolysis conditions can potentially lead to the degradation of o-Cresol. It is important to validate that the chosen method does not result in analyte loss.
-
Ensure Consistent Derivatization (if applicable): If a derivatization step is used to improve detection, ensure the reaction is complete and consistent for all samples and standards.
-
Summary of Troubleshooting Strategies
For a quick reference, the following table summarizes the potential causes of non-linearity and the recommended troubleshooting actions.
| Potential Cause | Troubleshooting Action(s) |
| Detector Saturation | Extend calibration range, dilute samples and high concentration standards, optimize detector settings. |
| Chromatographic Co-elution | Assess peak shape and purity, optimize chromatographic separation. |
| Matrix Effects | Perform post-column infusion, improve sample preparation (SPE, LLE), use a SIL-IS, dilute the sample. |
| Analyte Instability | Conduct stability studies (temperature, pH, light), prepare fresh standards. |
| Inaccurate Standards | Verify stock concentration, use calibrated equipment, prepare fresh dilutions, use a CRM. |
| Inconsistent Hydrolysis | Optimize and standardize hydrolysis protocol, monitor for degradation. |
Alternative Approach: Using a Non-Linear Curve Fit
If, after thorough troubleshooting, the non-linearity persists and is determined to be inherent to the assay, using a non-linear regression model, such as a quadratic fit, may be considered. However, this should be a last resort and must be properly validated to ensure the accuracy and precision of the results across the entire calibration range.
Diagrams
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-linearity in this compound calibration curves.
Signaling Pathway of Matrix Effects
This diagram illustrates how matrix components can interfere with the analysis of this compound in an LC-MS/MS system.
dealing with contamination in o-Cresol sulfate analytical runs
Welcome to the technical support center for o-Cresol sulfate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on managing contamination during analytical runs.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can originate from various sources throughout the experimental workflow. Key sources include:
-
Sample Handling and Collection: Improper collection and storage of biological samples like urine can introduce external contaminants.[1] It is crucial to use clean collection containers and follow standardized transportation protocols.
-
Reagents and Solvents: Impurities in solvents, acids, and other reagents are a primary source of contamination. Using high-purity, LC-MS grade solvents and reagents is essential.[2][3]
-
Laboratory Environment: The laboratory air can contain volatile organic compounds, phthalates from plastics, and siloxanes which can interfere with the analysis.[2][3]
-
Labware and Consumables: Plasticizers such as phthalates and n-butyl benzenesulfonamide can leach from pipette tips, centrifuge tubes, and solvent bottles. It is recommended to use labware made of appropriate materials like polypropylene and to pre-rinse containers.
-
Analytical Instrumentation: Contaminants can accumulate in the LC-MS system itself, including tubing, pumps, and the column. This can lead to carryover from previous samples or ghost peaks from system components.
Q2: My blank samples show a peak corresponding to o-Cresol. What could be the cause?
A2: A peak for o-Cresol in your blank samples indicates a contamination issue. Potential causes include:
-
Solvent Contamination: The solvents used for sample preparation or as the mobile phase may be contaminated. Prepare a fresh batch of mobile phase using new, unopened solvents.
-
System Carryover: Residual o-Cresol from a previous high-concentration sample may be retained in the injection port, loop, or column. Implement a rigorous needle and column wash protocol between injections.
-
Contaminated Glassware/Plasticware: The autosampler vials, inserts, or caps may be contaminated. Use new, clean vials for your blanks.
-
Internal Standard Contamination: If you are using an internal standard, it might be contaminated with o-Cresol. Analyze the internal standard solution by itself.
Q3: I am observing high background noise in my chromatograms. How can I reduce it?
A3: High background noise can mask the analyte signal and affect sensitivity. To reduce it:
-
Use High-Purity Mobile Phase: Ensure your mobile phase is prepared with high-purity solvents and additives (e.g., LC-MS grade formic acid or ammonium acetate). Filtering the mobile phase can also help.
-
System Cleaning: Flush the entire LC system, including the pump, lines, and injection port, with a strong organic solvent like isopropanol or methanol to remove accumulated contaminants.
-
Install a Cleanup Column: Placing a cleanup or trap column after the solvent pump can help remove contaminants from the mobile phase before they reach the analytical column.
-
Check for Leaks: Air leaks in the system can introduce nitrogen and other atmospheric components, increasing background noise.
Q4: How can I differentiate between o-Cresol and its isomer p-Cresol in my analysis?
A4: The presence of the p-Cresol isomer is a significant challenge in o-Cresol analysis, especially in urine samples where p-Cresol is naturally abundant. To differentiate them:
-
Chromatographic Separation: Optimize your HPLC/UPLC method to achieve baseline separation of the two isomers. This may involve using a suitable column (e.g., a Phenyl column) and adjusting the mobile phase composition and gradient.
-
Mass Spectrometry: While they are isomers and have the same mass, their fragmentation patterns in MS/MS may differ slightly. Developing a multiple reaction monitoring (MRM) method with specific transitions for each isomer can improve selectivity.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in Chromatograms
This guide provides a systematic approach to identifying the source of unexpected peaks in your this compound analytical runs.
Step 1: Initial Assessment
-
Analyze a Blank Injection: Run a blank sample (injection of mobile phase or reconstitution solvent). If the peak is present, the contamination is likely from the solvent or the LC-MS system.
-
Review Sample Preparation: If the peak is only in your samples, scrutinize the sample preparation workflow for potential sources of contamination.
Step 2: Systematic Isolation of Contamination Source A logical workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for identifying contamination sources.
Guide 2: Minimizing Contamination During Sample Preparation
The sample preparation for this compound, which often involves hydrolysis of the sulfate conjugate, is a critical step where contamination can be introduced.
Caption: Sample preparation workflow to minimize contamination.
Experimental Protocols
Protocol 1: Acid Hydrolysis of this compound in Urine
This protocol is adapted from established methods for the determination of total o-Cresol in urine.
-
Dispense a 5 mL aliquot of the urine specimen into a 15 mL polypropylene centrifuge tube.
-
Add 1 mL of concentrated hydrochloric acid (HCl).
-
Cap the tube and shake vigorously for one minute.
-
Place the tube in a water bath at 95°C for 1.5 hours to hydrolyze the this compound to free o-Cresol.
-
Remove the tube from the bath and allow it to cool to room temperature.
-
Proceed with liquid-liquid extraction.
Protocol 2: Liquid-Liquid Extraction of o-Cresol
This protocol follows the hydrolysis step to extract the analyte from the aqueous matrix.
-
To the cooled, hydrolyzed sample, add an appropriate internal standard (e.g., nitrobenzene or a deuterated o-Cresol standard).
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and shake vigorously for 2 minutes.
-
Allow the phases to separate.
-
Carefully transfer the upper organic phase to a clean autosampler vial,
-
The sample is now ready for injection into the LC-MS system.
Quantitative Data Summary
The following tables summarize performance data from analytical methods for o-Cresol.
Table 1: Method Performance for o-Cresol Analysis by UPLC-MS/MS Data extracted from a study on UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine.
| Parameter | Value |
|---|---|
| Dynamic Range | 0.4 µM to 40 µM |
| Limit of Detection (LOD) | 0.06 µM |
| Limit of Quantitation (LOQ) | 0.21 µM |
| Intraday Precision (%RSD) | 3.2% |
| Interday Precision (%RSD) | 4.4% |
| Accuracy | 99% |
Table 2: Common Contaminants in LC-MS Analysis A list of common contaminants, their molecular weights, and potential sources.
| Compound | Monoisotopic Mass [M+H]+ | Possible Origin |
|---|---|---|
| Dimethyl formamide (DMF) | 74.0606 | Solvent |
| Triethylamine (TEA) | 102.1283 | Buffer component |
| Polyethylene glycol (PEG) | Varies | Ubiquitous polyether |
| n-butyl benzenesulfonamide | 214.0902 | Plasticizer |
| Dibutylphthalate | 279.1596 | Plasticizer |
References
method optimization for o-Cresol sulfate in different biological matrices
Welcome to the technical support center for the analysis of o-cresol sulfate in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent and robust methods for the quantification of this compound and its isomers in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] While older methods like Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS have been used, they often lack the sensitivity and selectivity of LC-MS/MS and may require cumbersome derivatization steps.
Q2: Why is the analysis of this compound challenging?
A2: The primary challenges in analyzing this compound include:
-
Isomeric Interference: o-Cresol has two isomers, m-cresol and p-cresol, which are often present in biological samples. p-Cresol, in particular, is a common metabolite from gut microbial metabolism and can be found at much higher concentrations than o-cresol. These isomers can have similar chromatographic behavior and mass spectral fragmentation, making their separation and individual quantification difficult.
-
Conjugation: In biological systems, o-cresol is primarily found as its sulfate and glucuronide conjugates. For total o-cresol determination, a hydrolysis step is required to cleave these conjugates, which can introduce variability. Direct measurement of the intact sulfate conjugate is often preferred to avoid this step.
-
Poor Ionization: o-Cresol itself ionizes poorly by electrospray ionization (ESI), which can limit sensitivity in LC-MS/MS analysis. Derivatization can be employed to improve ionization efficiency.
-
Matrix Effects: Biological matrices like plasma, urine, and tissue are complex and can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.
Q3: Is a hydrolysis step necessary for this compound analysis?
A3: It depends on the analytical goal. If you need to measure "total o-cresol" (the sum of free and conjugated forms), then a hydrolysis step (typically acid hydrolysis) is necessary to convert the sulfate and glucuronide conjugates back to free o-cresol before analysis. However, if the objective is to specifically quantify this compound, then the analysis should be performed on the intact molecule, and a hydrolysis step should be avoided. Direct measurement of the sulfate conjugate is often more specific and avoids potential variability from the hydrolysis process.
Q4: How can I improve the separation of o-, m-, and p-cresol isomers?
A4: Achieving good chromatographic separation of cresol isomers is critical. Here are some strategies:
-
Column Selection: Phenyl-based columns (e.g., BEH Phenyl) have shown good selectivity for cresol isomers. Biphenyl columns can also provide excellent separation.
-
Mobile Phase Optimization: Careful optimization of the mobile phase composition (e.g., organic solvent, buffer type, and pH) and gradient elution profile is essential.
-
Derivatization: Derivatizing the cresol isomers can sometimes alter their chromatographic properties, potentially improving separation.
Q5: What are the key validation parameters for an this compound analytical method?
A5: A robust analytical method for this compound should be validated for the following parameters:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination or degradation.2. Inappropriate injection solvent.3. Co-elution with an interfering compound.4. Column overload. | 1. Flush the column with a strong solvent or replace it.2. Ensure the injection solvent is compatible with or weaker than the initial mobile phase.3. Optimize the chromatographic method for better separation.4. Reduce the injection volume or dilute the sample. |
| Low Signal Intensity/Poor Sensitivity | 1. Poor ionization of this compound.2. Ion suppression due to matrix effects.3. Inefficient sample extraction.4. Instrument settings not optimized. | 1. Consider derivatization to enhance ionization.2. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample if possible.3. Optimize the extraction procedure (e.g., solvent type, pH).4. Optimize MS parameters (e.g., capillary voltage, gas flow, collision energy). |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. Presence of interfering substances in the sample. | 1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system.2. Clean the ion source according to the manufacturer's instructions.3. Improve sample preparation to remove interferences. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the pump or column.4. Column degradation. | 1. Prepare fresh mobile phase and ensure it is properly degassed.2. Use a column oven to maintain a stable temperature.3. Purge the pump to remove air bubbles.4. Replace the column if it has reached the end of its lifetime. |
| Inaccurate Quantification | 1. Unstable internal standard.2. Non-linearity of the calibration curve.3. Significant matrix effects.4. Analyte degradation during sample storage or preparation. | 1. Use a stable, isotopically labeled internal standard (e.g., o-cresol-13C6).2. Ensure the calibration curve is prepared correctly and covers the expected concentration range of the samples.3. Evaluate and correct for matrix effects using methods like standard addition or a matrix-matched calibration curve.4. Perform stability studies to ensure analyte integrity. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of cresol and its sulfate conjugates in biological matrices. Note that most of the available literature focuses on p-cresol sulfate; however, similar performance can be expected for this compound with a properly optimized method.
Table 1: Method Performance for Cresol Analysis in Urine (via Hydrolysis)
| Parameter | Value | Reference |
| Linearity Range | 0.4 µM to 40 µM | |
| LOD | 0.06 µM | |
| LOQ | 0.21 µM | |
| Intra-day Precision (%RSD) | 3.2% | |
| Inter-day Precision (%RSD) | 4.4% | |
| Accuracy | 99% |
Table 2: Method Performance for p-Cresol Sulfate in Serum/Plasma
| Parameter | Linearity Range | Recovery | Matrix Effect | Reference |
| Method 1 | 0.25–80 µg/mL | ≥81.3% | <15% | |
| Method 2 | 0 - 32 mg/dL | Good | Optimal Selectivity |
Experimental Protocols
Detailed Methodology for o-Cresol Analysis in Urine by UPLC-MS/MS (with Hydrolysis)
This protocol is adapted from a validated method for the determination of total o-cresol in human urine.
1. Sample Preparation (Hydrolysis and Derivatization)
-
To 100 µL of urine sample, add 50 µL of an internal standard working solution (e.g., 2.2 µM o-cresol-13C6 in water).
-
Add 200 µL of concentrated HCl.
-
Heat the sample at an appropriate temperature and time to achieve complete hydrolysis (e.g., 45 minutes).
-
After cooling, perform a derivatization step to improve ionization efficiency. For example, add dansyl chloride and incubate for a short period (e.g., 3 minutes).
-
Dilute the derivatized extract with an appropriate solvent before injection.
2. UPLC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase column with phenyl chemistry (e.g., Waters BEH Phenyl).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatizing agent used.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitor at least two transitions for the analyte and one for the internal standard to ensure specificity.
Detailed Methodology for this compound Analysis in Plasma by LC-MS/MS (Direct Measurement)
This is a generalized protocol based on methods for p-cresol sulfate that can be adapted for this compound.
1. Sample Preparation (Protein Precipitation)
-
To a small volume of plasma (e.g., 50 µL), add a 3- to 4-fold excess of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d7).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., Acquity BEH C18).
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate, pH 4.3) and an organic component (e.g., acetonitrile).
-
Ionization: Heated electrospray ionization (HESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.
Visualizations
Caption: Metabolic pathway of toluene to o-cresol and its subsequent conjugation.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins p-cresol sulphate and indoxyl sulphate in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to a Novel LC-MS/MS Method for o-Cresol Sulfate Validation
This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of o-Cresol, the precursor to o-Cresol sulfate, against a well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method traditionally used for its isomer, p-Cresol sulfate. This comparison is intended for researchers, scientists, and drug development professionals seeking to validate and implement robust analytical methods for monitoring uremic toxins.
This compound is a uremic toxin that accumulates in the body with the progression of chronic kidney disease (CKD). Accurate and precise quantification of o-Cresol and its conjugates is crucial for understanding disease pathology and for the development of therapeutic interventions. The novel method presented here offers a sensitive and specific approach for the analysis of o-Cresol in human urine, which can be indicative of this compound levels following a hydrolysis step.
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the key performance characteristics of the novel UPLC-MS/MS method for o-Cresol and an established LC-MS/MS method for p-Cresol sulfate, which can be adapted for this compound analysis.
Table 1: Comparison of Method Validation Parameters
| Parameter | Novel UPLC-MS/MS Method for o-Cresol | Established LC-MS/MS Method for p-Cresol Sulfate |
| Linearity Range | 0.4 µM to 40 µM | 50 to 10,000 ng/mL |
| Correlation Coefficient (r) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.21 µM | 50 ng/mL |
| Limit of Detection (LOD) | 0.06 µM | Not Reported |
| Intra-day Precision (%RSD) | 3.2% | < 15% |
| Inter-day Precision (%RSD) | 4.4% | < 15% |
| Accuracy | 99% | Within ±15% of nominal concentration |
Table 2: Comparison of Experimental Conditions
| Parameter | Novel UPLC-MS/MS Method for o-Cresol | Established LC-MS/MS Method for p-Cresol Sulfate |
| Chromatography System | Waters Acquity UPLC | Agilent Zorbax SB-C18 HPLC |
| Column | Waters Acquity UPLC BEH Phenyl, 1.7 µm, 2.1 mm x 100 mm | Agilent Zorbax SB-C18, 3.5 µm, 2.1 × 100 mm |
| Mobile Phase | Isocratic: 85% B (Methanol with 0.1% Formic Acid) / 15% A (H2O:IPA, 80:20, v/v with 0.1% Formic Acid) | Isocratic: Acetonitrile and 10 mM ammonium acetate solution (10:90, v/v) |
| Flow Rate | 0.6 mL/min | Not specified |
| Injection Volume | 2 µL | Not specified |
| Mass Spectrometer | Waters Xevo TQ-XS triple quadrupole | Not specified |
| Ionization Mode | Electrospray Positive Ion Mode | Not specified |
| MRM Transitions | m/z 342.1→171.0 for o-Cresol derivative | Not applicable (p-Cresol sulfate transitions would be used) |
Experimental Protocols
Novel UPLC-MS/MS Method for o-Cresol
This method is designed for the quantification of total o-Cresol in human urine following hydrolysis of its conjugates, including this compound.
1. Sample Preparation (Hydrolysis and Derivatization)
-
To 100 μL of urine sample, add 50 μL of the internal standard working solution (o-Cresol-13C6, 2.2 µM).
-
Add 200 μL of concentrated HCl.
-
Heat the sample at 99°C for 45 minutes to achieve complete hydrolysis.
-
After cooling, the sample is derivatized with dansyl chloride.
2. Chromatographic Conditions
-
System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH Phenyl, 1.7 µm, 2.1 mm x 100 mm
-
Mobile Phase: Isocratic elution with 85% B (Methanol with 0.1% Formic Acid) and 15% A (H2O:IPA, 80:20, v/v with 0.1% Formic Acid).
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions
-
System: Waters Xevo TQ-XS triple quadrupole mass spectrometer
-
Ionization: Electrospray Positive Ion Mode (ESI+)
-
Capillary Voltage: 1.0 kV
-
Cone Voltage: 40 V
-
Desolvation Temperature: 500°C
-
MRM Transition: m/z 342.1→171.0 for the o-Cresol derivative and m/z 348.1→171.0 for the IS derivative.
Established LC-MS/MS Method for p-Cresol Sulfate (Adaptable for this compound)
This protocol is a standard method for the quantification of p-Cresol sulfate in serum and can be adapted for this compound.
1. Sample Preparation
-
Serum samples are extracted by protein precipitation with acetonitrile.
-
An internal standard (e.g., hydrochlorothiazide) is added.
2. Chromatographic Conditions
-
System: HPLC system
-
Column: Agilent Zorbax SB-C18, 3.5 µm, 2.1 × 100 mm
-
Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium acetate solution (10:90, v/v).
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (typically negative mode for sulfates)
-
MRM Transitions: For this compound, the transition would be m/z 187 → 107 (loss of SO3).
Visualizations
Caption: Experimental workflow for the novel UPLC-MS/MS method.
A Comparative Analysis of o-Cresol Sulfate and p-Cresol Sulfate Toxicity Profiles
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic effects, underlying mechanisms, and experimental data related to ortho- and para-cresol sulfate.
Introduction
Cresol sulfates, metabolites of the amino acid tyrosine produced by gut microbiota, have garnered significant attention in the scientific community, particularly for their role as uremic toxins that accumulate in patients with chronic kidney disease (CKD). While p-Cresol sulfate (p-CS) has been extensively studied for its contribution to cardiovascular disease, insulin resistance, and overall mortality in CKD, the toxicity profile of its isomer, o-Cresol sulfate (o-CS), remains less characterized. This guide provides a detailed comparison of the available toxicological data for both isomers, focusing on their effects on cellular viability, oxidative stress, and inflammation.
Comparative Toxicity Data
The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of the toxic effects of this compound and p-Cresol sulfate. It is important to note that direct comparative studies are limited, and much of the available data for o-cresol toxicity pertains to the unconjugated form.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| p-Cresol sulfate | Endothelial Progenitor Cells (EPCs) | WST-1 | 10-320 µg/mL | No significant impairment of proliferation | [1](--INVALID-LINK--) |
| p-Cresol | Endothelial Progenitor Cells (EPCs) | WST-1 | 80.1 µg/mL (IC50 with HSA) | Inhibition of proliferation | [1](--INVALID-LINK--) |
| p-Cresol | HepaRG cells | LDH release | 0.5 mM | Increased LDH release | [2](--INVALID-LINK--) |
| p-Cresol sulfate | HepaRG cells | LDH release | 1 mM | Less toxic than p-cresol | [2](--INVALID-LINK--) |
| o-Cresol | Rat Liver Slices | Cell killing | - | 5- to 10-fold less toxic than p-cresol | [3](--INVALID-LINK--) |
| o-Cresol | F344/N Rats | Oral gavage (13-week) | 600 mg/kg/day | Elevated mortality | (--INVALID-LINK--) |
Table 2: Oxidative Stress Markers
| Compound | Cell/System | Marker | Concentration | Effect | Reference |
| p-Cresol sulfate | Renal Tubular Cells | Oxidative stress | - | Damage to tubular cells | (4) |
| p-Cresol sulfate | Vascular Smooth Muscle Cells | Oxidative stress | - | Induction of oxidative stress | (4) |
| p-Cresol | HepaRG cells | DCF formation (ROS) | 0.25 mM | Increased DCF formation | (--INVALID-LINK--) |
| p-Cresol sulfate | HepaRG cells | DCF formation (ROS) | 1 mM | Less potent than p-cresol | (--INVALID-LINK--) |
| p-Cresol | Rat Liver Slices | Glutathione depletion | - | Rapid depletion | (--INVALID-LINK--) |
| o-Cresol | Rat Liver Slices | Glutathione depletion | - | Lesser extent than p-cresol | (--INVALID-LINK--) |
Table 3: Inflammatory Markers
| Compound | System | Marker | Effect | Reference |
| p-Cresol sulfate | - | Inflammation | Associated with inflammation and overall kidney damage | (4) |
| p-Cresol sulfate | Vascular Smooth Muscle Cells | Inflammation | Induction of inflammation | (4) |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of this compound and p-Cresol sulfate toxicity.
Cell Viability Assays
1. WST-1 Assay for Cell Proliferation:
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly with the number of metabolically active cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or p-Cresol sulfate for the desired time period (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.
-
Protocol Outline:
-
Culture cells in a 96-well plate and treat with test compounds.
-
Collect the cell culture supernatant.
-
Add the supernatant to an assay plate with the LDH reaction mixture.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength.
-
Oxidative Stress Assays
1. Dichlorofluorescein (DCF) Assay for Reactive Oxygen Species (ROS):
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol Outline:
-
Load cells with DCFH-DA.
-
Treat cells with this compound or p-Cresol sulfate.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
2. Glutathione (GSH) Depletion Assay:
-
Principle: GSH is a major antioxidant in the cell. Its depletion is an indicator of oxidative stress. GSH levels can be measured using various methods, including colorimetric assays based on the reaction of GSH with a chromogen.
-
Protocol Outline:
-
Treat cells with the test compounds.
-
Lyse the cells to release intracellular GSH.
-
Add the cell lysate to a reaction mixture containing the chromogenic substrate.
-
Measure the absorbance to determine the GSH concentration.
-
Signaling Pathways and Mechanisms of Toxicity
The toxicity of p-Cresol sulfate is primarily attributed to the induction of oxidative stress and inflammation. While the specific pathways for this compound are not well-defined, the mechanisms for p-CS have been more thoroughly investigated.
p-Cresol Sulfate-Induced Toxicity Pathway
p-Cresol sulfate is known to activate signaling cascades that lead to cellular dysfunction and damage. A key mechanism involves the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This, in turn, can trigger inflammatory responses and apoptosis.
Caption: p-Cresol sulfate-induced cellular toxicity pathway.
Experimental Workflow for Toxicity Screening
The following diagram illustrates a typical workflow for screening and comparing the toxicity of compounds like this compound and p-Cresol sulfate.
Caption: General workflow for in vitro toxicity comparison.
Conclusion
The available evidence strongly implicates p-Cresol sulfate as a significant uremic toxin that contributes to cellular damage through the induction of oxidative stress and inflammation. While data on this compound is less abundant, studies on its parent compound, o-cresol, suggest it may be less acutely toxic than p-cresol. However, direct comparative studies of the sulfated forms are crucial to fully elucidate their respective toxicity profiles. Future research should focus on head-to-head comparisons of this compound and p-Cresol sulfate across various cell types and endpoints to provide a clearer understanding of their relative contributions to uremic toxicity and to guide the development of targeted therapeutic strategies.
References
- 1. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 2. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
A Comparative Guide to o-Cresol Sulfate Measurement: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of cresols and their conjugates from various studies. This comparative data can be used to estimate the expected precision and accuracy when transferring methods between laboratories.
Table 1: Performance Characteristics of LC-MS/MS Methods for Cresol Analysis
| Analyte | Matrix | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Lower Limit of Quantification (LLOQ) | Reference |
| o-Cresol | Hydrolyzed Urine | 0.4 - 40 µM | 3.2% | 4.4% | 99% | 0.21 µM | |
| p-Cresol sulfate | Saliva | Not Specified | <15% | <15% | Not Specified | Not Specified | [1] |
| p-Cresol sulfate | Serum | 50 - 10,000 ng/mL | <15% | <15% | Not Specified | 50 ng/mL | [2] |
Note: The variability in reported units and validation parameters highlights the need for standardized protocols in inter-laboratory studies.
Experimental Protocols
The methodologies employed for the quantification of o-Cresol sulfate and related compounds typically involve sample preparation followed by LC-MS/MS analysis.
Sample Preparation:
A common procedure for the analysis of o-Cresol in urine involves the following steps:
-
Acid Hydrolysis: Urine samples are acidified and heated to liberate free o-Cresol from its sulfate and glucuronide conjugates.
-
Derivatization: The hydrolyzed sample is then derivatized, for example, with dansyl chloride, to improve its chromatographic and mass spectrometric properties.
-
Extraction and Dilution: The derivatized sample is extracted and diluted prior to injection into the LC-MS/MS system.
For the analysis of p-Cresol sulfate in serum, a protein precipitation step is typically employed[2]:
-
Protein Precipitation: Serum samples are treated with a solvent like acetonitrile to precipitate proteins.
-
Internal Standard Spiking: An internal standard is added to the sample to correct for matrix effects and variations in instrument response.
-
Centrifugation and Supernatant Collection: The sample is centrifuged, and the supernatant is collected for analysis.
LC-MS/MS Analysis:
The instrumental analysis is generally performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Reversed-phase chromatography is commonly used for the separation of the analytes.
Mandatory Visualizations
Metabolic Pathway of o-Cresol
o-Cresol undergoes sulfonation in the body, primarily in the liver and kidneys, to form this compound. This biotransformation is catalyzed by sulfotransferase enzymes (SULTs). The resulting sulfate conjugate is more water-soluble and is subsequently excreted in the urine.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.
References
- 1. Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins p-cresol sulphate and indoxyl sulphate in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of o-Cresol sulfate levels in health and disease
A comprehensive review of current scientific literature reveals a significant disparity in the understanding and clinical data available for o-cresol sulfate compared to its well-studied isomer, p-cresol sulfate. While p-cresol sulfate is a widely recognized uremic toxin and biomarker associated with chronic kidney disease (CKD) and cardiovascular disease (CVD), data on this compound in health and disease are sparse, suggesting a different biological role and origin.
This guide provides a comparative analysis of this compound, summarizing the limited available data and contrasting it with the extensive research on p-cresol sulfate. This information is intended for researchers, scientists, and drug development professionals to navigate the current landscape of knowledge on these compounds.
Quantitative Data on Cresol Isomers
Due to a lack of studies directly measuring this compound in various health and disease states, a direct quantitative comparison is not feasible. However, to provide context, the following table summarizes the well-documented levels of the related compound, p-cresol sulfate, in healthy individuals and patients with CKD. It is important to note that o-cresol is primarily considered a biomarker for exogenous toluene exposure, and its endogenous levels are not well-characterized.
| Biomarker | Population | Matrix | Concentration | Reference |
| p-Cresol Sulfate | Healthy Adults | Serum | 1.4 - 4.2 mg/L | [1] |
| CKD Stage 3 | Serum | Mean: 9.3 mg/L | [2] | |
| CKD Stage 4 | Serum | Mean: 16.4 mg/L | [2] | |
| CKD Stage 5 (non-dialysis) | Serum | Mean: 27.5 mg/L | [2] | |
| Hemodialysis Patients | Serum | Mean: 29.3 mg/L | [2] | |
| o-Cresol (from hydrolyzed urine) | General Population (non-occupationally exposed) | Urine | Background levels of 0.032–0.070 µg/mL have been observed. |
Experimental Protocols
The quantification of cresols and their conjugated metabolites in biological matrices is primarily achieved through chromatographic methods coupled with mass spectrometry.
Quantification of o-Cresol in Urine (as a measure of toluene exposure)
A common method for the determination of total o-cresol in urine involves the following steps:
-
Sample Preparation: A urine sample is subjected to acid hydrolysis (e.g., using hydrochloric acid) at an elevated temperature (e.g., 95°C) to deconjugate this compound and glucuronide into free o-cresol.
-
Extraction: The hydrolyzed sample is then extracted with an organic solvent.
-
Analysis: The extracted o-cresol is analyzed by gas chromatography-mass spectrometry (GC-MS).
Quantification of p-Cresol Sulfate in Serum/Plasma
A widely used method for the sensitive and specific quantification of p-cresol sulfate is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation: Proteins are precipitated from the serum or plasma sample using a solvent like methanol. The supernatant is then diluted for analysis.
-
Chromatographic Separation: The diluted sample is injected into a UPLC system equipped with a suitable column (e.g., C18) to separate p-cresol sulfate from other sample components.
-
Mass Spectrometric Detection: The separated p-cresol sulfate is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity.
Signaling Pathways and Biological Origins
The distinct origins of o-cresol and p-cresol likely dictate their differing roles in human health and disease.
o-Cresol: Primarily an Exogenous Compound
Current evidence strongly suggests that o-cresol in the human body is predominantly of exogenous origin. It is a minor urinary metabolite of toluene, a common solvent found in gasoline, paints, and other industrial products. Therefore, the presence of o-cresol and its sulfate conjugate in urine is often used as a biomarker for toluene exposure. There is limited evidence for significant endogenous production of o-cresol.
p-Cresol Sulfate: An Endogenous Uremic Toxin
In stark contrast, p-cresol is primarily an endogenous compound produced by the gut microbiota from the fermentation of the amino acid tyrosine. p-Cresol is then absorbed into the bloodstream, metabolized in the liver to p-cresol sulfate, and subsequently excreted by the kidneys. In individuals with impaired kidney function, p-cresol sulfate accumulates in the blood and exerts toxic effects.
The accumulation of p-cresol sulfate is associated with systemic inflammation, oxidative stress, and endothelial dysfunction, contributing to the progression of CKD and the high incidence of cardiovascular complications in these patients.
Conclusion
The available scientific literature indicates that this compound and p-cresol sulfate are distinct entities with different origins and, consequently, different implications for human health. While p-cresol sulfate is a well-established endogenously produced uremic toxin with significant clinical relevance in CKD and CVD, this compound is primarily considered a biomarker of exogenous exposure to toluene.
Future research is needed to determine if there is any significant endogenous production of o-cresol and to elucidate its potential biological activities and associations with disease states, independent of toluene exposure. For now, the focus of clinical and pharmaceutical research on cresol-related toxicity rightfully remains on the para-isomer, p-cresol sulfate.
References
Unraveling the Interplay of Uremic Toxins: A Comparative Guide to o-Cresol Sulfate and Indoxyl Sulfate
For Immediate Release
In the landscape of chronic kidney disease (CKD) research, understanding the complex interplay of uremic toxins is paramount for developing effective therapeutic strategies. This guide provides a detailed comparison of two prominent protein-bound uremic toxins: p-Cresol sulfate (pCS) and indoxyl sulfate (IS). While the initial focus of this guide was on o-Cresol sulfate, the current body of scientific literature predominantly investigates the p-isomer due to its significant accumulation and pathological effects in CKD. Here, we present a comprehensive analysis of the correlation between pCS and IS, their quantification methods, and their impact on cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.
Correlation Between p-Cresol Sulfate and Indoxyl Sulfate
The relationship between serum concentrations of pCS and IS in patients with CKD is a subject of ongoing investigation, with studies presenting varied findings. This disparity may be attributed to differences in patient cohorts, analytical methodologies, and the specific forms of the toxins measured (total versus free).
A study involving 103 stable CKD patients (stages 3-5 and hemodialysis) reported a positive correlation between the serum levels of pCS and IS, with a correlation coefficient (r) of 0.61 (p<0.01)[1][2]. This suggests a potential co-regulation or a common pathway of production and/or retention.
In contrast, another study conducted on 75 maintenance hemodialysis patients found no correlation between the total serum concentrations of pCS and IS (r = 0.02, p = 0.9)[3]. However, this study revealed a moderate direct association between the free (unbound) serum concentrations of these toxins (r = 0.53, p < 0.001)[3]. This highlights the importance of differentiating between the total and free fractions of these toxins when assessing their relationship and biological activity.
Table 1: Correlation of p-Cresol Sulfate and Indoxyl Sulfate in Chronic Kidney Disease
| Study Population | Toxin Form Measured | Correlation Coefficient (r) | p-value | Reference |
| 103 stable CKD patients (Stage 3-5 & HD) | Total | 0.61 | <0.01 | [1] |
| 75 maintenance hemodialysis patients | Total | 0.02 | 0.9 | |
| 75 maintenance hemodialysis patients | Free | 0.53 | <0.001 |
Experimental Protocols for Quantification
The accurate quantification of pCS and IS in biological matrices is crucial for clinical and research purposes. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most widely used and sensitive method for this analysis.
Principle of the Method
This method involves the separation of pCS and IS from other serum components using UPLC, followed by their detection and quantification using tandem mass spectrometry. Stable isotope-labeled internal standards are used to ensure accuracy and precision.
Sample Preparation
-
Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold acetonitrile containing stable isotope-labeled internal standards for pCS and IS.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
UPLC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed with a mobile phase consisting of:
-
A: 10 mM ammonium acetate in water
-
B: Acetonitrile
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with negative electrospray ionization.
The following diagram illustrates the general workflow for the quantification of pCS and IS.
Signaling Pathways Affected by p-Cresol Sulfate and Indoxyl Sulfate
Both pCS and IS are not inert waste products; they are biologically active molecules that contribute to the pathophysiology of CKD and its complications, particularly cardiovascular disease. They exert their toxic effects by modulating various cellular signaling pathways, primarily inducing oxidative stress and inflammation.
Generation of Reactive Oxygen Species (ROS) and Inflammation
pCS and IS are known to induce the production of reactive oxygen species (ROS) in various cell types, including endothelial cells and renal tubular cells. This leads to oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defenses.
The accumulation of ROS activates pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to a chronic inflammatory state. Furthermore, these toxins can stimulate the production of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis.
The aryl hydrocarbon receptor (AhR) has been identified as a key receptor for indoxyl sulfate, mediating its pro-inflammatory and pro-oxidant effects.
Impairment of the Nrf2-Keap1 Pathway
Recent research suggests that pCS and IS may also impair the nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. The Nrf2-Keap1 pathway is a major cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. By impairing this protective pathway, pCS and IS may further exacerbate oxidative stress and cellular damage in CKD.
Conclusion
p-Cresol sulfate and indoxyl sulfate are key uremic toxins that contribute significantly to the morbidity and mortality associated with chronic kidney disease. While their serum concentrations may or may not directly correlate depending on the fraction measured, they share common mechanisms of toxicity, primarily through the induction of oxidative stress and inflammation. The detailed experimental protocols for their quantification and the elucidation of their effects on cellular signaling pathways provide a crucial foundation for future research aimed at mitigating their detrimental effects and improving outcomes for patients with CKD.
References
A Comparative Guide to the Clinical Validation of o-Cresol Sulfate as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of o-Cresol sulfate's performance as a clinical biomarker against established alternatives in key therapeutic and exposure areas. The information presented is supported by experimental data to aid in the critical evaluation and selection of appropriate biomarkers for research and clinical applications.
This compound as a Biomarker in Clinical Contexts
This compound is a metabolite derived from two primary sources: the gut microbial metabolism of the amino acid tyrosine and the hepatic metabolism of toluene. As a uremic toxin, it accumulates in the body with declining kidney function, making it a candidate biomarker for Chronic Kidney Disease (CKD). Its origin from toluene also positions it as a biomarker for occupational or environmental exposure to this solvent.
This guide will evaluate this compound in comparison to other biomarkers in two main contexts:
-
Uremic Toxin Biomarker in Chronic Kidney Disease (CKD)
-
Biomarker for Toluene Exposure
Comparative Analysis of Uremic Toxin Biomarkers in CKD
While this compound is a known uremic toxin, its isomer, p-Cresol sulfate, along with Indoxyl sulfate, are more extensively studied and validated as biomarkers for CKD progression and associated cardiovascular complications.[1][2][3] Due to their structural similarities and shared metabolic pathways, the clinical utility of this compound is often considered in conjunction with these better-characterized markers.
Data Presentation: Performance of Uremic Toxin Biomarkers
| Biomarker | Correlation with Glomerular Filtration Rate (GFR) | Association with Cardiovascular Events in CKD | Analytical Methods | Key Advantages | Key Limitations |
| p-Cresol Sulfate | Strong negative correlation with eGFR.[4] | Associated with increased risk of cardiovascular events and mortality in CKD patients.[5] | LC-MS/MS, HPLC | Well-established association with CKD progression and cardiovascular outcomes. | High protein binding makes it difficult to remove by dialysis; some studies show conflicting results on its predictive power for cardiovascular events. |
| Indoxyl Sulfate | Strong negative correlation with eGFR. | Associated with vascular damage, oxidative stress, and increased cardiovascular risk in CKD. | LC-MS/MS, ELISA | Strong evidence for its role in the pathophysiology of uremic toxicity and cardiovascular disease. | High protein binding limits its removal by conventional dialysis. |
| This compound | Assumed to have a negative correlation with eGFR, similar to its isomer p-Cresol sulfate. | Likely contributes to the overall uremic toxin burden, but its specific association with cardiovascular events is less studied than p-Cresol sulfate. | LC-MS/MS, GC-MS | Can be measured simultaneously with p-Cresol sulfate. | Less clinical validation data available compared to p-Cresol sulfate and Indoxyl sulfate. |
Comparative Analysis of Toluene Exposure Biomarkers
o-Cresol is a metabolite of toluene and its measurement in urine is a common method for biomonitoring toluene exposure. It competes with other biomarkers such as hippuric acid and S-benzylmercapturic acid (SBMA).
Data Presentation: Performance of Toluene Exposure Biomarkers
| Biomarker | Correlation with Toluene Exposure | Specificity for Toluene | Background Levels (Non-Exposed) | Analytical Methods | Key Advantages | Key Limitations |
| o-Cresol | Good correlation (r = 0.6 - 0.89). More sensitive than hippuric acid at low exposure levels. | Moderate. Also a product of gut metabolism. | Substantial background levels (geometric mean of 32 µg/L). | GC-MS, HPLC, LC-MS/MS | Good sensitivity for low-level exposure. | Influenced by diet and gut microbiome; smoking can increase levels. |
| Hippuric Acid | Moderate correlation (r = 0.6). Poor correlation at low exposure levels (r = 0.24). | Low. Also a metabolite of dietary components (e.g., benzoates). | High background levels (geometric mean of 239 mg/L). | HPLC | Historically widely used. | Not specific to toluene exposure, high background levels. |
| S-benzylmercapturic acid (SBMA) | High correlation (r = 0.7). | High. Specific metabolite of toluene. | Below detection limit (0.2 µg/L). | LC-MS/MS | Superior specificity and ability to distinguish exposed from non-exposed individuals. | More complex analytical method than for hippuric acid. |
| Urinary Toluene | High correlation (r = 0.844). | High. Direct measure of exposure. | Low background levels. | GC-MS (with headspace or SPME) | High specificity and sensitivity, not influenced by smoking. | Requires careful sample collection to avoid contamination. |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for p-Cresol sulfate and is suitable for the quantification of this compound.
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing a deuterated internal standard (e.g., o-Cresol-d7 sulfate) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 187 -> 107 (quantifier) and m/z 187 -> 80 (qualifier).
-
Internal Standard (o-Cresol-d7 sulfate): m/z 194 -> 114.
-
-
Optimize cone voltage and collision energy for each transition.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration in unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.
-
Quantification of Indoxyl Sulfate in Human Serum by ELISA
This is a general protocol based on commercially available ELISA kits.
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer and standards as per the kit instructions.
-
Dilute serum samples as recommended by the manufacturer.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards and diluted samples to the wells of the microplate pre-coated with an anti-Indoxyl Sulfate antibody.
-
Add a fixed amount of HRP-conjugated Indoxyl Sulfate to each well.
-
Incubate for 1-2 hours at 37°C. During this time, the free Indoxyl Sulfate in the sample and the HRP-conjugated Indoxyl Sulfate compete for binding to the antibody.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of Indoxyl Sulfate in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of Indoxyl Sulfate in the sample.
-
Visualizations
Caption: Metabolic pathways leading to the formation and accumulation of this compound.
References
- 1. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 [mdpi.com]
- 2. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 4. A Possible Role of P-Cresyl Sulfate and Indoxyl Sulfate as Biomarkers in the Prediction of Renal Function According to the GFR (G) Categories | Semantic Scholar [semanticscholar.org]
- 5. metabolon.com [metabolon.com]
comparison of different analytical platforms for o-Cresol sulfate analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical platforms for the quantification of o-Cresol sulfate in biological matrices. This compound is a uremic toxin that, along with its isomers (p-cresol sulfate and m-cresol sulfate), is a subject of increasing interest in the study of chronic kidney disease and other pathologies. The accurate and reliable measurement of this biomarker is crucial for research and clinical applications. This document details the experimental protocols for various techniques and presents a comparative summary of their performance based on published validation data for cresol isomers and their conjugates.
Comparison of Analytical Platforms
The selection of an analytical platform for this compound analysis depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. The most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Capillary Electrophoresis (CE).
| Analytical Platform | Analyte(s) | LLD/LLOQ | Linearity Range | Precision (%RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | p-Cresol sulfate | LLOQ: 50 ng/mL[1] | 50 - 10,000 ng/mL[1] | Intra- and Inter-day < 15%[1] | High sensitivity and selectivity.[2] | Higher instrument cost. |
| o-Cresol | LOD: 0.06 µM, LOQ: 0.21 µM | 0.4 - 40 µM | Intra-day: 3.2%, Inter-day: 4.4% | Suitable for complex matrices. | Potential for matrix effects. | |
| GC-MS | o-Cresol | - | - | Intra- and Inter-assay: 2.4 - 5.4% | Excellent separation of isomers. | Requires derivatization for non-volatile analytes. |
| Phenol, o-Cresol | - | - | - | High resolving power. | Can be destructive to the sample. | |
| HPLC-FLD/UV | o-, m-, p-Cresol | - | - | - | Cost-effective and widely available. | Lower sensitivity and selectivity compared to MS. |
| 4-amino-m-cresol | LOD: 1 ng/injection | - | Intra-day: 2.64%, Inter-day: 3.20% | Robust and reliable. | Isomers may not be fully resolved without special columns. | |
| 5-amino-o-cresol | LOD: 100 pg/injection | - | Intra-day: 2.89%, Inter-day: 3.41% | |||
| Capillary Electrophoresis | Cresol isomers | - | - | - | High separation efficiency and short analysis time. | Lower sensitivity and sample loading capacity. |
| Low consumption of reagents. | Reproducibility can be a challenge. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative experimental protocols for the analysis of cresol and its conjugates using different platforms.
LC-MS/MS Method for Cresol Sulfate Analysis
This method is adapted from protocols for p-Cresol sulfate and is suitable for the quantification of this compound in serum or plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for sulfated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.
-
GC-MS Method for o-Cresol Analysis
This protocol is for the analysis of unconjugated o-Cresol and can be adapted for this compound after a hydrolysis step.
-
Sample Preparation (Hydrolysis and Derivatization):
-
To measure total o-Cresol (free and conjugated), an acid hydrolysis step is required to cleave the sulfate group. This is typically done by heating the sample with an acid (e.g., perchloric acid).
-
After hydrolysis, the sample is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extract is then derivatized to increase the volatility and thermal stability of o-Cresol. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating cresol isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized o-Cresol.
-
HPLC with Fluorescence Detection Method for Cresol Isomers
This method is suitable for the separation and quantification of the three cresol isomers.
-
Sample Preparation:
-
For biological samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is typically required to remove interferences.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, can be used. Phenyl-based columns often provide better selectivity for aromatic isomers.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Isocratic or Gradient Elution: Depending on the complexity of the sample, either isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: Typically around 270-285 nm.
-
Emission Wavelength: Typically around 295-310 nm.
-
Capillary Electrophoresis Method for Cresol Isomers
Capillary electrophoresis offers high separation efficiency for charged or chargeable analytes.
-
Sample Preparation:
-
Samples are typically diluted in the running buffer before injection. Filtration may be necessary to remove particulates.
-
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary.
-
Running Buffer: A buffer with a pH that ensures the cresol isomers are charged (e.g., a high pH buffer to deprotonate the phenolic group). Additives like cyclodextrins can be included to improve the separation of isomers.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength where the cresols absorb (e.g., 214 nm).
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate a typical workflow for this compound analysis and the metabolic pathway of cresol.
References
- 1. Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins p-cresol sulphate and indoxyl sulphate in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Ranges for o-Cresol Sulfate in Human Populations: A Comparative Guide
Comparative Analysis of Cresol Sulfate Isomers
o-Cresol sulfate and p-Cresol sulfate are structural isomers that are products of human metabolism. p-Cresol sulfate is a well-documented uremic toxin that accumulates in the body with declining kidney function.[1][2] Due to their structural similarities, it is plausible that this compound may also have biological significance. The lack of extensive research on this compound presents an opportunity for further investigation into its potential role as a biomarker.
Quantitative Data Summary
The following table summarizes the available quantitative data for o-Cresol and p-Cresol sulfate in human populations. It is important to note that the data for o-Cresol is for the unconjugated form, while the data for p-Cresol sulfate represents the conjugated form.
| Analyte | Population | Matrix | Concentration Range | Method |
| o-Cresol | Healthy (non-exposed workers) | Urine | 0.32 ± 0.23 mg/L | HPLC |
| p-Cresol sulfate | Healthy Individuals | Plasma/Serum | 0.29–9.87 µg/mL | LC-MS/MS |
| p-Cresol sulfate | Chronic Kidney Disease (Stage 3) | Serum | 20.0 ± 7.3 µg/mL | LC-MS/MS |
| p-Cresol sulfate | Chronic Kidney Disease (Stage 5, pre-dialysis) | Serum | 26.5 ± 9.8 µg/mL | LC-MS/MS |
Note: The concentration for o-Cresol is from a control group in an occupational exposure study and represents a baseline level in a non-exposed population.[3]
Experimental Protocols
Accurate quantification of cresol sulfates is crucial for establishing reference ranges and for clinical research. The most common and sensitive methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of o-Cresol in Urine by HPLC (precursor to this compound)
This method involves the hydrolysis of o-Cresol conjugates (including this compound) to o-Cresol, followed by detection.
-
Sample Preparation (Hydrolysis):
-
Urine samples are acidified, typically with hydrochloric acid.
-
The acidified samples are heated to hydrolyze the conjugated forms of o-Cresol.
-
-
Extraction:
-
The hydrolyzed sample is subjected to liquid-liquid extraction to isolate the o-Cresol.
-
-
Chromatographic Separation:
-
The extracted o-Cresol is separated using a High-Performance Liquid Chromatography (HPLC) system.
-
-
Detection:
-
o-Cresol is detected using a suitable detector, such as a UV or fluorescence detector.
-
Quantification of p-Cresol Sulfate in Plasma by LC-MS/MS
This method allows for the direct and sensitive measurement of p-Cresol sulfate.
-
Sample Preparation:
-
Plasma or serum samples are deproteinized, typically by adding a solvent like methanol or acetonitrile.[4]
-
An internal standard is added to correct for variations in sample processing and instrument response.
-
The sample is centrifuged to remove precipitated proteins, and the supernatant is collected.[4]
-
-
Chromatographic Separation:
-
The supernatant is injected into an LC system.
-
p-Cresol sulfate is separated from other plasma components on a reverse-phase column (e.g., C18).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
p-Cresol sulfate is ionized (typically using negative ion electrospray ionization) and fragmented.
-
Specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Visualizations
Experimental Workflow for Cresol Sulfate Analysis
Caption: Workflow for the analysis of cresol sulfates in biological samples.
Putative Signaling Pathway of p-Cresol Sulfate
While the specific signaling pathways of this compound are not well-elucidated, the pathways for p-Cresol sulfate involve the induction of oxidative stress and inflammation.
Caption: Simplified signaling cascade initiated by p-Cresol Sulfate.
References
- 1. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 2. metabolon.com [metabolon.com]
- 3. [Evaluation of urinary ortho-cresol as biological monitoring indicator of occupational exposure to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
reproducibility and accuracy of o-Cresol sulfate quantification methods
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of biomarkers is paramount. o-Cresol sulfate, a uremic toxin and a metabolite associated with toluene exposure, is gaining attention for its potential role in various physiological and pathological processes. This guide provides a comprehensive comparison of the leading analytical methods for its quantification, with a focus on reproducibility and accuracy, supported by experimental data from published studies.
Overview of Quantification Methods
The quantification of this compound in biological matrices such as urine, serum, and plasma is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from its isomers, such as p-cresol sulfate, which is often present in much higher concentrations. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection have been used for cresols in general, LC-MS/MS is the current gold standard for the direct and robust quantification of their conjugated forms.[1][2][3]
Comparative Performance of LC-MS/MS Methods
The following table summarizes the quantitative performance of various LC-MS/MS methods reported for the analysis of cresol sulfates. It is important to note that much of the detailed validation data available in the literature pertains to the more extensively studied p-cresol sulfate; however, the analytical methodologies and expected performance are largely translatable to this compound.
| Parameter | Method 1 (Urine) | Method 2 (Serum/Plasma) | Method 3 (Saliva) |
| Instrumentation | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Human Urine | Human Serum/Plasma | Human Saliva |
| Limit of Detection (LOD) | 0.06 µM | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.21 µM | 19-500 ng/mL (for pCS) | Not Reported |
| Linearity Range | Not specified | 1-50 ng/mL up to 10,000-50,000 ng/mL | Not specified |
| Intra-day Precision (%CV) | 3.2% | <15% (general expectation) | Not specified |
| Inter-day Precision (%CV) | 4.4% | <15% (general expectation) | Not specified |
| Accuracy (% Recovery) | 99% | Not specified | Not specified |
| Sample Preparation | Acid hydrolysis, derivatization, dilution | Protein precipitation (Methanol/Acetonitrile) or LLE | Protein precipitation |
Data for Method 1 is specific to o-cresol after hydrolysis. Data for Method 2 represents a range of reported values for p-cresol sulfate (pCS), which is analytically similar. Method 3 highlights the application to a different biological matrix.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of quantification assays. Below are generalized experimental protocols for the LC-MS/MS analysis of this compound.
Sample Preparation (Urine)
-
Hydrolysis: To measure total o-cresol (including the sulfate conjugate), urine samples are first subjected to acid hydrolysis. This is typically achieved by adding a strong acid (e.g., concentrated HCl) and heating the sample.
-
Derivatization: The hydrolyzed sample containing free o-cresol is then derivatized to improve its chromatographic properties and ionization efficiency. Dansyl chloride is a common derivatizing agent.
-
Extraction and Dilution: The derivatized sample is extracted using a suitable organic solvent. The extract is then evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Sample Preparation (Serum/Plasma)
-
Protein Precipitation: This is the most common method for serum and plasma. A cold organic solvent, such as methanol or acetonitrile, is added to the sample in a specific ratio (e.g., 3:1 solvent to sample).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing this compound is carefully transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase. This step helps in concentrating the analyte and ensuring compatibility with the chromatography.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 or a phenyl column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is the most common method for detecting sulfonated compounds like this compound.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. For instance, a common transition for cresol sulfate is m/z 187 → 107 and/or 187 → 80.
-
Metabolic Pathway of o-Cresol
The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Caption: Metabolic pathway of o-cresol formation and sulfation.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the quantification of this compound.
Caption: General workflow for this compound quantification.
References
o-Cresol Sulfate: A Comparative Analysis Against Other Microbial Metabolites in Disease
A comprehensive guide for researchers and drug development professionals on the current understanding of o-Cresol sulfate in comparison to other key microbial metabolites implicated in human diseases. This guide synthesizes available experimental data, details methodologies, and visualizes pertinent biological pathways.
Introduction
The gut microbiome plays a pivotal role in health and disease, partly through the production of a vast array of metabolites. Among these, certain microbial-derived compounds, often referred to as uremic toxins, accumulate in the body, particularly in the context of chronic kidney disease (CKD), and are associated with a range of pathologies. While significant research has focused on prominent uremic toxins like p-Cresol sulfate (pCS) and Indoxyl sulfate (IS), the biological impact of their isomers, such as this compound, remains less understood. This guide provides a comparative overview of this compound and other well-characterized microbial metabolites, summarizing their roles in disease, presenting available quantitative data, and detailing experimental approaches used in their study.
Comparative Overview of Key Microbial Metabolites
The following sections detail the origins, roles in disease, and mechanisms of action for this compound, p-Cresol sulfate, and Indoxyl sulfate.
This compound: The Understudied Isomer
o-Cresol, a positional isomer of p-cresol, is also a product of gut microbial metabolism of tyrosine. Following its absorption, it undergoes sulfation in the liver to form this compound. Despite its structural similarity to the well-studied p-Cresol sulfate, there is a significant lack of research into the specific biological effects and pathological roles of this compound. While it has been identified as a biomarker in certain contexts, comprehensive studies comparing its toxicity and mechanisms of action to other uremic toxins are currently unavailable in the public domain.[1]
p-Cresol Sulfate (pCS): A Key Player in Uremic Toxicity
p-Cresol sulfate is a well-established uremic toxin that accumulates significantly in patients with chronic kidney disease.[2][3] It is formed from the microbial breakdown of tyrosine in the gut, followed by sulfation in the liver.[4][5] High levels of pCS are strongly associated with cardiovascular disease, insulin resistance, and overall mortality in CKD patients. Its toxicity is attributed to its ability to induce oxidative stress, inflammation, and endothelial dysfunction.
Indoxyl Sulfate (IS): A Potent Uremic Toxin
Indoxyl sulfate is another extensively studied uremic toxin derived from the microbial metabolism of dietary tryptophan. Similar to pCS, it accumulates in CKD and is linked to the progression of renal disease, cardiovascular complications, and neurological symptoms. IS exerts its toxic effects by promoting oxidative stress, inflammation, and fibrosis in various tissues.
Quantitative Comparison of Metabolite Effects
The following tables summarize quantitative data from experimental studies on the effects of p-Cresol sulfate and Indoxyl sulfate. Due to a lack of available data, a similar table for this compound cannot be provided at this time.
Table 1: In Vitro Effects of p-Cresol Sulfate (pCS) on Cellular Models
| Cell Type | Concentration | Effect | Measurement | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10-80 µg/mL | Dose- and time-dependent inhibition of cell viability | MTT Assay | |
| Endothelial Progenitor Cells (EPCs) | 10-80 µg/mL | Inhibition of proliferation | MTT Assay | |
| Endothelial Progenitor Cells (EPCs) | 80 µg/mL | Attenuation of angiogenesis | Matrigel Assay | |
| Human Proximal Tubular Epithelial Cells (HK-2) | Uremic concentrations | Increased expression of inflammatory genes (e.g., TGF-β1, IL-6) | PCR Array | |
| Primary Mouse Osteoblasts | ≥ 0.125 mM | Decreased PTH-induced cAMP production | Assay dependent | |
| Primary Mouse Osteoblasts | ≥ 0.25 mM | Increased intracellular ROS production | Assay dependent | |
| H9c2 Cardiomyocytes | 250-1000 µmol/L | Increased expression of NADPH oxidase subunits (p22phox, p47phox) | Western Blot |
Table 2: In Vitro Effects of Indoxyl Sulfate (IS) on Cellular Models
| Cell Type | Concentration | Effect | Measurement | Reference |
| Endothelial Progenitor Cells (EPCs) | 25-200 µg/mL | Dose- and time-dependent inhibition of cell viability | MTT Assay | |
| Human Proximal Tubular Epithelial Cells (HK-2) | Uremic concentrations | Increased expression of inflammatory genes (e.g., TGF-β1, IL-6) | PCR Array | |
| Primary Mouse Osteoblasts | ≥ 0.05 mM | Increased intracellular ROS production | Assay dependent | |
| Primary Mouse Osteoblasts | 0.5 mM | Decreased cell viability and increased DNA fragmentation | Assay dependent |
Table 3: Serum Concentrations of p-Cresol Sulfate and Indoxyl Sulfate in Health and Disease
| Metabolite | Condition | Total Concentration | Free Concentration | Reference |
| p-Cresol Sulfate | Healthy | 1.7 ± 0.9 mg/L | - | |
| p-Cresol Sulfate | CKD Stage 3 | 7.9 ± 5.2 mg/L | - | |
| p-Cresol Sulfate | CKD Stage 4 | 15.6 ± 10.1 mg/L | - | |
| p-Cresol Sulfate | CKD Stage 5 | 29.4 ± 16.8 mg/L | - | |
| p-Cresol Sulfate | Hemodialysis | 21.8 ± 12.4 mg/L | 11.7 µmol/L (median) | |
| Indoxyl Sulfate | Healthy | 0.6 ± 0.3 mg/L | ≤0.05 mg/L | |
| Indoxyl Sulfate | CKD Stage 3 | 2.1 ± 1.3 mg/L | - | |
| Indoxyl Sulfate | CKD Stage 4 | 4.8 ± 3.1 mg/L | - | |
| Indoxyl Sulfate | CKD Stage 5 | 11.2 ± 7.9 mg/L | - | |
| Indoxyl Sulfate | Hemodialysis | 25.5 ± 15.3 mg/L | - |
Signaling Pathways in Microbial Metabolite-Induced Pathology
The toxicity of p-Cresol sulfate and Indoxyl sulfate is mediated through the activation of several key signaling pathways, leading to cellular dysfunction, inflammation, and oxidative stress.
p-Cresol Sulfate Signaling
p-Cresol sulfate has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, in osteoblasts, leading to cellular damage. In vascular smooth muscle cells, p-cresol (the precursor to pCS) stimulates the production of Monocyte Chemoattractant Protein-1 (MCP-1) via the NF-κB p65 pathway, suggesting a pro-inflammatory role. Furthermore, pCS induces oxidative stress in vascular endothelial and smooth muscle cells through the activation of NADPH oxidase.
Indoxyl Sulfate Signaling
Indoxyl sulfate is also a potent activator of pro-inflammatory and pro-oxidative signaling. It has been demonstrated to activate the NF-κB pathway in proximal tubular cells, leading to cellular senescence and the expression of fibrotic genes. Similar to pCS, IS induces the production of reactive oxygen species, contributing to its toxic effects.
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of microbial metabolites.
In Vitro Cell Culture Models
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), human proximal tubular epithelial cells (HK-2), and various other cell lines relevant to the target organ of interest are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media and under standard conditions (37°C, 5% CO2).
-
Treatment: Cells are exposed to varying concentrations of the microbial metabolite of interest, often within the range observed in uremic patients, for different durations.
-
Endpoint Analysis: A variety of assays are employed to assess the effects of the metabolites, including:
-
Cell Viability/Proliferation: MTT assay, BrdU incorporation assay.
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).
-
Inflammation: Quantification of inflammatory cytokine expression (e.g., IL-6, MCP-1) using ELISA or PCR.
-
Gene Expression: Analysis of changes in gene expression profiles using techniques like PCR arrays or RNA sequencing.
-
Animal Models
-
Models of Uremia: Commonly used animal models to study uremic toxicity include 5/6 nephrectomy, adenine-induced nephropathy, and unilateral ureteral obstruction. These models mimic the accumulation of uremic toxins seen in human CKD.
-
Administration of Metabolites: In some studies, the microbial metabolites themselves are directly administered to animals to investigate their specific effects.
-
Outcome Measures: A range of physiological and pathological parameters are assessed, including kidney function (e.g., serum creatinine, BUN), cardiovascular parameters (e.g., blood pressure, cardiac fibrosis), and markers of inflammation and oxidative stress in various tissues.
Quantification of Microbial Metabolites
-
Sample Preparation: Serum or plasma samples are typically deproteinized, often using methanol or acetonitrile, to separate the metabolites from proteins.
-
Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of uremic toxins. This technique allows for the separation and specific detection of different metabolites and their isomers.
Conclusion and Future Directions
The current body of research has firmly established p-Cresol sulfate and Indoxyl sulfate as key microbial-derived uremic toxins that contribute significantly to the pathophysiology of chronic kidney disease and its associated complications. Their roles in promoting oxidative stress, inflammation, and cellular damage are well-documented, with several underlying signaling pathways identified.
In stark contrast, this compound remains a largely unexplored area of uremic toxicity research. The lack of comparative studies and quantitative data on its biological effects represents a significant knowledge gap. Future research should prioritize the investigation of this compound to determine its potential role in disease. Direct comparative studies evaluating the in vitro and in vivo effects of o-, m-, and p-Cresol sulfate are crucial to understanding the structure-activity relationships of these isomers and to fully elucidate the complex landscape of microbial metabolite toxicity. Such studies will be instrumental in developing targeted therapeutic strategies to mitigate the harmful effects of these compounds in patients with CKD and other related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-Cresyl sulfate induces osteoblast dysfunction through activating JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Cresyl sulfate aggravates cardiac dysfunction associated with chronic kidney disease by enhancing apoptosis of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
Inter-species Differences in o-Cresol Sulfate Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of o-cresol, with a specific focus on the formation of its sulfated metabolite, o-cresol sulfate, across different species. Understanding these inter-species variations is crucial for the accurate extrapolation of toxicological and pharmacological data from animal models to humans. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways.
Quantitative Data on o-Cresol Metabolism
The extent of o-cresol sulfation and glucuronidation varies significantly between species for which data is available. The following table summarizes the urinary excretion of o-cresol conjugates in rabbits and highlights the known metabolic pathways in humans and rats.
| Species | Route of Administration | Metabolite | Percentage of Administered Dose | Source |
| Rabbit | Oral (gavage) | o-Cresol Glucuronide | 60-70% | [1] |
| This compound | 10-15% | [1] | ||
| Conjugated 2,5-dihydroxytoluene | < 3% | [1] | ||
| Human | Toluene exposure (inhalation/dermal) | This compound | Qualitative data indicates presence in urine | [2][3] |
| o-Cresol Glucuronide | Qualitative data indicates presence in urine | |||
| Rat | In vitro (liver slices/microsomes) | Metabolism of o-cresol confirmed, but quantitative data on sulfation vs. glucuronidation is not available. Studies suggest the metabolism of o- and m-cresol may differ from that of p-cresol. | Not Applicable |
Key Inferences:
-
Glucuronidation Dominates in Rabbits: In rabbits, glucuronidation is the primary metabolic pathway for o-cresol, with sulfation being a minor route.
-
Sulfation Occurs in Humans: Humans are known to excrete o-cresol as both sulfate and glucuronide conjugates, although quantitative data on the relative proportions from direct o-cresol administration is lacking. o-Cresol is a recognized minor urinary metabolite of toluene exposure.
Metabolic Pathways of o-Cresol
o-Cresol undergoes Phase I and Phase II metabolism. Phase I reactions involve oxidation, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. The primary conjugation reactions for o-cresol are glucuronidation and sulfation.
Figure 1. General metabolic pathways of o-cresol.
Experimental Protocols
Detailed experimental protocols for the inter-species comparison of this compound metabolism are not extensively published. However, based on the available literature, the following methodologies are commonly employed to study the metabolism of xenobiotics like o-cresol.
In Vivo Metabolism Studies (Adapted from Rabbit Studies)
This protocol outlines a general procedure for assessing the in vivo metabolism and excretion of o-cresol in an animal model.
Figure 2. Workflow for in vivo o-cresol metabolism studies.
Methodology Details:
-
Animal Models: Select appropriate animal models (e.g., rabbits, rats, mice) and allow for an acclimatization period.
-
Dosing: Administer a known dose of o-cresol, typically via oral gavage to ensure accurate dosage.
-
Sample Collection: House animals in metabolism cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).
-
Sample Preparation:
-
To quantify the conjugated metabolites, urine samples are often subjected to enzymatic hydrolysis using β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate moieties, respectively, yielding free o-cresol.
-
Alternatively, direct analysis of the conjugates can be performed if analytical standards are available.
-
-
Extraction: Extract the metabolites of interest from the urine matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analysis: Quantify the concentration of o-cresol and its metabolites using sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Calculate the percentage of the administered dose excreted as each metabolite to determine the primary metabolic pathways.
In Vitro Metabolism Studies using Liver Microsomes
This approach is used to investigate the metabolic pathways and enzyme kinetics in a controlled environment, allowing for easier cross-species comparisons.
Figure 3. Workflow for in vitro o-cresol metabolism studies.
Methodology Details:
-
Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., human, rat, mouse, dog, monkey) through differential centrifugation of liver homogenates.
-
Incubation: Incubate the liver microsomes with a range of o-cresol concentrations.
-
Cofactor Addition: For studying glucuronidation, add the cofactor uridine diphosphate glucuronic acid (UDPGA). For sulfation, add 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Reaction: Incubate the mixture at 37°C for a specified time.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant for the formation of this compound and o-cresol glucuronide using LC-MS/MS.
-
Enzyme Kinetics: Determine kinetic parameters (Km and Vmax) for the formation of each metabolite to quantitatively compare the metabolic activities across species.
Concluding Remarks
The available data, though limited, clearly indicates the existence of significant inter-species differences in the metabolism of o-cresol, particularly in the balance between sulfation and glucuronidation. Rabbits primarily utilize glucuronidation for o-cresol clearance, while humans are known to produce both sulfated and glucuronidated metabolites. Further research, especially direct comparative studies in rodents and humans using standardized in vivo and in vitro methodologies, is necessary to fully elucidate the quantitative differences in this compound metabolism. Such studies are essential for improving the risk assessment and pharmacological evaluation of o-cresol and related compounds.
References
A Comparative Analysis of the Protein Binding Affinity of Cresol Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of o-, m-, and p-Cresol Protein Interactions with Supporting Experimental Data.
Cresol isomers—ortho- (o-), meta- (m-), and para- (p-) cresol—are phenolic compounds prevalent in the environment and utilized in various industrial applications. Their interaction with biological systems, particularly proteins, is of significant interest due to their roles as environmental toxins, antimicrobial preservatives, and uremic toxins. Understanding the nuances of their protein binding affinities is crucial for toxicology, pharmacology, and drug development. This guide provides a comparative overview of the protein binding characteristics of the three cresol isomers, supported by available experimental data and detailed methodologies.
Comparative Overview of Protein Binding Affinity
Direct comparative studies quantifying the binding affinities of all three cresol isomers to a single protein under identical conditions are limited in the existing scientific literature. However, a qualitative and semi-quantitative comparison can be drawn from various independent studies. The primary protein of interest in these studies has been Human Serum Albumin (HSA), the main carrier protein in human plasma.
| Cresol Isomer | Interacting Protein(s) | Nature of Interaction | Quantitative Data (Binding Constants) | Key Findings & Implications |
| o-Cresol | Limited data available. | The mechanism of toxicity appears to differ from p-cresol, suggesting potentially different protein interactions[1]. | No specific binding affinity constants (Kd or Ka) readily available in the literature. | The lack of data highlights a significant gap in the understanding of o-cresol's toxicological profile at the molecular level. |
| m-Cresol | Cytochrome c, various therapeutic proteins. | Induces protein aggregation and partial unfolding[2][3][4]. It is used as an antimicrobial preservative in protein formulations, but can compromise their stability[2]. | No specific equilibrium binding constants (Kd or Ka) have been determined; the interaction is characterized by its effect on protein stability rather than a simple binding equilibrium. | The primary concern with m-cresol is its ability to destabilize proteins, which is a critical consideration in the formulation of biopharmaceuticals. |
| p-Cresol | Human Serum Albumin (HSA), UDP-glucuronosyltransferase (UGT), other liver proteins. | Non-covalent binding to HSA is described as moderate at 25°C and weak at physiological temperature (37°C), driven by van der Waals forces. Metabolites can bind covalently to proteins. It acts as a competitive inhibitor of UGT enzymes. | HSA Binding: Ka ≈ 3.3 x 102 M-1 (from microcalorimetry). UGT Inhibition: Ki = 5.2 µM (for UGT1A9). | As a uremic toxin, its binding to HSA contributes to its accumulation in patients with chronic kidney disease. Its inhibition of UGT enzymes can lead to drug-drug interactions. |
Experimental Protocols
The determination of protein-ligand binding affinity is commonly achieved through various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy are two powerful methods that provide detailed thermodynamic and binding information.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique can determine the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.
Principle: A solution of the ligand (cresol isomer) is titrated into a solution of the protein held at a constant temperature. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Generalized Protocol:
-
Sample Preparation:
-
The protein and cresol isomer are prepared in an identical, degassed buffer to minimize heats of dilution. The pH of the buffer is crucial and should be controlled.
-
The concentrations of the protein (typically in the µM range) and the ligand (typically 10-20 times the protein concentration) are accurately determined.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter, and the cresol solution is loaded into the injection syringe.
-
A series of small injections of the cresol solution are made into the protein solution.
-
The heat change after each injection is measured by a sensitive thermopile.
-
A control experiment, titrating the cresol solution into the buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the heat of binding for each injection.
-
The corrected heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Ka, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Fluorescence Spectroscopy (Fluorescence Quenching)
Fluorescence spectroscopy can be used to study protein-ligand interactions by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.
Principle: Cresol isomers can act as quenchers of protein fluorescence. When a cresol molecule binds to a protein near a fluorescent amino acid residue (like tryptophan), it can decrease the fluorescence intensity. The extent of this quenching can be related to the binding affinity.
Generalized Protocol:
-
Sample Preparation:
-
A solution of the protein with a known concentration is prepared in a suitable buffer.
-
A stock solution of the cresol isomer is prepared.
-
-
Fluorescence Titration:
-
The fluorescence emission spectrum of the protein solution is recorded at an excitation wavelength specific for tryptophan (around 295 nm).
-
Aliquots of the cresol stock solution are incrementally added to the protein solution.
-
After each addition, the mixture is incubated to reach equilibrium, and the fluorescence emission spectrum is recorded.
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum is plotted against the concentration of the cresol isomer.
-
The data is corrected for the inner filter effect if necessary.
-
The binding constant (Ka) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or other relevant binding models.
-
Visualizations
Experimental Workflow for ITC
Signaling Pathway Affected by p-Cresol
The binding of p-cresol to cellular proteins can trigger signaling cascades that affect cellular processes. In human umbilical vein endothelial cells (HUVECs), p-cresol has been shown to inhibit proliferation by inducing cell cycle arrest at the G0/G1 phase. This is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21Cip1 and the downregulation of Cyclin D1.
Conclusion
The protein binding affinity of cresol isomers varies significantly, with p-cresol being the most studied and showing moderate affinity for HSA and potent inhibitory effects on UGT enzymes. In contrast, m-cresol is primarily associated with protein destabilization and aggregation, a critical factor in its use as a preservative. Data on o-cresol's protein binding is notably scarce, representing a key area for future research. The differential protein interactions of these isomers likely underpin their distinct toxicological and pharmacological profiles. Further direct comparative studies are necessary to fully elucidate the structure-affinity relationships and the biological consequences of these interactions.
References
- 1. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of m-cresol-induced protein aggregation studied using a model protein cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sample Integrity: A Comparative Guide to o-Cresol Sulfate Collection and Storage
For researchers, scientists, and professionals in drug development, ensuring the integrity of biological samples is paramount for accurate analysis of biomarkers like o-Cresol sulfate. This guide provides a comparative overview of sample collection and storage procedures, supported by available experimental data, to aid in the establishment of robust laboratory protocols.
This compound is a uremic toxin that accumulates in the body with declining kidney function. Its accurate measurement is critical in studies related to chronic kidney disease and other pathologies. The pre-analytical phase, encompassing sample collection and storage, is a critical determinant of measurement accuracy. This guide outlines key considerations and compares different approaches to maintain the stability of this compound in biological samples.
Comparison of Sample Collection Procedures
The choice of anticoagulant and sample matrix (plasma vs. serum) can influence the concentration of this compound. While direct comparative studies on this compound are limited, data from its close structural isomer, p-Cresol sulfate, provides valuable insights.
Table 1: Comparison of Anticoagulants for this compound Analysis
| Anticoagulant | Advantages | Disadvantages | Impact on this compound Levels |
| EDTA (Ethylenediaminetetraacetic Acid) | Commonly used for hematology and clinical chemistry. Preserves cellular components well. | Can chelate metal ions which may interfere with some analytical methods. | Generally considered a suitable anticoagulant for p-cresol sulfate analysis, with no significant interference reported in LC-MS/MS methods. |
| Heparin (Lithium or Sodium) | Acts as an antithrombin agent, minimal interference with many chemistry assays. | Can interfere with PCR-based assays. Potential for lot-to-lot variability. | Generally suitable for p-cresol sulfate analysis. No significant differences have been reported when compared to EDTA plasma for this analyte. |
| Citrate (Sodium Citrate) | Primarily used for coagulation studies. | The liquid form dilutes the sample, requiring correction for accurate concentration measurements. | The dilution factor must be accounted for. May not be ideal for precise quantification of this compound unless the dilution is carefully controlled and validated. |
Serum vs. Plasma for this compound Analysis
Both serum and plasma are commonly used for the analysis of uremic toxins.[1] While there is a lack of studies directly comparing this compound stability in serum versus plasma, for the related p-Cresol sulfate, both matrices are utilized in clinical research, suggesting both are acceptable.[1] The choice between serum and plasma may therefore depend on the specific analytical platform and the need to analyze other biomarkers from the same sample.
Comparison of Sample Storage Procedures
Proper storage is crucial for preventing the degradation of this compound. Key factors to consider are storage temperature, duration, and the effects of freeze-thaw cycles.
Table 2: Comparison of Storage Conditions for this compound Stability
| Storage Condition | Duration | Analyte Stability | Recommendations |
| Room Temperature (approx. 20-25°C) | Up to 24 hours | Plasma samples for p-Cresol sulfate analysis have been shown to be stable for 24 hours.[2] | For short-term storage prior to processing, keeping samples at room temperature for up to 24 hours is acceptable. However, refrigeration is recommended as a precautionary measure. |
| Refrigerated (2-8°C) | Up to several days | Metabolites of p-Cresol are reported to be stable for days.[3] | For storage longer than 24 hours before analysis or long-term storage, refrigeration is a better option than room temperature. |
| Frozen (-20°C) | Long-term | Commonly used for long-term storage in many analytical protocols for p-Cresol sulfate.[2] | Standard temperature for long-term biobanking of samples for uremic toxin analysis. |
| Ultra-low Temperature (-80°C) | Long-term | Considered the gold standard for long-term preservation of biological samples to minimize degradation of a wide range of analytes. | Recommended for very long-term storage to ensure maximum stability of this compound and other sensitive biomarkers. |
Freeze-Thaw Cycles
Repeated freezing and thawing can degrade certain analytes. For p-Cresol sulfate, studies have indicated good stability for up to three freeze-thaw cycles. To minimize potential degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Experimental Protocols
Below are generalized experimental protocols for sample handling and analysis based on common practices for cresyl sulfates.
1. Sample Collection Protocol
-
Blood Collection: Collect whole blood into appropriate vacutainer tubes (e.g., K2-EDTA or Lithium Heparin).
-
Plasma Preparation: Centrifuge the blood sample at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.
-
Serum Preparation: Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at approximately 1500 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately after centrifugation, transfer the plasma or serum into pre-labeled, clean polypropylene tubes. Create multiple aliquots to avoid repeated freeze-thaw cycles.
2. Sample Storage Protocol
-
Short-term Storage: If analysis is to be performed within 24 hours, store aliquots at 2-8°C.
-
Long-term Storage: For storage longer than 24 hours, freeze aliquots at -20°C or preferably at -80°C.
3. Analytical Procedure (General Overview for LC-MS/MS)
-
Sample Preparation: A protein precipitation step is typically performed. This involves adding a solvent like methanol or acetonitrile to the plasma or serum sample to precipitate proteins.
-
Internal Standard: An appropriate internal standard is added to the sample prior to protein precipitation to correct for variations in sample processing and instrument response.
-
Centrifugation: The precipitated sample is centrifuged to pellet the proteins.
-
Supernatant Transfer: The supernatant containing the analyte of interest is transferred to a clean tube or vial for analysis.
-
LC-MS/MS Analysis: The prepared sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry system for separation and quantification of this compound.
Visualizing the Workflow
To illustrate the recommended sample handling and analysis pathway, the following workflow diagram is provided.
Caption: Recommended workflow for this compound sample handling.
Conclusion
The validation of sample collection and storage procedures is a critical step in ensuring the reliability of this compound measurements. Based on available data for the closely related p-Cresol sulfate, both EDTA and heparin plasma, as well as serum, are suitable matrices. For optimal stability, samples should be processed promptly, and for long-term storage, freezing at -80°C is recommended. Aliquoting samples prior to freezing is a crucial step to avoid the potential for degradation due to multiple freeze-thaw cycles. Adherence to a standardized and validated pre-analytical workflow is essential for obtaining high-quality data in research and clinical settings.
References
Safety Operating Guide
Proper Disposal of o-Cresol Sulfate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling o-Cresol sulfate must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a derivative of the hazardous compound o-Cresol, this compound should be managed with the same level of caution. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Precautions
o-Cresol, the parent compound of this compound, is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] All handling should be performed in a well-ventilated area, preferably under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous chemical waste. The following steps provide a clear operational plan for its disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including solutions, contaminated materials (e.g., pipette tips, gloves), and spill cleanup debris, as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store this compound waste separately from incompatible materials, such as strong oxidizing agents and bases.
-
-
Waste Collection and Storage:
-
Collect this compound waste in a designated, properly labeled, and chemically compatible container. The container must be in good condition and have a secure, leak-proof closure.
-
The waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include information on the hazards associated with the waste (e.g., "Toxic," "Corrosive").
-
-
Disposal Request and Pickup:
-
Once the waste container is full or when the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash. This is a violation of regulations and poses a significant environmental hazard.
-
-
Empty Container Management:
-
For empty containers that previously held this compound, they must be triple-rinsed with a suitable solvent (e.g., water, if appropriate) to remove all residues.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste or as directed by your institution.
-
Quantitative Data Summary
The following table summarizes key quantitative data for o-Cresol, which should be considered when assessing the risks associated with its sulfate derivative.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 121 mg/kg | |
| Acute Dermal Toxicity (LD50, Rat) | 620 mg/kg | |
| Aquatic Toxicity (LC50, Salmo trutta, 96h) | 6.2 mg/l | |
| Flash Point | 81 °C | |
| Boiling Point | 191 °C |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all safety and regulatory requirements are met at each step.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
